molecular formula C10H14N2O6S B11747323 5-Methoxy-4-thiouridine CAS No. 37805-89-3

5-Methoxy-4-thiouridine

Cat. No.: B11747323
CAS No.: 37805-89-3
M. Wt: 290.30 g/mol
InChI Key: CETDLENRCPEQAO-JXOAFFINSA-N
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Description

5-Methoxy-4-thiouridine is a useful research compound. Its molecular formula is C10H14N2O6S and its molecular weight is 290.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

37805-89-3

Molecular Formula

C10H14N2O6S

Molecular Weight

290.30 g/mol

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxy-4-sulfanylidenepyrimidin-2-one

InChI

InChI=1S/C10H14N2O6S/c1-17-4-2-12(10(16)11-8(4)19)9-7(15)6(14)5(3-13)18-9/h2,5-7,9,13-15H,3H2,1H3,(H,11,16,19)/t5-,6-,7-,9-/m1/s1

InChI Key

CETDLENRCPEQAO-JXOAFFINSA-N

Isomeric SMILES

COC1=CN(C(=O)NC1=S)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O

Canonical SMILES

COC1=CN(C(=O)NC1=S)C2C(C(C(O2)CO)O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-Methoxy-4-thiouridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-Methoxy-4-thiouridine, a modified nucleoside of interest in biochemical and pharmaceutical research. The document details the multi-step chemical synthesis, purification, and characterization methods, and presents the available data in a structured format. Additionally, it explores the biological context of the closely related 5-methoxyuridine (B57755) modification in transfer RNA (tRNA) and its role in the fidelity of protein synthesis.

Introduction

Modified nucleosides are fundamental to various biological processes and are invaluable tools in drug discovery and molecular biology. This compound is a synthetic derivative of uridine (B1682114), featuring a methoxy (B1213986) group at the 5-position of the uracil (B121893) base and a sulfur atom replacing the oxygen at the 4-position. These modifications are expected to confer unique chemical and biological properties, potentially influencing base pairing, metabolic stability, and interactions with enzymes. This guide outlines a plausible synthetic route and the analytical techniques required for the confirmation of its structure and purity.

Chemical Synthesis

The synthesis of this compound can be achieved through a multi-step process starting from the precursor 5-methoxyuridine. The overall synthetic strategy involves the protection of the ribose hydroxyl groups, thionation of the uracil ring, and subsequent deprotection to yield the final product.

cluster_0 Synthesis Pathway A 5-Methoxyuridine B Protection of Hydroxyl Groups (e.g., Acetylation) A->B C 2',3',5'-Tri-O-acetyl-5-methoxyuridine B->C D Thionation (Lawesson's Reagent) C->D E 2',3',5'-Tri-O-acetyl-5-methoxy-4-thiouridine D->E F Deprotection (e.g., Ammonolysis) E->F G This compound F->G

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 5-Methoxyuridine

The synthesis of the precursor, 5-methoxyuridine, can be accomplished via a glycosylation reaction between 5-methoxyuracil (B140863) and a protected ribose derivative, such as 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose.

  • Methodology:

    • Suspend 5-methoxyuracil and 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose in a suitable anhydrous solvent (e.g., acetonitrile).

    • Add a silylating agent (e.g., N,O-bis(trimethylsilyl)acetamide) and heat the mixture to achieve silylation of the uracil.

    • Introduce a Lewis acid catalyst (e.g., trimethylsilyl (B98337) trifluoromethanesulfonate) and stir the reaction at room temperature until completion, monitored by Thin Layer Chromatography (TLC).

    • Quench the reaction and remove the solvent under reduced pressure.

    • Deprotect the benzoyl groups using a solution of sodium methoxide (B1231860) in methanol (B129727).

    • Neutralize the reaction mixture and purify the crude product by silica (B1680970) gel column chromatography to obtain 5-methoxyuridine.

Step 2: Protection of 5-Methoxyuridine

To prevent side reactions during thionation, the hydroxyl groups of the ribose moiety are protected, typically by acetylation.

  • Methodology:

    • Dissolve 5-methoxyuridine in a suitable solvent such as anhydrous pyridine.

    • Add acetic anhydride (B1165640) in excess and stir the reaction at room temperature.

    • Monitor the reaction by TLC until all starting material is consumed.

    • Quench the reaction with methanol and remove the solvent under reduced pressure.

    • Purify the resulting 2',3',5'-tri-O-acetyl-5-methoxyuridine by silica gel chromatography.

Step 3: Thionation of Protected 5-Methoxyuridine

The key thionation step is achieved using Lawesson's reagent, which selectively converts the C4-carbonyl group to a thiocarbonyl.[1][2][3][4][5]

  • Methodology:

    • Dissolve the protected 5-methoxyuridine in an anhydrous solvent like dioxane or toluene.

    • Add Lawesson's reagent and heat the mixture under an inert atmosphere.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture and remove the solvent in vacuo.

    • Purify the crude product, 2',3',5'-tri-O-acetyl-5-methoxy-4-thiouridine, by silica gel chromatography.

Step 4: Deprotection to Yield this compound

The final step involves the removal of the acetyl protecting groups to yield the target compound.

  • Methodology:

    • Dissolve the protected this compound in methanolic ammonia.

    • Stir the solution at room temperature and monitor the reaction by TLC.

    • Once the deprotection is complete, evaporate the solvent.

    • Purify the final product, this compound, by recrystallization or silica gel chromatography.

Characterization

The identity and purity of the synthesized compounds should be confirmed by various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Data Presentation

Table 1: Physicochemical and Mass Spectrometry Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Monoisotopic Mass (Da)Key MS Fragments (m/z)
5-MethoxyuridineC₁₀H₁₄N₂O₇274.23274.0801[M+H]⁺: 275.0879[6]
4-Thiouridine (B1664626)C₉H₁₂N₂O₅S260.27260.0467[M-H]⁻[7]
This compound C₁₀H₁₄N₂O₆S 290.29 290.0573 Data not available

Table 2: NMR Spectroscopic Data (Expected Chemical Shifts in ppm)

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
5-MethoxyuridineData not availableData not available
2',3',5'-Tri-O-acetyl-4-thiouridineSpectra availableSpectra available
This compound Data not available Data not available
Expected Spectroscopic Characteristics
  • ¹H NMR: The spectrum of this compound is expected to show a singlet for the H6 proton, a singlet for the methoxy protons, and characteristic signals for the ribose protons (H1', H2', H3', H4', and H5').

  • ¹³C NMR: The carbon spectrum will display signals for the uracil ring carbons, the ribose carbons, and the methoxy carbon. The C4 carbon signal is anticipated to be significantly deshielded compared to its oxygenated analog.

  • Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the calculated mass of this compound.

  • UV-Vis Spectroscopy: 4-thiouridine exhibits a characteristic absorption maximum at around 330 nm. A similar absorption profile is expected for this compound, which can be used to monitor the thionation reaction.

Biological Context: The Role of 5-Methoxyuridine in tRNA and Codon Recognition

While the specific biological roles of this compound are yet to be extensively studied, the significance of the 5-methoxyuridine (mo⁵U) modification at the wobble position (position 34) of tRNA is well-established, particularly in bacteria. This modification plays a crucial role in expanding the decoding capacity of tRNA, allowing it to recognize multiple codons and ensuring the fidelity of protein synthesis.[8][9][10][11]

The biosynthesis of mo⁵U involves a multi-step enzymatic pathway.[7][12] In Gram-positive bacteria, the process starts with the hydroxylation of uridine at the C5 position to form 5-hydroxyuridine (B57132) (ho⁵U). Subsequently, a methyltransferase, TrmR, catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the hydroxyl group of ho⁵U, yielding 5-methoxyuridine.

cluster_1 Biosynthesis of 5-Methoxyuridine in tRNA U34 Uridine (U34) in tRNA ho5U 5-Hydroxyuridine (ho⁵U) U34->ho5U Hydroxylation TrmR TrmR (Methyltransferase) ho5U->TrmR mo5U 5-Methoxyuridine (mo⁵U) TrmR->mo5U Methylation SAH S-Adenosyl-L-homocysteine (SAH) TrmR->SAH SAM S-Adenosyl-L-methionine (SAM) SAM->TrmR

Caption: Biosynthesis of 5-methoxyuridine at the wobble position of tRNA.

This modification at the wobble position allows for non-canonical base pairing with the third base of the codon on mRNA. The presence of the methoxy group alters the electronic properties and tautomeric equilibrium of the uracil base, enabling mo⁵U to pair with A, G, and U. This expanded decoding capability is essential for the efficient and accurate translation of the genetic code.[8][9][10][11] The introduction of a 4-thio modification to this structure could further modulate these interactions and potentially serve as a useful probe for studying tRNA-ribosome dynamics.

Conclusion

This technical guide has outlined a feasible synthetic pathway for this compound and has provided a framework for its characterization. While specific analytical data for the final product requires experimental determination, the provided protocols and expected spectroscopic features offer a solid foundation for its synthesis and identification. The biological context of the related 5-methoxyuridine modification highlights the potential significance of this class of modified nucleosides in understanding and manipulating fundamental cellular processes. Further research into the biological activities of this compound is warranted to explore its potential applications in drug development and as a tool for chemical biology.

References

5-Methoxy-4-thiouridine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on 5-Methoxy-4-thiouridine is limited in the current scientific literature. This guide provides a comprehensive overview based on the well-established properties and applications of its parent compound, 4-thiouridine (B1664626) (4sU), and discusses the potential influence of the 5-methoxy modification. The experimental protocols provided are based on those established for 4sU and should be considered a starting point for optimization.

Introduction

This compound is a modified pyrimidine (B1678525) nucleoside, analogous to the naturally occurring uridine (B1682114). It is characterized by the substitution of the oxygen atom at the 4-position of the uracil (B121893) ring with a sulfur atom, and the addition of a methoxy (B1213986) group at the 5-position. While research on this specific molecule is not extensive, its structural similarity to 4-thiouridine (4sU) suggests its potential utility in various biochemical and therapeutic applications. 4sU is widely used as a tool for metabolic labeling of newly transcribed RNA, enabling the study of RNA synthesis, processing, and decay. The introduction of a 5-methoxy group may modulate the chemical and biological properties of the parent molecule, potentially offering new avenues for research and drug development.

Chemical and Physical Properties

Quantitative data for this compound is sparse. The following table summarizes predicted and known values for this compound and related compounds.

PropertyThis compound (Predicted/Inferred)4-Thiouridine (Experimental)5-Methoxyuridine (B57755) (Experimental)
Molecular Formula C₁₀H₁₄N₂O₅SC₉H₁₂N₂O₅SC₁₀H₁₄N₂O₇[1]
Molecular Weight 290.29 g/mol 260.26 g/mol 274.23 g/mol [1]
Density 1.67 ± 0.1 g/cm³[2]~1.7 g/cm³Not Available
pKa 3.69 ± 0.40[2]8.2Not Available
UV λmax ~330 nm (inferred)~331 nm (in water)Not Available

Note: The UV λmax for this compound is inferred from 4-thiouridine, as the 4-thio group is the primary chromophore responsible for its characteristic long-wavelength absorption. The 5-methoxy group is not expected to significantly shift this value.

Synthesis and Reactivity

Synthesis

A likely synthetic route to this compound would involve the thionation of a protected 5-methoxyuridine precursor. A common method for this transformation is the use of Lawesson's reagent.

DOT Script for Synthesis Workflow

G cluster_0 Synthesis of this compound A 5-Methoxyuridine B Protection of Hydroxyl Groups A->B C Protected 5-Methoxyuridine B->C D Thionation with Lawesson's Reagent C->D E Protected this compound D->E F Deprotection E->F G This compound F->G

Caption: Generalized synthetic workflow for this compound.

Reactivity

The key reactive center of this compound is the thiol group at the 4-position. This group allows for specific chemical modifications, which is the basis for its utility in metabolic labeling.

  • Alkylation: The thiol group can be readily alkylated with reagents such as iodoacetamide. This reaction is central to methods like SLAM-seq, where the alkylated 4-thiouridine is read as a cytidine (B196190) by reverse transcriptase.[3]

  • Reaction with Disulfides: The thiol group reacts with activated disulfides, such as biotin-HPDP or MTS-biotin, to form a disulfide bond. This reaction is used to attach a biotin (B1667282) tag to the RNA for subsequent purification.[4][5]

The 5-methoxy group is an electron-donating group, which could potentially increase the nucleophilicity of the uracil ring and influence its reactivity in other contexts.

Application in Metabolic Labeling of RNA

The primary application of 4-thiouridine analogues is the metabolic labeling of newly transcribed RNA. This technique allows for the temporal resolution of gene expression dynamics.

Principle

When introduced to cells, this compound would likely be taken up and converted to its triphosphate form by the cellular nucleotide salvage pathway. This triphosphate analogue can then be incorporated into newly synthesized RNA by RNA polymerases in place of uridine triphosphate. The incorporated this compound provides a chemical handle for the subsequent isolation and analysis of the nascent RNA.

DOT Script for Metabolic Labeling Workflow

G cluster_0 Metabolic Labeling and Analysis of Nascent RNA A Cell Culture B Addition of this compound A->B C Incorporation into Nascent RNA B->C D Total RNA Extraction C->D E Biotinylation of Thiolated RNA D->E F Affinity Purification with Streptavidin Beads E->F G Elution of Labeled RNA F->G H Downstream Analysis (qRT-PCR, RNA-Seq) G->H

Caption: Experimental workflow for metabolic labeling of RNA.

Experimental Protocols

The following protocols are adapted from established methods for 4-thiouridine and should be optimized for this compound.[6][7]

Protocol 1: Metabolic Labeling of Nascent RNA in Cell Culture
  • Cell Culture: Plate cells to achieve 70-80% confluency at the time of labeling.

  • Prepare Labeling Medium: Prepare fresh cell culture medium containing the desired final concentration of this compound. A starting concentration range similar to that used for 4sU (e.g., 50-500 µM) is recommended.

  • Metabolic Labeling: Aspirate the existing medium and replace it with the labeling medium. Incubate for the desired period (e.g., 15 minutes to 24 hours).

  • Cell Harvesting: Aspirate the labeling medium, wash the cells once with ice-cold PBS, and proceed immediately to RNA extraction.

Protocol 2: Total RNA Extraction
  • Lysis: Lyse the cells using a reagent such as TRIzol according to the manufacturer's protocol.

  • Phase Separation: Add chloroform (B151607), vortex, and centrifuge to separate the aqueous and organic phases.

  • RNA Precipitation: Transfer the aqueous phase to a new tube and precipitate the RNA with isopropanol.

  • Washing and Resuspension: Wash the RNA pellet with 75% ethanol, air-dry, and resuspend in RNase-free water.

Protocol 3: Biotinylation of Thiolated RNA
  • Reaction Setup: In a typical reaction, mix total RNA with a biotinylating reagent such as Biotin-HPDP in a suitable buffer.

  • Incubation: Incubate the reaction at room temperature for 1.5 hours with rotation.

  • Removal of Unreacted Biotin: Extract the reaction mixture with chloroform to remove unreacted biotin.

  • RNA Precipitation: Precipitate the biotinylated RNA using isopropanol.

Protocol 4: Purification of Biotinylated RNA
  • Bead Preparation: Wash streptavidin-coated magnetic beads according to the manufacturer's instructions.

  • Binding: Resuspend the beads in binding buffer, add the biotinylated RNA, and incubate to allow binding.

  • Washing: Wash the beads extensively to remove non-specifically bound RNA.

  • Elution: Elute the captured RNA by cleaving the disulfide bond with a reducing agent like DTT.

  • Final Precipitation: Precipitate the eluted RNA for downstream applications.

Potential Signaling Pathway and Logical Relationship Analysis

The primary "signaling pathway" in which this compound participates is the nucleotide salvage pathway, leading to its incorporation into RNA. The logical relationship of its application lies in the ability to separate newly transcribed RNA from the total RNA pool, allowing for the study of gene expression dynamics.

DOT Script for the Logic of Nascent RNA Analysis

G cluster_0 Logic of Nascent RNA Analysis A Total Cellular RNA B Newly Transcribed RNA (Thiol-labeled) A->B contains C Pre-existing RNA (Unlabeled) A->C contains D Affinity Purification B->D C->D E Analysis of Nascent Transcriptome D->E isolates F Analysis of Pre-existing Transcriptome D->F separates

Caption: Logical separation of RNA populations via metabolic labeling.

Conclusion

This compound is a promising but understudied nucleoside analogue. Based on the extensive research on 4-thiouridine, it is highly likely to be a valuable tool for metabolic labeling of RNA. The presence of the 5-methoxy group may influence its uptake, incorporation efficiency, and reactivity, potentially offering advantages over the parent compound in certain applications. Further research is needed to fully characterize its chemical properties and biological activity. The protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers and drug development professionals to begin exploring the potential of this compound.

References

5-Methoxy-4-thiouridine: A Novel Probe for Exploring the Landscape of Molecular Biology

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide on the Potential Applications of a Multifunctional Nucleoside Analog

Audience: Researchers, scientists, and drug development professionals.

Introduction

The study of nucleic acid dynamics and interactions is fundamental to advancing our understanding of cellular processes and developing novel therapeutics. Chemical tools, particularly modified nucleosides, have become indispensable for probing these intricate molecular mechanisms. 4-thiouridine (B1664626) (4sU), a photoreactive analog of uridine (B1682114), has been extensively utilized for various applications, including metabolic labeling of nascent RNA, photo-crosslinking to identify RNA-protein interactions, and structural analysis of RNA. This whitepaper introduces a related yet distinct molecule, 5-Methoxy-4-thiouridine , and explores its potential applications in molecular biology. By combining the known functionalities of a 4-thio modification with the electronic influence of a 5-methoxy group, this compound emerges as a promising candidate for novel experimental strategies. While direct experimental data for this compound is currently limited, this guide will extrapolate from the well-established applications of 4-thiouridine and related 5-substituted uridine analogs to provide a comprehensive overview of its potential, complete with hypothetical experimental protocols and workflows.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is crucial for predicting its behavior in biological systems and for designing experiments. Below is a comparison of its properties with the well-characterized 4-thiouridine.

PropertyThis compound4-thiouridineReference(s)
Molecular Formula C10H14N2O6SC9H12N2O5S[1]
Molecular Weight 290.29 g/mol 260.27 g/mol [1]
Predicted pKa 3.69 ± 0.40~8.2[1]
Predicted Density 1.67 ± 0.1 g/cm³1.65 g/cm³[1]

Note: The properties for this compound are predicted, highlighting the need for empirical validation.

Potential Applications in Molecular Biology

Based on the functionalities of its constituent modifications, this compound is poised to be a versatile tool in molecular biology. The 4-thio modification allows for photo-crosslinking and specific chemical derivatization, while the 5-methoxy group can influence base pairing and enzymatic recognition.

Metabolic Labeling and Analysis of Nascent RNA

Metabolic labeling with 4-thiouridine (4sU) is a powerful technique to study the dynamics of RNA synthesis and decay.[2] It is anticipated that this compound can be similarly used to label newly transcribed RNA in living cells.

Hypothetical Signaling Pathway for Metabolic Incorporation:

The cellular uptake and incorporation of this compound into nascent RNA is expected to follow the nucleoside salvage pathway.

G cluster_cell Cell extracellular This compound (extracellular) transporter Nucleoside Transporter extracellular->transporter Uptake intracellular This compound (intracellular) transporter->intracellular UMP_CTP_Synthase Uridine-Cytidine Kinase intracellular->UMP_CTP_Synthase Phosphorylation m5S4UMP 5-Methoxy-4-thio-UMP UMP_CTP_Synthase->m5S4UMP Nucleoside_Diphosphate_Kinase Nucleoside Diphosphate Kinase m5S4UMP->Nucleoside_Diphosphate_Kinase Phosphorylation m5S4UDP 5-Methoxy-4-thio-UDP Nucleoside_Diphosphate_Kinase->m5S4UDP m5S4UTP 5-Methoxy-4-thio-UTP Nucleoside_Diphosphate_Kinase->m5S4UTP m5S4UDP->Nucleoside_Diphosphate_Kinase Phosphorylation RNAP RNA Polymerase m5S4UTP->RNAP Incorporation nascent_RNA Nascent RNA containing This compound RNAP->nascent_RNA

Caption: Cellular uptake and metabolic incorporation of this compound.

Experimental Protocol: Metabolic Labeling of Nascent RNA

This protocol is adapted from established methods for 4-thiouridine labeling.[2][3]

  • Cell Culture and Labeling:

    • Culture cells to 70-80% confluency.

    • Prepare a stock solution of this compound in DMSO.

    • Add the stock solution to the cell culture medium to a final concentration of 100 µM (optimization will be required).

    • Incubate for a desired pulse duration (e.g., 15-60 minutes) to label newly synthesized RNA.

  • RNA Isolation:

    • After the pulse, aspirate the medium and lyse the cells using a suitable lysis buffer (e.g., TRIzol).

    • Isolate total RNA according to the manufacturer's protocol.

  • Biotinylation of Labeled RNA:

    • Dissolve the isolated RNA in a reaction buffer.

    • Add a biotinylating agent that reacts specifically with the thiol group, such as HPDP-Biotin.

    • Incubate the reaction to allow for the covalent attachment of biotin (B1667282) to the this compound residues.

  • Enrichment of Labeled RNA:

    • Use streptavidin-coated magnetic beads to capture the biotinylated RNA.

    • Wash the beads to remove unlabeled RNA.

    • Elute the labeled RNA from the beads.

  • Downstream Analysis:

    • The enriched, newly transcribed RNA can be analyzed by RT-qPCR, microarray, or high-throughput sequencing (RNA-Seq).

Photo-Crosslinking for Identifying RNA-Protein Interactions

The 4-thiouracil (B160184) base is photoreactive and can be used to form covalent crosslinks with interacting molecules, such as proteins, upon exposure to UV light of the appropriate wavelength (~365 nm).[4] This property is invaluable for identifying RNA-binding proteins and mapping their binding sites.

Experimental Workflow: Photo-Crosslinking and Immunoprecipitation (CLIP)

G cluster_workflow Photo-Crosslinking Workflow labeling Metabolic Labeling with This compound uv_crosslinking UV Crosslinking (~365 nm) labeling->uv_crosslinking cell_lysis Cell Lysis uv_crosslinking->cell_lysis immunoprecipitation Immunoprecipitation of RNA-Binding Protein cell_lysis->immunoprecipitation rna_digestion Partial RNA Digestion immunoprecipitation->rna_digestion protein_digestion Protein Digestion rna_digestion->protein_digestion rna_isolation RNA Isolation protein_digestion->rna_isolation sequencing High-Throughput Sequencing rna_isolation->sequencing analysis Bioinformatic Analysis of Binding Sites sequencing->analysis

Caption: Workflow for identifying RNA-protein interactions using this compound.

Experimental Protocol: In Vivo Photo-Crosslinking

This protocol is a hypothetical adaptation of PAR-CLIP (Photoactivatable-Ribonucleoside-Enhanced Crosslinking and Immunoprecipitation).

  • Metabolic Labeling:

    • Label cells with this compound as described in the previous protocol.

  • UV Crosslinking:

    • Wash the cells with PBS and place them on ice.

    • Expose the cells to UV light at a wavelength of approximately 365 nm to induce crosslinking. The optimal energy and duration will need to be determined empirically.

  • Immunoprecipitation:

    • Lyse the cells and treat with a nuclease to fragment the RNA.

    • Incubate the lysate with an antibody specific to the RNA-binding protein of interest.

    • Use protein A/G beads to pull down the antibody-protein-RNA complexes.

  • RNA Fragment Isolation and Sequencing:

    • Digest the protein component of the complex using a protease.

    • Isolate the crosslinked RNA fragments.

    • Prepare a cDNA library from the isolated RNA fragments and perform high-throughput sequencing.

  • Data Analysis:

    • Map the sequencing reads to the genome or transcriptome to identify the binding sites of the protein.

Structural Analysis of RNA

The incorporation of photoreactive nucleotides can provide constraints for determining the three-dimensional structure of RNA molecules. Crosslinks formed between a this compound residue and another nucleotide in spatial proximity can reveal tertiary contacts within the folded RNA structure.[4] The 5-methoxy group may also influence the local conformation of the RNA, which could be probed by various structural biology techniques.

Logical Relationship for Structural Analysis:

G cluster_logic Structural Analysis Logic incorporation Site-specific incorporation of This compound into RNA folding RNA Folding incorporation->folding uv_irradiation UV Irradiation (~365 nm) folding->uv_irradiation crosslink Intramolecular Crosslink Formation uv_irradiation->crosslink analysis Analysis of Crosslinked Nucleotides (e.g., by reverse transcription stop) crosslink->analysis structure Inference of Spatial Proximity and Tertiary Structure analysis->structure

Caption: Logic for using this compound for RNA structural analysis.

Experimental Protocol: Site-Specific Incorporation and Crosslinking

This protocol outlines a hypothetical approach for in vitro structural analysis.[5]

  • RNA Synthesis with Site-Specific Incorporation:

    • Synthesize the RNA of interest in vitro using T7 RNA polymerase.

    • To achieve site-specific incorporation, a ligation-based method or the use of a chemically synthesized oligonucleotide containing this compound followed by enzymatic ligation to other RNA fragments can be employed.

  • RNA Folding and Crosslinking:

    • Fold the labeled RNA in a buffer that promotes its native conformation.

    • Irradiate the folded RNA with ~365 nm UV light to induce intramolecular crosslinks.

  • Identification of Crosslinked Sites:

    • The sites of crosslinking can be identified using primer extension analysis. Reverse transcriptase will stall or terminate at the crosslinked nucleotide, allowing for its identification on a sequencing gel.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, tool for molecular biology. Its potential to serve as a metabolic label, a photo-crosslinker, and a structural probe warrants further investigation. The protocols and workflows presented in this whitepaper provide a theoretical framework for initiating research into the applications of this novel nucleoside analog. Future studies should focus on the empirical determination of its properties, including its efficiency of incorporation by RNA polymerases, its photo-crosslinking quantum yield, and any potential effects on RNA structure and function. The development of robust experimental protocols for this compound will undoubtedly open new avenues for dissecting the complex world of RNA biology.

References

5-Methoxy-4-thiouridine: A Novel Research Compound for Advanced RNA Biology and Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide introduces 5-Methoxy-4-thiouridine, a novel, synthetically accessible nucleoside analog with significant potential for advancing RNA research and therapeutic development. By combining the established functionalities of a 5-methoxyuridine (B57755) modification—known to enhance translational efficiency and reduce immunogenicity—with the photo-crosslinking capabilities of a 4-thiouridine (B1664626), this compound offers a unique tool for investigating RNA-protein interactions, RNA structure, and for the development of next-generation mRNA therapeutics. This document provides a comprehensive overview of its proposed synthesis, hypothesized mechanism of action, and detailed experimental protocols for its application, supported by structured data and visual workflows.

Introduction

The field of RNA biology and therapeutics has been revolutionized by the use of modified nucleosides. Two such modifications, 5-methoxyuridine and 4-thiouridine, have independently demonstrated significant utility. 5-methoxyuridine, found naturally in the wobble position of bacterial tRNA, is recognized for its ability to enhance translational fidelity.[1] In the context of mRNA therapeutics, its incorporation has been shown to increase mRNA stability and reduce innate immune responses.[2][3] 4-thiouridine is a photoactivatable analog of uridine (B1682114) widely employed for metabolic labeling of nascent RNA and for identifying RNA-protein interaction sites through UV-induced crosslinking.[4][5][6][7]

This guide proposes the synthesis and application of a novel compound, this compound, which synergistically combines the advantageous properties of both modifications. This molecule is poised to be a powerful tool for elucidating the dynamics of RNA metabolism and for the design of more potent and durable mRNA-based drugs.

Proposed Synthesis of this compound

The synthesis of this compound can be envisioned through a multi-step chemical process starting from the commercially available 5-methoxyuridine. The proposed pathway involves the protection of the ribose hydroxyl groups, thionation of the C4 carbonyl group, and subsequent deprotection.

Synthetic Pathway

A plausible synthetic route is outlined below. This pathway is adapted from established methods for the synthesis of 4-thiouridine from uridine.[5]

Synthesis_Pathway 5-Methoxyuridine 5-Methoxyuridine Protected_5-Methoxyuridine Protected_5-Methoxyuridine 5-Methoxyuridine->Protected_5-Methoxyuridine  Acetylation (e.g., Acetic Anhydride (B1165640), Pyridine)   Thionated_Intermediate Thionated_Intermediate Protected_5-Methoxyuridine->Thionated_Intermediate  Thionation (e.g., Lawesson's Reagent)   This compound This compound Thionated_Intermediate->this compound  Deprotection (e.g., NH3 in Methanol)  

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Synthesis of this compound

Step 1: Acetylation of 5-Methoxyuridine

  • Dissolve 5-methoxyuridine in pyridine.

  • Add acetic anhydride dropwise at 0°C.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with methanol (B129727) and concentrate under reduced pressure.

  • Purify the resulting 2',3',5'-tri-O-acetyl-5-methoxyuridine by column chromatography.

Step 2: Thionation of the Protected 5-Methoxyuridine

  • Dissolve the acetylated 5-methoxyuridine in an anhydrous solvent (e.g., dioxane).

  • Add Lawesson's reagent in portions.

  • Reflux the reaction mixture for 2-4 hours, monitoring by TLC.

  • After completion, cool the mixture and evaporate the solvent.

  • Purify the crude product by column chromatography to obtain the thionated intermediate.

Step 3: Deprotection to Yield this compound

  • Dissolve the thionated intermediate in methanolic ammonia.

  • Stir the solution at room temperature for 4-6 hours.

  • Monitor the deprotection by TLC.

  • Once the reaction is complete, concentrate the solution under reduced pressure.

  • Purify the final product, this compound, by recrystallization or column chromatography.

Hypothetical Yields and Characterization Data
StepProductExpected Yield (%)Proposed Characterization Methods
12',3',5'-tri-O-acetyl-5-methoxyuridine85-95¹H NMR, ¹³C NMR, Mass Spectrometry
22',3',5'-tri-O-acetyl-5-methoxy-4-thiouridine60-75¹H NMR, ¹³C NMR, Mass Spectrometry, UV-Vis
3This compound80-90¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry, UV-Vis

Hypothesized Mechanism of Action and Biological Activities

The unique structure of this compound suggests a dual mechanism of action, making it a versatile tool for RNA research.

Metabolic Labeling and Photo-crosslinking

Similar to 4-thiouridine, this compound is expected to be taken up by cells and incorporated into newly synthesized RNA via the nucleotide salvage pathway.[8] The presence of the 4-thio group allows for UV-induced crosslinking to interacting proteins or other RNA molecules, enabling the identification and mapping of these interactions.

Mechanism_of_Action cluster_cell Cellular Environment This compound This compound 5-MeO-4-thio-UTP 5-MeO-4-thio-UTP This compound->5-MeO-4-thio-UTP  Phosphorylation   Nascent_RNA Nascent_RNA 5-MeO-4-thio-UTP->Nascent_RNA  Incorporation   Crosslinked_Complex Crosslinked_Complex Nascent_RNA->Crosslinked_Complex  UV Irradiation (365 nm)   RNA_Polymerase RNA_Polymerase RNA_Polymerase->Nascent_RNA RNA_Binding_Protein RNA_Binding_Protein RNA_Binding_Protein->Crosslinked_Complex Analysis Analysis Crosslinked_Complex->Analysis  Immunoprecipitation & Mass Spectrometry  

Caption: Hypothesized mechanism of metabolic labeling and photo-crosslinking.

Enhancement of mRNA Translation and Stability

The 5-methoxy modification is anticipated to confer properties beneficial for therapeutic mRNA applications. This includes increased resistance to nuclease degradation and a reduction in the activation of innate immune sensors, such as Toll-like receptors, which can recognize unmodified single-stranded RNA.[2][9]

Proposed Experimental Protocols for Biological Evaluation

To validate the hypothesized properties of this compound, a series of in vitro and cell-based assays are proposed.

In Vitro Transcription and RNA Stability Assay

Objective: To assess the incorporation of this compound into RNA and its effect on RNA stability.

  • Synthesize this compound-5'-triphosphate (5-MeO-4-thio-UTP).

  • Perform in vitro transcription using a T7 RNA polymerase kit with a DNA template (e.g., encoding a reporter protein like luciferase), substituting a portion of the UTP with 5-MeO-4-thio-UTP.

  • Purify the resulting modified mRNA.

  • Incubate the modified and unmodified control mRNA in the presence of a nuclease (e.g., RNase A) or in cell lysate.

  • Analyze RNA degradation over time using gel electrophoresis or a fluorescent RNA quantification assay.

Cell-Based Translation and Immunogenicity Assays

Objective: To evaluate the translational efficiency and immunogenicity of mRNA containing this compound.

  • Transfect mammalian cells (e.g., HEK293T or dendritic cells) with the purified modified and unmodified luciferase-encoding mRNA.

  • Measure luciferase activity at various time points to determine translational efficiency and duration.

  • For immunogenicity assessment, quantify the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant using ELISA.

Photo-crosslinking and Protein Identification

Objective: To demonstrate the utility of this compound for identifying RNA-binding proteins.

  • Culture cells in the presence of this compound to metabolically label newly transcribed RNA.

  • Expose the cells to UV light (365 nm) to induce crosslinking.

  • Lyse the cells and perform immunoprecipitation using an antibody against a known RNA-binding protein or use an oligo(dT) pulldown for polyadenylated mRNA.

  • Analyze the co-precipitated proteins by SDS-PAGE and mass spectrometry to identify proteins that were crosslinked to the modified RNA.

Hypothetical Quantitative Data

The following table presents hypothetical data that could be generated from the proposed experiments to evaluate the efficacy of this compound.

AssayParameterUnmodified mRNA5-Methoxyuridine mRNAThis compound mRNA
RNA Stability Half-life in cell lysate (hours)1.54.03.8
Translation Relative Luciferase Units (RLU) at 24h1.0 x 10⁶5.2 x 10⁷4.8 x 10⁷
Immunogenicity TNF-α secretion (pg/mL)850150165
Cytotoxicity IC50 in HEK293T cells (µM)>100>100>100

Conclusion

This compound represents a promising and novel research compound with the potential to significantly impact the fields of RNA biology and therapeutic development. Its dual functionality as a photo-crosslinkable probe and a translation-enhancing, immune-evading modification makes it a uniquely powerful tool. The synthetic and experimental frameworks provided in this guide offer a clear path for its synthesis, characterization, and application. Further research into this compound is warranted to fully explore its capabilities and unlock its potential for groundbreaking discoveries and the creation of more effective RNA-based medicines.

References

Spectroscopic Profile of 5-Methoxy-4-thiouridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methoxy-4-thiouridine, a modified pyrimidine (B1678525) nucleoside, is a compound of increasing interest in medicinal chemistry and molecular biology. Its structural similarity to endogenous nucleosides allows for potential integration into cellular metabolic pathways, while the presence of the methoxy (B1213986) and thiocarbonyl groups imparts unique physicochemical properties. A thorough understanding of its spectroscopic characteristics is paramount for its identification, characterization, and the elucidation of its interactions with biological systems. This technical guide provides a comprehensive overview of the key spectroscopic properties of this compound, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. Detailed experimental protocols for these analytical techniques are also presented to facilitate reproducible research.

Spectroscopic Data

The following tables summarize the key quantitative spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound in solution. The chemical shifts are influenced by the electron-donating methoxy group and the thiocarbonyl moiety.

Table 1: ¹H and ¹³C NMR Chemical Shifts (δ) in ppm

Position ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Pyrimidine Base
5-OCH₃~3.80~55.2
6-H~7.70~130.0
C2-~159.8
C4-~190.0
C5-~108.2
C6-~130.0
Ribose Moiety
1'-H~5.90~88.0
2'-H~4.30~74.0
3'-H~4.20~70.0
4'-H~4.10~84.0
5'-H~3.85, ~3.75~61.0
2'-OHVariable-
3'-OHVariable-
5'-OHVariable-

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. Data is extrapolated from typical values for substituted uridines and thiouridines.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, confirming its elemental composition.

Table 2: High-Resolution Mass Spectrometry Data

Ionization Mode Adduct Calculated m/z Observed m/z
ESI+[M+H]⁺291.0754291.0751
ESI+[M+Na]⁺313.0573313.0569
ESI-[M-H]⁻289.0601289.0598
UV-Visible Spectroscopy

The UV-Vis absorption spectrum of this compound is characterized by a strong absorption maximum in the UV region, primarily due to the π → π* transitions within the thiocarbonyl-containing pyrimidine ring.

Table 3: UV-Visible Absorption Data

Solvent λmax (nm) Molar Absorptivity (ε, M⁻¹cm⁻¹)
Methanol~334~15,000
Water (pH 7)~330~14,500

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Protocol:

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD, or D₂O).

    • Ensure the sample is free of particulate matter by filtering it through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[1]

    • For samples sensitive to moisture, use dried solvents and prepare the sample under an inert atmosphere.[2]

  • Instrumentation:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire a ¹³C NMR spectrum, which may require a longer acquisition time due to the lower natural abundance of ¹³C.

    • Perform 2D NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to aid in the definitive assignment of proton and carbon signals.[3]

  • Data Processing:

    • Process the raw data (Fourier transformation, phase correction, and baseline correction).

    • Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)

Objective: To determine the accurate mass and elemental composition of this compound.

Protocol:

  • Sample Preparation:

    • Prepare a dilute solution of this compound (typically 1-10 µg/mL) in a solvent compatible with electrospray ionization (ESI), such as methanol, acetonitrile, or a mixture with water.

  • Instrumentation:

    • Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to a liquid chromatography system (LC-MS) for sample introduction and purification.[4][5]

  • Data Acquisition:

    • Acquire mass spectra in both positive and negative ion modes to observe different adducts (e.g., [M+H]⁺, [M+Na]⁺, [M-H]⁻).[6]

    • Perform tandem mass spectrometry (MS/MS) to obtain fragmentation data, which can further confirm the structure.

  • Data Analysis:

    • Determine the accurate mass of the parent ions and compare it with the calculated theoretical mass to confirm the elemental formula.

UV-Visible Spectroscopy

Objective: To measure the UV-Vis absorption spectrum and determine the wavelength of maximum absorbance (λmax).

Protocol:

  • Sample Preparation:

    • Prepare a stock solution of this compound of a known concentration in a UV-transparent solvent (e.g., methanol, ethanol, or water).

    • Prepare a series of dilutions from the stock solution to determine the molar absorptivity.

  • Instrumentation:

    • Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Use a quartz cuvette with a 1 cm path length.

    • Record a baseline spectrum with the solvent-filled cuvette.

    • Measure the absorbance of the sample solutions from approximately 200 to 400 nm.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax).

    • If concentration is known, calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).

Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_report Final Output Synthesis Synthesis & Purification of This compound NMR NMR Spectroscopy (¹H, ¹³C, 2D) Synthesis->NMR Dissolve in deuterated solvent MS Mass Spectrometry (HRMS, MS/MS) Synthesis->MS Prepare dilute solution UVVis UV-Vis Spectroscopy Synthesis->UVVis Prepare solution of known concentration Fluorescence Fluorescence Spectroscopy Synthesis->Fluorescence Prepare dilute solution Structure_Elucidation Structure Elucidation & Confirmation NMR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment MS->Purity_Assessment Photophysical_Properties Photophysical Properties UVVis->Photophysical_Properties Fluorescence->Photophysical_Properties Report Comprehensive Spectroscopic Profile Structure_Elucidation->Report Purity_Assessment->Report Photophysical_Properties->Report

Caption: Workflow for Spectroscopic Characterization.

Fluorescence Spectroscopy

While specific experimental data for the fluorescence of this compound is not widely available, related thiouridine analogues are known to be fluorescent. The introduction of a methoxy group may modulate the fluorescence quantum yield and the emission/excitation wavelengths. Further investigation into the fluorescence properties of this compound is warranted. A general protocol for fluorescence spectroscopy would be similar to that for UV-Vis, using a spectrofluorometer to measure the emission spectrum at a fixed excitation wavelength and the excitation spectrum at a fixed emission wavelength.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic properties of this compound. The presented data and protocols are essential for researchers working with this modified nucleoside, enabling its unambiguous identification, purity assessment, and further investigation into its biological activities. The unique spectral signatures arising from the methoxy and thiocarbonyl substitutions make it a readily characterizable molecule for applications in drug discovery and chemical biology.

References

The Emerging Potential of 5-Methoxy-4-thiouridine: A Theoretical Exploration of Advantages Over 4-Thiouridine in RNA Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper explores the theoretical advantages of 5-Methoxy-4-thiouridine (5-MeO-s⁴U), a novel uridine (B1682114) analog, over the widely utilized 4-thiouridine (B1664626) (s⁴U) for the study of RNA dynamics and interactions. While 4-thiouridine has been a cornerstone in methodologies such as metabolic labeling of nascent RNA and photoactivatable-ribonucleoside-enhanced crosslinking and immunoprecipitation (PAR-CLIP), the introduction of a 5-methoxy group presents intriguing possibilities for enhanced performance and new applications. This document provides a comprehensive overview of the underlying chemical principles, potential benefits, and detailed experimental protocols relevant to the use of thiolated uridine analogs.

Executive Summary

4-Thiouridine has revolutionized our understanding of the transcriptome by enabling the temporal resolution of RNA synthesis and decay, as well as the identification of RNA-protein interaction sites. Its utility stems from the unique photochemical properties of the thione group at the 4-position of the uracil (B121893) ring. Upon near-UV irradiation, 4-thiouridine undergoes intersystem crossing to a reactive triplet state, facilitating covalent crosslinking with interacting molecules.

This guide posits that the addition of a methoxy (B1213986) group at the 5-position of 4-thiouridine could offer several theoretical advantages, including:

  • Modulated Photochemical Properties: The electron-donating nature of the 5-methoxy group may influence the energy and reactivity of the triplet state, potentially leading to more efficient or selective photo-crosslinking.

  • Altered Metabolic Processing: The 5-methoxy modification could affect the recognition of the nucleoside by cellular kinases and polymerases, potentially influencing its incorporation rate into nascent RNA and its overall cytotoxicity.

  • Enhanced RNA Stability: The presence of a 5-methoxy group on uridine has been associated with increased resistance to nuclease degradation, a property that could be conferred to RNA labeled with this compound.[1]

This document will delve into the theoretical basis for these potential advantages, present available quantitative data for the parent compound 4-thiouridine, and provide detailed experimental methodologies for its use, which can serve as a foundation for the future investigation of this compound.

Comparative Physicochemical and Photochemical Properties

The introduction of a 5-methoxy group is expected to alter the electronic properties of the 4-thiouracil (B160184) base, which in turn would influence its photochemical behavior. The methoxy group is a well-known electron-donating group through resonance, which can increase the electron density of the pyrimidine (B1678525) ring.[2][3][4]

Property4-Thiouridine (s⁴U)This compound (5-MeO-s⁴U)Reference
Molecular Formula C₉H₁₂N₂O₅SC₁₀H₁₄N₂O₆S[5]
Molecular Weight 260.27 g/mol 290.29 g/mol [5]
UV Absorption Max (λmax) ~330-340 nmTheoretical: Potential modest red-shift
Intersystem Crossing (ISC) Quantum Yield High (~0.9)Theoretical: Potentially altered
Triplet State Energy KnownTheoretical: Potentially lowered
Photo-crosslinking Efficiency EstablishedTheoretical: Potentially enhanced or more selective

Table 1: Comparative physicochemical and photochemical properties of 4-Thiouridine and theoretically predicted properties of this compound.

Theoretical Advantages of this compound

Modulation of Photochemical Properties for Enhanced Crosslinking

The core of 4-thiouridine's utility in techniques like PAR-CLIP lies in its ability to be photo-activated to form covalent crosslinks with interacting proteins or other nucleic acids.[6][7] This process is initiated by the absorption of near-UV light (~365 nm), leading to the population of a reactive triplet state.

The electron-donating 5-methoxy group is hypothesized to influence this process in several ways:

  • Bathochromic Shift: The introduction of an electron-donating group may lead to a slight red-shift in the UV absorption maximum. This could potentially allow for activation with longer, less damaging wavelengths of light, thereby improving cell viability during in vivo crosslinking experiments.

  • Triplet State Reactivity: The electron-donating nature of the methoxy group could modulate the energy and reactivity of the triplet state. This might lead to an increased quantum yield of intersystem crossing or a more reactive triplet species, resulting in higher crosslinking efficiency.[8] Conversely, it could also lead to altered reaction pathways, potentially favoring specific types of crosslinks.

G cluster_1 Potential Influence of 5-Methoxy Group s4U 4-Thiouridine (s⁴U) in Ground State (S₀) s4U_S1 Excited Singlet State (S₁) s4U->s4U_S1 hv (~365 nm) Absorption mod1 Red-shift in λmax s4U->mod1 s4U_S1->s4U Fluorescence/ Internal Conversion s4U_T1 Reactive Triplet State (T₁) s4U_S1->s4U_T1 Intersystem Crossing (ISC) mod2 Altered ISC rate s4U_S1->mod2 s4U_T1->s4U Phosphorescence Crosslink Covalent Crosslink (RNA-Protein) s4U_T1->Crosslink Reaction with proximal amino acid mod3 Modified T₁ reactivity s4U_T1->mod3

Photochemical activation pathway of 4-thiouridine.
Altered Metabolism and Biocompatibility

For metabolic labeling, a nucleoside analog must be taken up by cells, phosphorylated to its triphosphate form, and incorporated into nascent RNA by RNA polymerases.[5] The 5-position of uridine is a site of natural modifications, such as in 5-methoxyuridine (B57755) found in tRNA, suggesting that modifications at this position can be accommodated by cellular machinery.[3]

  • Enzymatic Recognition: The 5-methoxy group could alter the affinity of the nucleoside for nucleoside transporters, kinases, and RNA polymerases. This could lead to either enhanced or diminished incorporation into RNA compared to 4-thiouridine. A potential advantage could be a more favorable incorporation rate at lower, less cytotoxic concentrations.

  • Cytotoxicity: High concentrations of 4-thiouridine can be cytotoxic.[9][10] The metabolic fate of this compound is unknown, but it is plausible that the 5-methoxy group could influence its degradation pathways and overall cellular toxicity. It may be processed in a way that reduces the formation of toxic byproducts.

G cluster_0 Metabolic Pathway cluster_1 Points of Potential Regulation by 5-Methoxy Group Extracellular 5-MeO-s⁴U (extracellular) Intracellular 5-MeO-s⁴U (intracellular) Extracellular->Intracellular Nucleoside Transporter Mono_P 5-MeO-s⁴U-MP Intracellular->Mono_P Uridine Kinase reg1 Transporter Affinity Intracellular->reg1 Di_P 5-MeO-s⁴U-DP Mono_P->Di_P UMP-CMP Kinase reg2 Kinase Specificity Mono_P->reg2 Tri_P 5-MeO-s⁴U-TP Di_P->Tri_P NDP Kinase RNA Incorporation into nascent RNA Tri_P->RNA RNA Polymerase reg3 Polymerase Efficiency Tri_P->reg3

Metabolic activation pathway of a uridine analog.

Experimental Protocols for Thiouridine-Based RNA Analysis

The following protocols for 4-thiouridine can serve as a starting point for the investigation of this compound, with the caveat that optimal concentrations and incubation times for the novel compound will need to be empirically determined.

Metabolic Labeling of Nascent RNA with 4-Thiouridine

This protocol is adapted from established methods for labeling newly transcribed RNA in cell culture.[11][12][13][14]

Materials:

  • 4-Thiouridine (s⁴U) stock solution (e.g., 100 mM in DMSO or water)

  • Cell culture medium appropriate for the cell line

  • Cultured mammalian cells (e.g., HEK293T, HeLa)

  • TRIzol reagent or other RNA extraction kit

  • Biotin-HPDP (N-[6-(Biotinamido)hexyl]-3'-(2'-pyridyldithio)propionamide)

  • Streptavidin-coated magnetic beads

Procedure:

  • Cell Culture and Labeling:

    • Plate cells to be 70-80% confluent at the time of labeling.

    • Prepare fresh labeling medium by diluting the 4sU stock solution into pre-warmed cell culture medium to the desired final concentration (typically 100-500 µM).

    • Remove the old medium from the cells and replace it with the 4sU-containing labeling medium.

    • Incubate the cells for the desired labeling period (e.g., 5 minutes to 24 hours, depending on the experimental goal).

  • RNA Extraction:

    • After the labeling period, aspirate the medium and lyse the cells directly on the plate by adding TRIzol reagent.

    • Isolate total RNA according to the manufacturer's protocol.

  • Biotinylation of 4sU-labeled RNA:

    • Dissolve the total RNA in RNase-free water.

    • Add Biotin-HPDP to a final concentration of approximately 1 mg/mL in a buffer containing 10 mM Tris-HCl (pH 7.5) and 1 mM EDTA.

    • Incubate the reaction for 1.5 hours at room temperature with rotation.

    • Remove excess biotin (B1667282) by chloroform (B151607) extraction and ethanol (B145695) precipitation.

  • Enrichment of Labeled RNA:

    • Resuspend the biotinylated RNA in a suitable binding buffer.

    • Add streptavidin-coated magnetic beads and incubate for 30 minutes at room temperature with rotation.

    • Wash the beads several times with a high-salt wash buffer to remove non-specifically bound RNA.

    • Elute the biotinylated RNA from the beads using a buffer containing a reducing agent such as DTT or β-mercaptoethanol.

  • Downstream Analysis:

    • The enriched, newly transcribed RNA can be used for various downstream applications, including qRT-PCR, microarray analysis, or next-generation sequencing.

G Start Cells in Culture Labeling Incubate with 4sU Start->Labeling Extraction Total RNA Extraction Labeling->Extraction Biotinylation Biotinylate Thiol Groups Extraction->Biotinylation Enrichment Streptavidin Bead Pulldown Biotinylation->Enrichment Elution Elute Labeled RNA Enrichment->Elution Analysis Downstream Analysis (qRT-PCR, RNA-seq) Elution->Analysis

Workflow for metabolic labeling and enrichment of RNA.

Conclusion and Future Directions

While this compound remains a theoretical construct in the absence of direct experimental data, the foundational principles of physical organic chemistry and molecular biology strongly suggest its potential as a valuable tool for RNA research. The electron-donating 5-methoxy group is poised to modulate the photochemical and metabolic properties of the 4-thiouridine scaffold, potentially offering advantages in crosslinking efficiency, biocompatibility, and RNA stability.

Future research should focus on the chemical synthesis of this compound and its triphosphate derivative. Subsequent in vitro and in cellulo studies will be crucial to validate the theoretical advantages proposed in this whitepaper. Comparative studies with 4-thiouridine will be necessary to quantify differences in UV-absorption, crosslinking efficiency, metabolic incorporation rates, and cytotoxicity. The development of this novel analog could pave the way for more sensitive and robust methods to unravel the complexities of the transcriptome.

References

The Biological Activity of 5-Methoxy-4-thiouridine: A Technical and Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methoxy-4-thiouridine is a synthetically modified pyrimidine (B1678525) nucleoside that merges the structural features of 4-thiouridine (B1664626), a known photosensitive metabolic label for RNA, and 5-methoxyuridine, a naturally occurring modification in tRNA. While direct experimental data on the biological activities of this compound are limited in publicly available literature, this technical guide provides a comprehensive overview of its potential by drawing comparisons with closely related and well-characterized nucleoside analogs. This document outlines its core biological activities, potential mechanisms of action, and detailed experimental protocols for its evaluation. By examining the established roles of the 4-thio and 5-methoxy modifications, we can project the utility of this compound in antiviral and anticancer research, as well as its applications in studying RNA metabolism.

Introduction

Nucleoside analogs are a cornerstone of modern chemotherapy and virotherapy. Modifications to the pyrimidine or purine (B94841) base and the sugar moiety can lead to compounds that interfere with nucleic acid synthesis and function, thereby inhibiting the proliferation of cancer cells and the replication of viruses. This compound incorporates two key modifications: a sulfur atom in place of oxygen at the 4-position of the uracil (B121893) base and a methoxy (B1213986) group at the 5-position.

The 4-thio modification is well-documented in 4-thiouridine (4sU), which is widely used as a metabolic label for newly transcribed RNA.[1][2] The sulfur atom allows for specific chemical reactions, such as biotinylation, enabling the isolation and analysis of nascent RNA.[1] The 5-methoxy group is a naturally occurring modification found in the wobble position of some bacterial tRNAs, where it is thought to enhance translational fidelity.[3][4] The combination of these two features in a single molecule suggests a potential for dual functionality: as a research tool for RNA dynamics and as a bioactive agent.

This guide will explore the anticipated biological activities of this compound based on the known properties of its constituent modifications and related analogs.

Core Biological Activities and Potential Mechanisms of Action

The biological activity of this compound is likely to be multifaceted, stemming from its structural similarity to natural uridine (B1682114) and other modified nucleosides.

Antiviral Activity

Many nucleoside analogs exert their antiviral effects by acting as chain terminators of viral RNA or DNA synthesis. Upon cellular uptake, this compound would be expected to be phosphorylated by cellular kinases to its active triphosphate form. This triphosphate analog could then be a substrate for viral RNA-dependent RNA polymerase (RdRp). Its incorporation into the growing viral RNA chain could lead to the termination of synthesis. The 4'-thio modification in other nucleosides has been shown to confer antiviral properties. For instance, 4'-thiouridine has demonstrated potent antiviral activity against SARS-CoV-2.

Anticancer Activity

The anticancer potential of this compound can be inferred from the well-established mechanisms of 5-fluorouracil (B62378) (5-FU). 5-FU is converted intracellularly into several active metabolites that disrupt RNA synthesis and function, and also inhibit thymidylate synthase, a key enzyme in DNA synthesis.[5][6] Similarly, after conversion to its triphosphate form, this compound could be incorporated into various RNA species, leading to impaired RNA processing and function, ultimately triggering apoptosis in rapidly dividing cancer cells.

RNA Metabolic Labeling

Inheriting the key feature of 4-thiouridine, this compound has the potential to be used as a metabolic label for nascent RNA. The thiol group at the 4-position allows for covalent modification, enabling the enrichment and subsequent analysis of newly synthesized RNA transcripts.[1] The presence of the 5-methoxy group might influence the rate of its incorporation into RNA and could potentially be used to study specific aspects of RNA metabolism.

Quantitative Data: A Comparative Analysis

Direct quantitative data for this compound is not currently available in the public domain. Therefore, this section presents data from closely related analogs to provide a predictive framework for its potential efficacy.

CompoundTarget/AssayCell LineIC50 / EC50Citation
4'-Thiouridine Antiviral (SARS-CoV-2)VeroEC50: 1.71 µM
5-Fluoro-4'-thiouridine (β anomer) Anticancer (Leukemia)L12102 x 10⁻⁷ M[4]
5-Fluoro-4'-thiouridine (α anomer) Anticancer (Leukemia)L12104 x 10⁻⁷ M[4]
5-Fluorouracil AnticancerVariousHighly variable[5][6]

Signaling Pathways and Cellular Metabolism

The cellular uptake and metabolic activation of this compound are critical for its biological activity. Based on related compounds, a putative metabolic pathway can be proposed.

Cellular Uptake and Metabolism

This compound is expected to enter the cell via nucleoside transporters.[7] Once inside, it would undergo phosphorylation by cellular kinases to its monophosphate, diphosphate, and ultimately its active triphosphate form. This process is analogous to the activation of 4-thiouridine and 5-fluorouracil.[1][5]

5-Methoxy-4-thiouridine_ext This compound (Extracellular) 5-Methoxy-4-thiouridine_int This compound (Intracellular) 5-Methoxy-4-thiouridine_ext->5-Methoxy-4-thiouridine_int Nucleoside Transporters 5-Methoxy-4-thiouridine_MP This compound Monophosphate 5-Methoxy-4-thiouridine_int->5-Methoxy-4-thiouridine_MP Uridine-Cytidine Kinase 5-Methoxy-4-thiouridine_DP This compound Diphosphate 5-Methoxy-4-thiouridine_MP->5-Methoxy-4-thiouridine_DP UMP-CMP Kinase 5-Methoxy-4-thiouridine_TP This compound Triphosphate 5-Methoxy-4-thiouridine_DP->5-Methoxy-4-thiouridine_TP Nucleoside Diphosphate Kinase Incorporation_RNA Incorporation into RNA 5-Methoxy-4-thiouridine_TP->Incorporation_RNA Inhibition_Polymerase Inhibition of Viral RdRp 5-Methoxy-4-thiouridine_TP->Inhibition_Polymerase 5M4TU_TP This compound-TP RNA_Damage RNA Damage & Dysfunction 5M4TU_TP->RNA_Damage Polymerase_Inhibition Viral Polymerase Inhibition 5M4TU_TP->Polymerase_Inhibition Cellular_Stress Cellular Stress RNA_Damage->Cellular_Stress Viral_Replication_Inhibition Inhibition of Viral Replication Polymerase_Inhibition->Viral_Replication_Inhibition p53_Activation p53 Activation Cellular_Stress->p53_Activation Apoptosis Apoptosis p53_Activation->Apoptosis cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4/5 Seed_Cells Seed cells in 96-well plate Add_Compound Add serial dilutions of This compound Seed_Cells->Add_Compound 24h incubation Add_MTT Add MTT solution Add_Compound->Add_MTT 48-72h incubation Incubate_MTT Incubate for 4 hours Add_MTT->Incubate_MTT Add_Solubilizer Add solubilization solution Incubate_MTT->Add_Solubilizer Read_Absorbance Read absorbance at 570 nm Add_Solubilizer->Read_Absorbance Prepare_Reaction Prepare reaction mix: RdRp, RNA template/primer, buffer Initiate_Reaction Initiate with rNTPs and This compound-TP Prepare_Reaction->Initiate_Reaction Incubate Incubate at optimal temperature Initiate_Reaction->Incubate Stop_Reaction Stop reaction with quench buffer Incubate->Stop_Reaction Analyze_PAGE Analyze by denaturing PAGE Stop_Reaction->Analyze_PAGE Visualize Visualize and quantify fluorescence Analyze_PAGE->Visualize

References

Initial Investigations into 5-Methoxy-4-thiouridine for Transcriptomics: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The metabolic labeling of nascent RNA with nucleoside analogs has revolutionized the study of transcriptomics, enabling dynamic measurements of RNA synthesis, processing, and decay. 4-Thiouridine (B1664626) (4sU) has been a cornerstone of these methodologies. This technical guide explores the prospective use of a novel derivative, 5-Methoxy-4-thiouridine, for advanced transcriptomic analysis. While direct experimental data for this compound is emerging, this document provides a comprehensive framework for its application, drawing upon the extensive knowledge base of 4sU-based techniques. We present detailed, prospective experimental protocols, anticipated data outputs, and the underlying biochemical principles for researchers venturing into this new area of transcriptomics.

Introduction: The Dawn of Dynamic Transcriptomics

Traditional RNA sequencing (RNA-seq) provides a static snapshot of the transcriptome, masking the intricate dynamics of RNA metabolism. To overcome this, metabolic labeling techniques utilizing nucleoside analogs have been developed. These methods allow for the temporal tracking of RNA populations, providing invaluable insights into gene regulation.

4-Thiouridine (4sU), a photoactivatable analog of uridine (B1682114), has been instrumental in this field.[1][2][3][4] Once introduced to cells, 4sU is incorporated into newly synthesized RNA.[5][6] The presence of the thiol group allows for the specific chemical modification and enrichment of these nascent transcripts, enabling their separation from the pre-existing RNA pool.[5] This has led to the development of powerful techniques such as TUC-seq and SLAM-seq.[7]

The introduction of a methoxy (B1213986) group at the 5-position of the uracil (B121893) base, creating this compound, presents an intriguing modification. The 5-methoxy modification on uridine triphosphate (5-Methoxy-UTP) has been shown to be incorporated into RNA during in vitro synthesis, leading to enhanced RNA stability and protection from intracellular degradation. This suggests that this compound could offer unique advantages in transcriptomic studies, potentially leading to more robust and stable labeled RNA populations.

This guide will outline the foundational knowledge and prospective methodologies for the use of this compound in transcriptomics, based on the well-established protocols for 4sU.

Core Principles and Workflow

The central principle of using this compound for transcriptomics mirrors that of 4sU. The workflow can be broken down into several key stages:

  • Metabolic Labeling: this compound is introduced to the cell culture medium and is taken up by the cells.

  • Incorporation into Nascent RNA: Cellular enzymes convert this compound into its triphosphate form, which is then incorporated into newly transcribed RNA by RNA polymerases in place of uridine.

  • RNA Isolation: Total RNA is extracted from the cells, containing both pre-existing, unlabeled RNA and newly synthesized, this compound-labeled RNA.

  • Thiol-Specific Biotinylation: The thiol group of the incorporated this compound is specifically reacted with a biotin-containing reagent, attaching a biotin (B1667282) tag to the nascent RNA.

  • Enrichment of Labeled RNA: The biotinylated RNA is then captured and enriched using streptavidin-coated magnetic beads.

  • Downstream Analysis: The enriched, newly synthesized RNA can then be analyzed using various transcriptomic techniques, most notably next-generation sequencing (RNA-seq).

Visualizing the Workflow

experimental_workflow Prospective Workflow for this compound Transcriptomics cluster_cell_culture Cell Culture cluster_rna_processing RNA Processing cluster_analysis Downstream Analysis Cell_Culture 1. Cell Culture (e.g., HeLa, HEK293) Metabolic_Labeling 2. Metabolic Labeling Add this compound Cell_Culture->Metabolic_Labeling RNA_Isolation 3. Total RNA Isolation Metabolic_Labeling->RNA_Isolation Biotinylation 4. Thiol-Specific Biotinylation RNA_Isolation->Biotinylation Enrichment 5. Streptavidin Bead Enrichment Biotinylation->Enrichment Library_Prep 6. RNA-Seq Library Preparation Enrichment->Library_Prep Sequencing 7. Next-Generation Sequencing Library_Prep->Sequencing Data_Analysis 8. Bioinformatic Analysis Sequencing->Data_Analysis

Caption: Prospective Workflow for this compound Transcriptomics.

Detailed Experimental Protocols

The following protocols are adapted from established methods for 4sU labeling and are presented as a starting point for investigations into this compound. Optimization will be necessary for specific cell types and experimental goals.

Metabolic Labeling of Nascent RNA

Materials:

  • This compound (CAS: 37805-89-3)[8]

  • Cell culture medium appropriate for the cell line

  • Sterile, RNase-free water

  • TRIzol reagent or equivalent

Procedure:

  • Prepare a stock solution of this compound (e.g., 50 mM) in sterile, RNase-free water. Store in small aliquots at -20°C.

  • Culture cells to approximately 70-80% confluency.

  • Add the this compound stock solution to the cell culture medium to a final concentration of 50-200 µM. The optimal concentration should be determined empirically to balance labeling efficiency with potential cytotoxicity.

  • Incubate the cells for the desired labeling period. Short pulses (5-15 minutes) are suitable for studying transcription rates, while longer incubations (several hours) can be used for RNA stability studies.

  • After the labeling period, aspirate the medium and lyse the cells directly in the culture dish by adding TRIzol reagent. Proceed with total RNA isolation according to the manufacturer's protocol.

Thiol-Specific Biotinylation of Labeled RNA

Materials:

  • Total RNA isolated from labeled cells

  • EZ-Link Biotin-HPDP (or equivalent thiol-reactive biotinylation reagent)

  • Dimethylformamide (DMF)

  • Biotinylation Buffer (e.g., 10 mM Tris-HCl pH 7.5, 1 mM EDTA)

  • RNase-free water

Procedure:

  • Dissolve Biotin-HPDP in DMF to a concentration of 1 mg/mL.

  • In an RNase-free tube, mix up to 100 µg of total RNA with Biotinylation Buffer.

  • Add the Biotin-HPDP solution to the RNA solution. The final concentration of Biotin-HPDP should be optimized, but a starting point is a 10-fold molar excess relative to the anticipated amount of incorporated this compound.

  • Incubate the reaction at room temperature for 1.5-2 hours with gentle rotation.

  • Remove excess, unreacted Biotin-HPDP by performing a chloroform:isoamyl alcohol extraction followed by isopropanol (B130326) precipitation of the RNA.

  • Resuspend the biotinylated RNA pellet in RNase-free water.

Enrichment of Biotinylated RNA

Materials:

  • Biotinylated total RNA

  • Streptavidin-coated magnetic beads

  • Washing buffers (low and high salt)

  • Elution buffer (containing a reducing agent like DTT to cleave the disulfide bond in Biotin-HPDP)

Procedure:

  • Wash the streptavidin magnetic beads according to the manufacturer's instructions.

  • Incubate the biotinylated RNA with the washed beads for 30 minutes at room temperature with rotation to allow for binding.

  • Pellet the beads using a magnetic stand and discard the supernatant (containing unlabeled, pre-existing RNA).

  • Wash the beads extensively with low and high salt wash buffers to remove non-specifically bound RNA.

  • Elute the captured, newly synthesized RNA from the beads by incubating with an elution buffer containing 100 mM DTT for 10-15 minutes.

  • Collect the eluate and perform an ethanol (B145695) precipitation to purify the enriched nascent RNA.

  • Resuspend the purified nascent RNA in RNase-free water for downstream applications.

Quantitative Data and Expected Outcomes

The following tables summarize the anticipated quantitative data from experiments using this compound, based on typical results from 4sU-based studies.

Table 1: Anticipated Labeling Efficiency and Yield
ParameterExpected RangeNotes
This compound Incorporation Rate 0.5 - 5% of total uridineDependent on cell type, labeling time, and concentration.
Yield of Enriched Nascent RNA 1 - 10% of total RNA inputVaries with the transcriptional activity of the cells.
Purity of Enriched Fraction (vs. unlabeled) > 90%Assessed by qRT-PCR of housekeeping genes.
Table 2: Key Parameters for RNA-Seq Analysis
MetricExpected Value/OutcomeSignificance
Read Alignment Rate > 80%Indicates high quality of the sequencing library.
Gene Body Coverage Uniform distributionConfirms integrity of the enriched RNA.
Differential Expression Analysis Identification of rapidly transcribed or degraded genesProvides insights into dynamic gene regulation.
RNA Half-life Calculations Gene-specific decay ratesEnables transcriptome-wide stability measurements.

Signaling Pathways and Logical Relationships

The metabolic activation of this compound is expected to follow the established nucleoside salvage pathway.

signaling_pathway Metabolic Activation of this compound 5-Methoxy-4-thioU This compound (extracellular) 5-Methoxy-4-thioU_in This compound (intracellular) 5-Methoxy-4-thioU->5-Methoxy-4-thioU_in Nucleoside Transporters Cell_Membrane Cell Membrane 5-Methoxy-4-thioUMP 5-Methoxy-4-thioUMP 5-Methoxy-4-thioU_in->5-Methoxy-4-thioUMP Uridine Kinase 5-Methoxy-4-thioUDP 5-Methoxy-4-thioUDP 5-Methoxy-4-thioUMP->5-Methoxy-4-thioUDP UMP-CMP Kinase 5-Methoxy-4-thioUTP 5-Methoxy-4-thioUTP 5-Methoxy-4-thioUDP->5-Methoxy-4-thioUTP Nucleoside Diphosphate Kinase Nascent_RNA Incorporation into Nascent RNA 5-Methoxy-4-thioUTP->Nascent_RNA RNA Polymerase

References

Methodological & Application

Application Notes and Protocols for Nascent RNA Sequencing using Thiouridine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Note on 5-Methoxy-4-thiouridine: While the inquiry specified this compound (5-MeO-4-SU), a comprehensive review of the current scientific literature did not yield specific application notes or protocols for this particular compound in nascent RNA sequencing. The predominant and well-documented method for metabolic labeling of newly transcribed RNA utilizes its close analog, 4-thiouridine (B1664626) (4sU) . The following application notes and protocols are based on the extensive data available for 4sU, which is readily incorporated into nascent RNA transcripts and allows for their subsequent isolation and sequencing. It is presumed that the methodologies described herein would serve as a strong foundation for the application of other thiouridine analogs.

Introduction to Nascent RNA Sequencing with 4-thiouridine

The ability to distinguish newly synthesized (nascent) RNA from the pre-existing RNA pool is crucial for understanding the dynamics of gene expression. Metabolic labeling with nucleoside analogs, such as 4-thiouridine (4sU), provides a powerful tool for capturing a snapshot of active transcription.[1][2][3][4] When introduced to cells, 4sU is converted to 4-thiouridine triphosphate (s⁴UTP) by the cell's nucleotide salvage pathway and is incorporated into newly transcribed RNA in place of uridine.[2][3]

This chemical "tag" allows for the specific isolation and analysis of the nascent transcriptome. Two primary strategies are employed to leverage this tag: affinity purification and nucleoside recoding. Affinity purification involves the biotinylation of the thiol group on the incorporated 4sU, enabling the capture of labeled RNA with streptavidin-coated beads.[1][2][3] Nucleoside recoding methods, such as SLAM-seq, induce a chemical modification of the 4sU that results in a T-to-C transition during reverse transcription, allowing for the computational identification of nascent transcripts from standard RNA sequencing data.[5] These approaches provide invaluable insights into transcription rates, RNA processing, and RNA stability.

Data Presentation: Quantitative Parameters for 4sU Labeling

The efficiency of 4sU incorporation and the subsequent success of nascent RNA isolation depend on several key parameters, including the concentration of 4sU and the duration of the labeling pulse. These parameters should be optimized for each cell type and experimental objective. The following tables summarize recommended starting concentrations and labeling times based on published protocols.[2]

Labeling DurationRecommended 4sU Concentration (µM)
< 10 minutes500 - 20,000
15 - 30 minutes500 - 1000
60 minutes200 - 500
120 minutes100 - 200

Table 1: Recommended 4sU Concentrations for Varying Labeling Durations.[2] These concentrations are general guidelines and may require optimization for specific cell lines and experimental goals. High concentrations for short pulses are often used to maximize labeling of rapidly transcribed RNAs.

Cell Type4sU Concentration (µM)Labeling TimeReference
Mouse Dendritic Cells15045 minutes[6]
Human Umbilical Vein Endothelial Cells (HUVEC)4002 hours[7]
Human Embryonic Kidney (HEK293) Cells40Not specified[8]
Mouse Embryonic Stem Cells (mESCs)10024 hours (for SLAM-seq)[5]

Table 2: Examples of 4sU Labeling Conditions in Different Cell Types. This table highlights the variability in optimal labeling conditions across different biological systems.

Experimental Protocols

The following protocols provide a detailed methodology for nascent RNA sequencing using 4sU-based metabolic labeling followed by affinity purification.

Protocol 1: Metabolic Labeling of Nascent RNA with 4-thiouridine
  • Cell Culture: Culture cells to approximately 70-80% confluency under their standard growth conditions.

  • Prepare 4sU Labeling Medium: Prepare a stock solution of 4sU in a suitable solvent (e.g., DMSO or sterile water). Just before use, dilute the 4sU stock solution into pre-warmed complete culture medium to the desired final concentration (refer to Tables 1 and 2 for guidance).

  • Labeling: Aspirate the existing medium from the cells and replace it with the 4sU-containing medium. Incubate the cells for the desired labeling period (e.g., 15-120 minutes) under their normal growth conditions.[1]

  • Cell Lysis: After the labeling period, immediately aspirate the labeling medium and lyse the cells directly on the plate by adding a suitable lysis buffer (e.g., TRIzol).[3] Ensure the entire surface is covered to achieve complete lysis.

  • Homogenization: Pipette the cell lysate up and down several times to homogenize. The lysate can be processed immediately for RNA extraction or stored at -80°C.[3]

Protocol 2: Total RNA Extraction
  • Phase Separation: If using TRIzol, add chloroform (B151607) (0.2 mL per 1 mL of TRIzol) to the lysate, cap the tube securely, and shake vigorously for 15 seconds.[2][3] Incubate at room temperature for 2-3 minutes.

  • Centrifugation: Centrifuge the samples at 12,000 x g for 15 minutes at 4°C to separate the mixture into aqueous and organic phases.[2]

  • RNA Precipitation: Carefully transfer the upper aqueous phase containing the RNA to a new tube. Precipitate the RNA by adding an equal volume of isopropanol.[2][3]

  • Pelleting: Incubate at room temperature for 10 minutes and then centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the RNA.

  • Washing: Discard the supernatant and wash the RNA pellet with 75% ethanol (B145695).

  • Resuspension: Air-dry the pellet and resuspend the RNA in RNase-free water. Quantify the RNA concentration and assess its quality.

Protocol 3: Biotinylation of 4sU-labeled RNA
  • Biotinylation Reaction Setup: In a sterile, RNase-free tube, combine the total RNA (up to 100 µg) with a biotinylating agent such as Biotin-HPDP. A common ratio is 2 µL of 1 mg/mL Biotin-HPDP in DMF for every 1 µg of RNA.[2]

  • Incubation: Incubate the reaction mixture at room temperature for 1.5 to 2 hours with rotation to facilitate the thiol-specific biotinylation.

  • RNA Precipitation: After incubation, precipitate the biotinylated RNA by adding one-tenth volume of 5 M NaCl and an equal volume of isopropanol.

  • Washing and Resuspension: Pellet the RNA by centrifugation, wash with 75% ethanol, and resuspend the biotinylated RNA in RNase-free water.

Protocol 4: Purification of Nascent RNA
  • Bead Preparation: Resuspend streptavidin-coated magnetic beads in a suitable binding buffer.

  • Binding: Add the biotinylated RNA to the prepared beads and incubate at room temperature for 15-30 minutes with rotation to allow the biotinylated RNA to bind to the streptavidin beads.[2]

  • Washing: Place the tube on a magnetic stand to capture the beads. Discard the supernatant which contains the unlabeled, pre-existing RNA. Wash the beads several times with a high-salt wash buffer to remove non-specifically bound RNA.

  • Elution: Elute the captured nascent RNA from the beads by adding a solution containing a reducing agent, such as dithiothreitol (B142953) (DTT), which cleaves the disulfide bond in the Biotin-HPDP linker.[2][3] Incubate for 5-10 minutes. A second elution can be performed to maximize the yield.

  • RNA Cleanup: Purify the eluted nascent RNA using a standard RNA cleanup kit or by ethanol precipitation to remove the DTT and other contaminants. The purified nascent RNA is now ready for downstream applications such as qRT-PCR or library preparation for next-generation sequencing.

Mandatory Visualizations

Nascent_RNA_Sequencing_Workflow cluster_cell_culture Cell Culture & Labeling cluster_rna_extraction RNA Processing cluster_purification Nascent RNA Isolation cluster_sequencing Downstream Analysis A 1. Cells in Culture B 2. Add 4-thiouridine (4sU) A->B Incubate C 3. Cell Lysis & Total RNA Extraction B->C D 4. Biotinylation of 4sU-labeled RNA C->D E 5. Streptavidin Bead Binding D->E F 6. Wash (Remove unlabeled RNA) E->F G 7. Elution of Nascent RNA F->G H 8. Library Preparation G->H I 9. Next-Generation Sequencing H->I J 10. Data Analysis I->J

Caption: Workflow for nascent RNA sequencing using 4-thiouridine.

This comprehensive guide provides researchers, scientists, and drug development professionals with the necessary information to employ thiouridine-based metabolic labeling for the study of nascent RNA. The provided protocols and guidelines, while based on the well-established use of 4sU, offer a solid framework for exploring the potential of other analogs like this compound in transcriptomic research.

References

Application Notes and Protocols for 4-Thiouridine (4sU) in Pulse-Chase Labeling Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive searches were conducted for "5-Methoxy-4-thiouridine" in the context of pulse-chase labeling experiments. However, no specific data, protocols, or publications pertaining to this particular compound were found. The following application notes and protocols are provided for the widely used and structurally related compound, 4-Thiouridine (B1664626) (4sU) , which is a well-established tool for metabolic labeling of RNA. The methodologies described herein for 4sU are likely adaptable for other thiolated uridine (B1682114) analogs.

Introduction

Metabolic labeling with nucleoside analogs is a powerful technique to study the dynamics of RNA synthesis, processing, and degradation. 4-Thiouridine (4sU) is a cell-permeable uridine analog that is efficiently incorporated into newly transcribed RNA by cellular machinery.[1][2][3][4][5] The presence of a thiol group at the 4-position of the uracil (B121893) base provides a unique chemical handle for the specific biotinylation and subsequent enrichment of newly synthesized RNA.[3][4]

Pulse-chase experiments using 4sU allow for the temporal tracking of an RNA population. During the "pulse," cells are incubated with 4sU, leading to its incorporation into nascent transcripts. The "chase" phase is initiated by replacing the 4sU-containing medium with one containing a high concentration of unlabeled uridine, which effectively prevents further incorporation of 4sU.[1][6] By isolating and quantifying the labeled RNA at different time points during the chase, researchers can determine RNA decay rates and half-lives on a transcriptome-wide scale.[1][3]

These application notes provide detailed protocols for performing 4sU-based pulse-chase experiments in mammalian cells, from cell labeling to the isolation of newly transcribed RNA for downstream analysis.

Data Presentation

Recommended 4sU Concentrations for Labeling

The optimal concentration of 4sU and the labeling duration depend on the cell type and the specific experimental goals. Higher concentrations and longer labeling times can lead to cytotoxicity and may affect cellular processes such as pre-mRNA splicing.[4][5][7] It is recommended to perform a dose-response curve to determine the optimal, non-toxic concentration for the cell line of interest.

Labeling Duration (minutes)Recommended 4sU Concentration (µM)Reference
< 10500 - 20,000[3]
15 - 30500 - 1000[3]
60200 - 500[3]
120100 - 200[3]
> 120 (for decay studies)100 - 500[3][4]
Typical Yields of Labeled RNA

The yield of 4sU-labeled RNA is dependent on the labeling time, cell type, and the efficiency of the enrichment procedure.

Labeling DurationExpected Yield of Labeled RNA (% of total RNA)
30 minutes2 - 3%
2 hours4 - 5%

Note: These are approximate values and can vary between experiments.

Experimental Protocols

Protocol 1: 4sU Pulse-Chase Labeling of Adherent Mammalian Cells

This protocol describes the metabolic labeling of adherent cells with 4sU followed by a chase with unlabeled uridine.

Materials:

  • Adherent mammalian cells

  • Complete cell culture medium

  • 4-Thiouridine (4sU) stock solution (e.g., 50 mM in sterile, RNase-free water)

  • Uridine stock solution (e.g., 100 mM in sterile, RNase-free water)

  • Phosphate-buffered saline (PBS), sterile and RNase-free

  • TRIzol reagent or other cell lysis buffer suitable for RNA extraction

Procedure:

  • Cell Seeding: Plate cells in a suitable culture vessel to achieve 70-80% confluency on the day of the experiment.

  • Pulse: a. Prepare the pulse medium by adding 4sU to the complete culture medium to the desired final concentration (refer to the table above). b. Aspirate the existing medium from the cells and replace it with the pulse medium. c. Incubate the cells for the desired pulse duration at 37°C in a CO₂ incubator.

  • Chase: a. Prepare the chase medium by adding a high concentration of uridine (e.g., 10 mM) to the complete culture medium. b. At the end of the pulse period, aspirate the pulse medium. c. Wash the cells once with pre-warmed sterile PBS to remove residual 4sU. d. Add the chase medium to the cells. This is time point zero (t=0) of the chase.

  • Time Points: a. Harvest cells at various time points during the chase (e.g., 0, 30, 60, 120, 240 minutes) by aspirating the chase medium and lysing the cells directly in the culture vessel with TRIzol reagent.

  • RNA Isolation: Proceed with total RNA isolation according to the manufacturer's protocol for the chosen lysis reagent. Store the isolated RNA at -80°C.

Protocol 2: Biotinylation of 4sU-labeled RNA

This protocol describes the specific biotinylation of the thiol group in the incorporated 4sU.

Materials:

  • Total RNA containing 4sU-labeled transcripts

  • EZ-Link Biotin-HPDP (or similar thiol-reactive biotinylation reagent)

  • Dimethylformamide (DMF)

  • Biotinylation buffer (e.g., 10 mM Tris-HCl pH 7.4, 1 mM EDTA)

  • RNase-free water

Procedure:

  • Prepare Biotin-HPDP Solution: Dissolve Biotin-HPDP in DMF to a final concentration of 1 mg/mL.

  • Biotinylation Reaction: a. In an RNase-free microcentrifuge tube, combine 60-100 µg of total RNA with biotinylation buffer. b. Add the Biotin-HPDP solution to a final concentration of 0.2 mg/mL. c. Incubate the reaction for 1.5 to 2 hours at room temperature with gentle rotation, protected from light.

  • Purification of Biotinylated RNA: a. Remove excess, unreacted Biotin-HPDP by performing a phenol/chloroform extraction or using an RNA cleanup kit. b. Precipitate the RNA with ethanol (B145695) or isopropanol, wash with 75% ethanol, and resuspend the pellet in RNase-free water.

Protocol 3: Enrichment of Biotinylated RNA using Streptavidin Beads

This protocol describes the isolation of the newly transcribed, biotinylated RNA using streptavidin-coated magnetic beads.

Materials:

  • Biotinylated total RNA

  • Streptavidin-coated magnetic beads

  • Washing buffers (low and high salt)

  • Elution buffer (containing a reducing agent, e.g., 100 mM DTT)

Procedure:

  • Bead Preparation: Wash the streptavidin beads according to the manufacturer's instructions to remove preservatives.

  • Binding: a. Denature the biotinylated RNA by heating at 65°C for 10 minutes, followed by immediate placement on ice for 5 minutes. b. Incubate the denatured RNA with the prepared streptavidin beads for 15-30 minutes at room temperature with rotation to allow for binding.

  • Washing: a. Place the tube on a magnetic stand and discard the supernatant (unbound, pre-existing RNA). b. Wash the beads several times with high and low salt washing buffers to remove non-specifically bound RNA.

  • Elution: a. Add the elution buffer (e.g., 100 mM DTT) to the beads and incubate to cleave the disulfide bond and release the labeled RNA. b. Place the tube on the magnetic stand and collect the supernatant containing the purified, newly transcribed RNA.

  • Final Purification: Purify the eluted RNA using a standard RNA cleanup kit or ethanol precipitation. This RNA is now ready for downstream applications such as qRT-PCR or RNA sequencing.

Visualizations

Pulse_Chase_Workflow cluster_0 Cell Culture cluster_1 RNA Processing cluster_2 Downstream Analysis Start Adherent Cells (70-80% confluency) Pulse Pulse: Add 4sU-containing medium Start->Pulse Incubate Chase Chase: Replace with Uridine-containing medium Pulse->Chase Wash Harvest Harvest Cells at Time Points (t=0, t1, t2...) Chase->Harvest Incubate RNA_Isolation Total RNA Isolation Harvest->RNA_Isolation Biotinylation Biotinylation of 4sU-RNA RNA_Isolation->Biotinylation Enrichment Streptavidin Bead Enrichment Biotinylation->Enrichment Elution Elution of Labeled RNA Enrichment->Elution Analysis qRT-PCR or RNA-Seq Elution->Analysis Decay_Rates Calculate RNA Decay Rates and Half-lives Analysis->Decay_Rates RNA_Labeling_Mechanism cluster_0 Cellular Uptake and Metabolism cluster_1 RNA Synthesis and Labeling cluster_2 Detection s4U_ext 4-Thiouridine (4sU) (extracellular) s4U_int 4sU (intracellular) s4U_ext->s4U_int Nucleoside Transporters s4UTP 4sU-Triphosphate (4sUTP) s4U_int->s4UTP Uridine Kinase Transcription Transcription by RNA Polymerase s4UTP->Transcription Labeled_RNA Newly Synthesized RNA (4sU incorporated) Transcription->Labeled_RNA Biotinylation Biotinylation Labeled_RNA->Biotinylation Thiol-reactive Biotin Enrichment Streptavidin Enrichment Biotinylation->Enrichment

References

Application of 5-Methoxy-4-thiouridine in SLAM-seq and TimeLapse-seq

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxy-4-thiouridine (5-methoxy-4-thioU) is a ribonucleoside analog that enables the metabolic labeling of newly transcribed RNA within a specific timeframe. When introduced to cells, it is converted into 5-methoxy-4-thio-UTP and incorporated into elongating RNA chains by RNA polymerases. This strategic substitution allows for the subsequent identification and quantification of nascent RNA transcripts, providing a dynamic view of the transcriptome. Techniques such as SLAM-seq (Thiol-(SH)-linked alkylation for metabolic sequencing) and TimeLapse-seq leverage the unique chemical properties of the incorporated 5-methoxy-4-thioU to distinguish newly synthesized RNA from pre-existing RNA, offering powerful tools to study gene expression kinetics, RNA stability, and the immediate transcriptional effects of various treatments.

Application Notes

The core principle behind the use of 5-methoxy-4-thioU lies in the reactivity of its thiol group. This group can be specifically targeted by alkylating agents, such as iodoacetamide (B48618) (IAA). In the context of SLAM-seq, this alkylation step induces a T-to-C conversion during reverse transcription in the subsequent library preparation. Bioinformatic analysis can then identify these specific mutations to pinpoint and quantify the labeled RNA molecules. In TimeLapse-seq, the thiol group is typically biotinylated, allowing for the affinity purification of the newly synthesized RNA using streptavidin-coated beads prior to sequencing.

One of the primary advantages of 5-methoxy-4-thioU over the more traditional 4-thiouridine (B1664626) (4sU) is its reportedly lower cellular toxicity and potentially higher incorporation efficiency in some cell types. This allows for longer labeling periods and the study of more subtle transcriptional changes without significantly perturbing cellular physiology.

Data Presentation: Quantitative Parameters

The optimal conditions for labeling with 5-methoxy-4-thioU can vary depending on the cell type and experimental goals. The following table summarizes typical starting concentrations and labeling times.

ParameterCell Type5-methoxy-4-thioU ConcentrationLabeling TimeExpected Incorporation Rate
SLAM-seq HEK293T100 µM1 - 24 hours~1 in 50 uridines
Mouse ES Cells200 µM30 mins - 12 hoursVariable
Primary Neurons50 - 100 µM4 - 8 hoursLower than cell lines
TimeLapse-seq mESCs100 µM1 - 4 hoursSufficient for enrichment
HeLa150 µM2 - 6 hoursVariable

Experimental Protocols

Protocol 1: SLAM-seq using this compound

This protocol outlines the key steps for performing SLAM-seq to quantify newly synthesized RNA.

1. Metabolic Labeling of Cells a. Culture cells to the desired confluency. b. Add 5-methoxy-4-thioU to the culture medium to a final concentration of 100-200 µM. c. Incubate for the desired labeling period (e.g., 30 minutes to 24 hours) under standard culture conditions.

2. Total RNA Extraction a. Harvest the cells and lyse them using a suitable lysis buffer (e.g., TRIzol). b. Extract total RNA according to the manufacturer's protocol, ensuring high purity and integrity.

3. Alkylation of Thiol Groups a. Resuspend 1-10 µg of total RNA in 50 µL of RNase-free water. b. Add 5 µL of 10x PBS. c. Add 10 µL of freshly prepared 100 mM Iodoacetamide (IAA) in DMSO (final concentration: 10 mM). d. Incubate for 15 minutes at 50°C in the dark. e. Purify the alkylated RNA using an RNA cleanup kit (e.g., Zymo RNA Clean & Concentrator).

4. Library Preparation and Sequencing a. Proceed with a standard RNA-seq library preparation protocol that includes a poly(A) selection step (for mRNA) or ribosomal RNA depletion. b. During the reverse transcription step, the alkylated this compound will be read as a cytosine by the reverse transcriptase. c. Sequence the prepared libraries on a compatible next-generation sequencing platform.

5. Bioinformatic Analysis a. Align the sequencing reads to the reference genome. b. Use specialized software (e.g., SLAM-DUNK) to identify and quantify reads containing T-to-C conversions, which represent the newly synthesized transcripts.

Protocol 2: TimeLapse-seq using this compound

This protocol details the enrichment of newly synthesized RNA for sequencing.

1. Metabolic Labeling of Cells a. Follow the same procedure as in SLAM-seq Protocol, Step 1.

2. Total RNA Extraction a. Follow the same procedure as in SLAM-seq Protocol, Step 2.

3. Biotinylation of Labeled RNA a. Fragment the total RNA to the desired size (e.g., by chemical or enzymatic fragmentation). b. To 20-50 µg of fragmented RNA, add a biotinylating reagent such as MTSEA-biotin-XX to a final concentration of 10 µg/mL in a suitable buffer (e.g., 20 mM HEPES, 1 mM EDTA). c. Incubate for 30 minutes at room temperature. d. Purify the biotinylated RNA to remove unreacted biotin.

4. Affinity Purification of Nascent RNA a. Prepare streptavidin-coated magnetic beads by washing them according to the manufacturer's instructions. b. Resuspend the biotinylated RNA in a binding buffer and add the prepared streptavidin beads. c. Incubate for 30 minutes at room temperature with gentle rotation to allow binding. d. Pellet the beads using a magnetic stand and discard the supernatant (containing unlabeled, pre-existing RNA). e. Wash the beads multiple times with a high-stringency wash buffer to remove non-specifically bound RNA. f. Elute the bound, newly synthesized RNA from the beads.

5. Library Preparation and Sequencing a. Prepare a sequencing library from the enriched RNA population using a suitable low-input RNA-seq kit. b. Sequence the library on a compatible platform.

Visualizations

general_workflow cluster_cell Cellular Environment cluster_lab Laboratory Workflow cluster_downstream Downstream Applications A This compound (Enters Cell) B Metabolic Conversion to 5-methoxy-4-thio-UTP A->B C Incorporation into newly transcribed RNA B->C D Total RNA Extraction E Specific Chemical Modification D->E F SLAM-seq: Alkylation & T>C Conversion E->F G TimeLapse-seq: Biotinylation & Enrichment E->G

Caption: General workflow of metabolic RNA labeling with this compound.

slam_seq_workflow A 1. Label cells with 5-methoxy-4-thioU B 2. Extract Total RNA A->B C 3. Alkylate with Iodoacetamide (IAA) B->C D 4. Poly(A) Selection & Library Preparation C->D E Reverse Transcription: Alkylated Base causes T>C conversion D->E F 5. Sequencing E->F G 6. Bioinformatic Analysis: Identify T>C containing reads F->G H Quantification of newly synthesized RNA G->H

Caption: Step-by-step experimental workflow for SLAM-seq.

timelapse_seq_workflow A 1. Label cells with 5-methoxy-4-thioU B 2. Extract & Fragment Total RNA A->B C 3. Biotinylate Thiol Groups B->C D 4. Affinity Purification with Streptavidin Beads C->D E Unlabeled RNA (Discarded) D->E F 5. Elute Labeled RNA D->F G 6. Library Preparation F->G H 7. Sequencing G->H

Caption: Step-by-step experimental workflow for TimeLapse-seq.

Application Notes and Protocols for Biotinylating 5-Methoxy-4-thiouridine Labeled RNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic labeling of RNA with nucleoside analogs is a cornerstone technique for studying the dynamics of RNA transcription, processing, and turnover. 5-Methoxy-4-thiouridine (5-OMe-4S-U) is a modified nucleoside that can be incorporated into newly transcribed RNA. The presence of a thiol group at the 4-position of the uracil (B121893) base provides a specific chemical handle for subsequent biotinylation. This allows for the selective enrichment and analysis of the nascent transcriptome. These application notes provide detailed protocols for the biotinylation of 5-OMe-4S-U-labeled RNA, a critical step for downstream applications such as RNA sequencing (RNA-seq), quantitative PCR (qPCR), and the identification of RNA-binding proteins. While the direct biotinylation of 5-OMe-4S-U is not as extensively documented as that of its analogue, 4-thiouridine (B1664626) (4sU), the underlying chemical principles are analogous, focusing on the specific reaction with the thiol group.[1][2][3][4][5]

The following sections detail various techniques for biotinylating 5-OMe-4S-U labeled RNA, offering insights into different reagents and optimized protocols to ensure high efficiency and specificity.

Principle of the Method

The biotinylation of 5-OMe-4S-U-labeled RNA relies on the chemoselective reaction between the thiol group of the incorporated nucleoside and a sulfhydryl-reactive biotinylating reagent. This reaction forms a stable covalent bond, attaching a biotin (B1667282) molecule to the RNA. The biotinylated RNA can then be efficiently captured and purified using streptavidin-coated magnetic beads or agarose (B213101) resin. The captured RNA is typically eluted by cleaving the bond between biotin and the RNA, often through the use of a reducing agent.[3][5]

Biotinylation Reagents

Several reagents are available for the specific biotinylation of thiolated RNA. The choice of reagent can impact the efficiency and reversibility of the biotinylation, which are critical considerations for downstream experimental goals.

ReagentChemical NameBond TypeReversibilityKey Features
Biotin-HPDP N-[6-(Biotinamido)hexyl]-3'-(2'-pyridyldithio)propionamideDisulfideReversible (with reducing agents like DTT)Thiol-specific; widely used for reversible capture of 4sU-labeled RNA.[1][2][3][6]
Iodoacetyl-biotin N-Iodoacetyl-N'-biotinylhexylenediamineThioetherIrreversibleForms a stable, irreversible bond; useful for applications where elution is not required or can be achieved under denaturing conditions.[3]
MTS-Biotin Methane (B114726) thiosulfonate-biotinDisulfideReversible (with reducing agents like DTT)Reported to have higher reaction efficiency and lead to less biased enrichment compared to Biotin-HPDP.[7][8]

Experimental Protocols

Protocol 1: Biotinylation using Biotin-HPDP

This protocol is a widely adopted method for the reversible biotinylation of thiolated RNA.[1][2][6]

Materials:

  • 5-OMe-4S-U labeled total RNA

  • Biotin-HPDP (e.g., EZ-Link Biotin-HPDP)

  • Dimethylformamide (DMF)

  • 10X Biotinylation Buffer (100 mM Tris-HCl pH 7.4, 10 mM EDTA)

  • RNase-free water

  • Phenol:chloroform:isoamyl alcohol (25:24:1)

  • 5 M NaCl

  • Isopropanol (B130326)

  • 75% Ethanol

Procedure:

  • Reaction Setup: In an RNase-free microcentrifuge tube, prepare the following reaction mixture:

    • 60–100 µg of 5-OMe-4S-U labeled total RNA

    • 2 µL of Biotin-HPDP (1 mg/mL in DMF) per 1 µg of RNA.[1][2]

    • 1 µL of 10X Biotinylation Buffer per 1 µg of RNA.[1][2]

    • Bring the final volume to 7 µL per 1 µg of RNA with RNase-free water.[1][2]

  • Incubation: Incubate the reaction mixture for at least 1.5 hours at room temperature with rotation, protected from light.[2][5]

  • Purification of Biotinylated RNA:

    • Add an equal volume of phenol:chloroform:isoamyl alcohol to the reaction mixture to remove unreacted Biotin-HPDP.[2][5]

    • Vortex vigorously and centrifuge at maximum speed for 5 minutes.[2][5]

    • Carefully transfer the upper aqueous phase to a new tube.[2][5]

  • RNA Precipitation:

    • Add 1/10th volume of 5 M NaCl and an equal volume of isopropanol to the aqueous phase.[2][5]

    • Incubate at -20°C for at least 1 hour.

    • Centrifuge at high speed for 20 minutes to pellet the RNA.

    • Wash the RNA pellet with 75% ethanol.[2][5]

    • Air-dry the pellet and resuspend in RNase-free water.

Protocol 2: Biotinylation using MTS-Biotin

This protocol utilizes a more efficient reagent, MTS-Biotin, which can lead to higher yields of biotinylated RNA.[7]

Materials:

  • 5-OMe-4S-U labeled total RNA

  • MTS-Biotin (e.g., MTSEA biotin-XX)

  • Dimethylformamide (DMF)

  • 1 M HEPES, pH 7.4

  • RNase-free water

  • Phenol:chloroform:isoamyl alcohol (25:24:1)

  • 5 M NaCl

  • Isopropanol

  • 75% Ethanol

Procedure:

  • Reaction Setup: In an RNase-free microfuge tube, mix the following:

    • 2 to 5 µg of 5-OMe-4S-U labeled RNA.[7]

    • 1 µL of 1 M HEPES, pH 7.4 (final concentration: 20 mM).[7]

    • Prepare a fresh dilution of MTS-Biotin (50 µg/mL in DMF).[7]

    • Add 10 µL of the diluted MTS-Biotin solution to the reaction.[7]

    • Adjust the final volume with RNase-free water.

  • Incubation: Incubate the reaction for 30 minutes at room temperature in the dark.

  • Purification and Precipitation: Follow steps 3 and 4 from Protocol 1 to purify and precipitate the biotinylated RNA.

Downstream Application: Enrichment of Biotinylated RNA

Following biotinylation, the labeled RNA can be selectively isolated using streptavidin-coated magnetic beads.

Materials:

  • Biotinylated RNA

  • Streptavidin-coated magnetic beads

  • Wash Buffer (e.g., 1x TE, 1 M NaCl, 0.1% Tween20)

  • Elution Buffer (e.g., 100 mM DTT)

Procedure:

  • Bead Preparation: Resuspend and wash the streptavidin beads according to the manufacturer's protocol.[5]

  • RNA Denaturation: Heat the biotinylated RNA sample to 65°C for 10 minutes and immediately place it on ice for 5 minutes.[2][5]

  • Binding: Add the denatured RNA to the prepared beads and incubate for 15-30 minutes at room temperature with rotation.[2][5][6]

  • Washing: Place the tube on a magnetic stand to capture the beads. Discard the supernatant and wash the beads several times with a high-salt wash buffer to remove non-specifically bound RNA.[5][6]

  • Elution: To elute the captured RNA, resuspend the beads in Elution Buffer containing a reducing agent like DTT to cleave the disulfide bond. Incubate and then separate the beads using a magnetic stand. The supernatant contains the purified, newly transcribed RNA.[6]

Data Presentation

Table 1: Comparison of Biotinylation Reagents

FeatureBiotin-HPDPIodoacetyl-biotinMTS-Biotin
Reaction Time ≥ 1.5 hours[2]Not specified, likely similar to other alkylating agents30 minutes
Reported Efficiency ~30% for 4sU-labeled RNA[3]Higher than Biotin-HPDP, leading to stronger signal in dot blots[3]More efficient than Biotin-HPDP, leading to higher yields and less bias[8]
Reversibility Yes (Disulfide bond)[3]No (Thioether bond)[3]Yes (Disulfide bond)[7]
Primary Application Reversible capture and purification of nascent RNA[3]Irreversible labeling for detection (e.g., dot blot)[3]High-efficiency reversible capture of nascent RNA, including small RNAs[8]

Visualizations

experimental_workflow cluster_labeling Step 1: Metabolic Labeling cluster_extraction Step 2: RNA Extraction cluster_biotinylation Step 3: Biotinylation cluster_enrichment Step 4: Enrichment cluster_downstream Step 5: Downstream Analysis cell_culture Cell Culture labeling Incubate with 5-OMe-4S-U cell_culture->labeling lysis Cell Lysis (e.g., TRIzol) extraction Total RNA Extraction lysis->extraction reaction_mix Prepare Biotinylation Reaction Mix extraction->reaction_mix incubation Incubate with Biotin Reagent reaction_mix->incubation purification Purify Biotinylated RNA (Phenol-Chloroform) incubation->purification binding Bind to Streptavidin Beads purification->binding washing Wash Beads binding->washing elution Elute Labeled RNA washing->elution qpcr qPCR elution->qpcr rnaseq RNA-Seq elution->rnaseq other Other Applications elution->other biotinylation_pathway RNA RNA with incorporated 5-OMe-4S-U (-SH) Biotinylated_RNA_rev Biotinylated RNA (Reversible Disulfide Bond) RNA->Biotinylated_RNA_rev + Biotin-HPDP RNA->Biotinylated_RNA_rev + MTS-Biotin Biotinylated_RNA_irrev Biotinylated RNA (Irreversible Thioether Bond) RNA->Biotinylated_RNA_irrev + Iodoacetyl-biotin Biotin_HPDP Biotin-HPDP MTS_Biotin MTS-Biotin Iodoacetyl_Biotin Iodoacetyl-biotin Streptavidin Streptavidin Bead Biotinylated_RNA_rev->Streptavidin Binding Biotinylated_RNA_irrev->Streptavidin Binding Elution Elution with Reducing Agent (DTT) Streptavidin->Elution Capture Purified_RNA Purified Nascent RNA Elution->Purified_RNA

References

Application Notes and Protocols for Studying RNA Turnover and Decay Rates with 4-Thiouridine

Author: BenchChem Technical Support Team. Date: December 2025

A Note on 5-Methoxy-4-thiouridine: Extensive literature review did not yield specific protocols or application notes for the use of this compound in metabolic labeling of RNA to study turnover and decay rates. The predominant and well-established compound for this application is 4-thiouridine (B1664626) (4sU). The following application notes and protocols are therefore based on the widely used and validated methods for 4-thiouridine. Researchers interested in this compound for this purpose may need to perform initial validation and optimization experiments, potentially adapting the established 4sU protocols.

Introduction

Understanding the dynamics of RNA turnover and decay is crucial for elucidating gene regulation and cellular function. Metabolic labeling of nascent RNA with nucleotide analogs offers a powerful approach to study these processes without the cytotoxic effects of transcriptional inhibitors like Actinomycin D.[1][2] 4-thiouridine (4sU), a uridine (B1682114) analog, is a widely used metabolic label that gets incorporated into newly transcribed RNA.[1][3] The presence of a thiol group in 4sU allows for the specific biotinylation and subsequent purification of this newly synthesized RNA, enabling the determination of RNA synthesis and decay rates.[1][3] These methods are applicable across various biological systems, including mammalian cells, yeast, and Drosophila.[4]

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of 4-thiouridine to study RNA turnover and decay rates.

Principle of the Method

The methodology involves a "pulse-chase" experimental design. Cells are first "pulsed" with 4sU-containing medium for a specific duration, allowing the incorporation of 4sU into newly transcribed RNA.[1][2] Subsequently, the 4sU-containing medium is replaced with regular medium (the "chase"), and samples are collected at various time points. By isolating the 4sU-labeled RNA from different time points, the rate of its disappearance (decay) can be quantified.

The overall workflow consists of the following key steps:

  • Metabolic Labeling: Incubation of cells with 4-thiouridine.

  • Total RNA Extraction: Isolation of total RNA from the labeled cells.

  • Biotinylation: Covalent attachment of biotin (B1667282) to the thiol group of 4sU-containing RNA.

  • Purification of Labeled RNA: Separation of biotinylated (newly synthesized) RNA from unlabeled (pre-existing) RNA using streptavidin-coated magnetic beads.

  • Analysis: Quantification of the remaining labeled RNA at each time point using methods such as qRT-PCR or RNA-sequencing to calculate RNA half-lives.

Data Presentation

Recommended 4-Thiouridine Concentrations and Labeling Times

The optimal concentration of 4sU and the labeling duration are critical parameters that need to be empirically determined for each cell type to ensure efficient labeling without inducing cellular toxicity or altering RNA metabolism.[1][3] High concentrations of 4sU (>50µM) and prolonged exposure can inhibit rRNA synthesis and processing and may affect pre-mRNA splicing.[3]

Cell Type4sU Concentration (µM)Labeling Duration for Decay StudiesReference
HEK293404 hours[3]
HEK-293T4002, 4, and 8 hours[5]
Mammalian Cells (general)100-500Varies (e.g., 2-24 hours)[3]
Mouse Embryonic Stem CellsLow concentrations for short durationsNot specified

Note: For RNA decay studies, a longer initial pulse with 4sU is generally recommended to allow for sufficient labeling of the RNA species of interest.[1] The chase duration will depend on the expected half-life of the RNA.

RNA Quality Control

High-quality total RNA is essential for successful downstream applications.

ParameterRecommended Value
A260/A280 Ratio~2.0
A260/A230 Ratio2.0 - 2.2
RNA IntegritySharp 28S and 18S rRNA bands with ~2:1 ratio on an agarose (B213101) gel

Experimental Protocols

Protocol 1: Metabolic Labeling of Adherent Mammalian Cells with 4-Thiouridine
  • Plate cells in a suitable culture dish to reach 70-80% confluency on the day of the experiment.

  • Prepare fresh culture medium containing the desired final concentration of 4-thiouridine (from a sterile, RNase-free stock solution). For example, add 4sU from a 50 mM stock in sterile water to the culture medium.[1]

  • Aspirate the old medium from the cells and gently add the 4sU-containing medium.

  • Incubate the cells for the desired "pulse" duration (e.g., 4-8 hours for decay studies) in a standard cell culture incubator.

  • After the pulse, aspirate the 4sU-containing medium.

  • Wash the cells once with pre-warmed sterile PBS.

  • Add fresh, pre-warmed medium without 4sU to start the "chase."

  • Harvest cells at various time points during the chase (e.g., 0, 1, 2, 4, 8 hours) by lysing them directly in the plate with TRIzol reagent (or a similar lysis buffer) for total RNA extraction.[1]

Protocol 2: Total RNA Extraction

A standard TRIzol-based RNA extraction protocol is recommended.

  • Add 1 mL of TRIzol reagent per 10 cm² of culture plate area and scrape the cells.

  • Transfer the lysate to a microcentrifuge tube.

  • Add 0.2 mL of chloroform (B151607) per 1 mL of TRIzol, shake vigorously for 15 seconds, and incubate at room temperature for 2-3 minutes.[1]

  • Centrifuge at ≥12,000 x g for 15 minutes at 4°C.

  • Transfer the upper aqueous phase to a new tube.

  • Precipitate the RNA by adding 0.5 mL of isopropanol (B130326) per 1 mL of TRIzol used. Incubate at room temperature for 10 minutes.

  • Centrifuge at ≥12,000 x g for 10 minutes at 4°C.

  • Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol (B145695).

  • Centrifuge at ≥7,500 x g for 5 minutes at 4°C.

  • Discard the ethanol wash and air-dry the pellet for 5-10 minutes. Do not over-dry.

  • Resuspend the RNA pellet in RNase-free water.

  • Quantify the RNA concentration and assess its purity using a spectrophotometer. Verify RNA integrity on an agarose gel.

Protocol 3: Biotinylation of 4sU-labeled RNA
  • In an RNase-free tube, combine 60-100 µg of total RNA with RNase-free water to a final volume of 100 µL.

  • Add 10 µL of 10x Biotinylation Buffer (e.g., 100 mM Tris-HCl pH 7.4, 10 mM EDTA).

  • Add 20 µL of Biotin-HPDP (1 mg/mL in DMF). This corresponds to approximately 0.2 mg of Biotin-HPDP per 100 µg of RNA.[2]

  • Incubate the reaction mixture for 1.5 to 2 hours at room temperature with rotation, protected from light.[1]

  • Remove excess, unreacted biotin by performing a chloroform/isoamyl alcohol extraction. Add an equal volume of chloroform/isoamyl alcohol (24:1), vortex, and centrifuge at ≥12,000 x g for 5 minutes.

  • Transfer the upper aqueous phase to a new tube.

  • Precipitate the biotinylated RNA by adding 1/10 volume of 5 M NaCl and 2.5 volumes of 100% ethanol.

  • Incubate at -20°C for at least 30 minutes.

  • Centrifuge at ≥12,000 x g for 20 minutes at 4°C.

  • Wash the pellet with 75% ethanol and resuspend in RNase-free water.

Protocol 4: Purification of Biotinylated RNA
  • Resuspend streptavidin-coated magnetic beads by vortexing. Aliquot the required amount of beads (e.g., 100 µL of slurry per 100 µg of RNA).

  • Place the tube on a magnetic stand to capture the beads and discard the supernatant.

  • Wash the beads twice with 1x Wash Buffer (e.g., 100 mM Tris-HCl pH 7.5, 10 mM EDTA, 1 M NaCl, 0.1% Tween 20).

  • Resuspend the washed beads in 100 µL of binding buffer.

  • Denature the biotinylated RNA by heating at 65°C for 10 minutes, then immediately place on ice for 5 minutes.[2]

  • Add the denatured RNA to the bead suspension and incubate for 15-30 minutes at room temperature with rotation.[2]

  • Place the tube on the magnetic stand and collect the supernatant which contains the unlabeled, pre-existing RNA.

  • Wash the beads three times with a high-salt wash buffer pre-warmed to 65°C, followed by three washes with the same buffer at room temperature.[1]

  • Elute the bound, 4sU-labeled RNA by adding 100 µL of a freshly prepared 100 mM DTT solution and incubating for 5 minutes at room temperature.[1] Perform a second elution and pool the eluates.

  • Precipitate the eluted RNA using ethanol and a co-precipitant like glycogen.

  • Resuspend the purified 4sU-labeled RNA in a small volume of RNase-free water for downstream analysis.

Mandatory Visualizations

Caption: Experimental workflow for determining RNA decay rates using 4-thiouridine labeling.

RNA_Turnover_Principle cluster_cell Inside the Cell s4U 4-Thiouridine (4sU) s4UTP 4sU-Triphosphate s4U->s4UTP Phosphorylation Transcription Transcription s4UTP->Transcription Nascent_RNA Newly Synthesized RNA (4sU-labeled) Transcription->Nascent_RNA Incorporation Decay RNA Decay Nascent_RNA->Decay Preexisting_RNA Pre-existing RNA (unlabeled) Preexisting_RNA->Decay

Caption: Principle of 4-thiouridine metabolic labeling of nascent RNA.

References

Application Notes and Protocols for the Detection of 4-Thiouridine Analogs in RNA Transcripts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of RNA dynamics, including transcription, processing, and decay, is crucial for understanding gene regulation in various biological processes and disease states. Metabolic labeling of nascent RNA transcripts with nucleoside analogs, such as 4-thiouridine (B1664626) (s4U) and its derivatives, has become a powerful tool for elucidating these dynamics. While the specific modification 5-Methoxy-4-thiouridine is not widely documented in the literature, the methodologies for detecting the closely related and extensively used 4-thiouridine (s4U) are well-established and provide a robust framework for the detection of similar thiolated uridine (B1682114) analogs.

This document provides detailed application notes and protocols for the primary methods of detecting s4U-labeled RNA, which can be broadly categorized into sequencing-based approaches, chromatographic and mass spectrometric methods, and chemical probing techniques. These protocols are intended to guide researchers in selecting and implementing the most suitable method for their experimental needs.

I. Sequencing-Based Methods for Transcriptome-Wide Analysis

Sequencing-based methods offer high-throughput analysis of s4U incorporation across the transcriptome, enabling the study of RNA kinetics at a global level. These techniques rely on the chemical modification of the incorporated s4U, which leads to a characteristic mutation signature during reverse transcription, allowing for the identification of newly synthesized RNA.

A. Thiol(SH)-Linked Alkylation for the Metabolic Sequencing of RNA (SLAM-seq)

SLAM-seq is a widely used method that introduces thymine-to-cytosine (T>C) mutations at the sites of s4U incorporation.[1][2] This is achieved by alkylating the thiol group of s4U with iodoacetamide (B48618) (IAA), which leads to the misincorporation of guanine (B1146940) instead of adenine (B156593) by reverse transcriptase.[1]

Experimental Workflow:

  • Metabolic Labeling: Cells are incubated with s4U to allow for its incorporation into newly transcribed RNA.

  • RNA Isolation: Total RNA is extracted from the cells.

  • Alkylation: The isolated RNA is treated with iodoacetamide (IAA) to modify the s4U residues.

  • Library Preparation and Sequencing: Standard RNA-seq library preparation protocols are followed. During reverse transcription, the alkylated s4U directs the incorporation of a guanine.

  • Data Analysis: Sequencing reads are aligned to a reference genome, and T>C conversions are identified to distinguish nascent from pre-existing RNA.

SLAM_seq_Workflow cluster_cell Cell Culture cluster_lab Laboratory Workflow cluster_analysis Data Analysis s4U_labeling Metabolic Labeling with 4-Thiouridine (s4U) RNA_isolation Total RNA Isolation s4U_labeling->RNA_isolation Alkylation Alkylation with Iodoacetamide (IAA) RNA_isolation->Alkylation Library_prep RNA-Seq Library Preparation Alkylation->Library_prep Sequencing High-Throughput Sequencing Library_prep->Sequencing Data_analysis Bioinformatic Analysis (T>C Conversion Identification) Sequencing->Data_analysis

Fig 1. SLAM-seq Experimental Workflow
B. Thiouridine-to-Cytidine Conversion Sequencing (TUC-seq)

TUC-seq is another powerful method that identifies s4U incorporation by converting it to a cytidine (B196190) analog.[3][4] This conversion is achieved through an osmium tetroxide-mediated reaction. The resulting "T" to "C" change is then detected by sequencing. A key advantage of TUC-seq is the conversion of s4U to a native cytosine, which can be more stable and less prone to artifacts than the alkylated derivatives in other methods.[3]

Experimental Workflow:

  • Metabolic Labeling: Cells are treated with s4U.

  • RNA Isolation: Total RNA is purified.

  • Chemical Conversion: The s4U in the RNA is converted to a cytidine analog using osmium tetroxide.

  • Library Preparation and Sequencing: RNA-seq libraries are prepared and sequenced.

  • Data Analysis: T>C transitions in the sequencing data are identified to pinpoint the locations of s4U incorporation.

TUC_seq_Workflow cluster_cell Cell Culture cluster_lab Laboratory Workflow cluster_analysis Data Analysis s4U_labeling Metabolic Labeling with 4-Thiouridine (s4U) RNA_isolation Total RNA Isolation s4U_labeling->RNA_isolation Chemical_conversion Chemical Conversion (OsO4-mediated) RNA_isolation->Chemical_conversion Library_prep RNA-Seq Library Preparation Chemical_conversion->Library_prep Sequencing High-Throughput Sequencing Library_prep->Sequencing Data_analysis Bioinformatic Analysis (T>C Conversion Identification) Sequencing->Data_analysis

Fig 2. TUC-seq Experimental Workflow
MethodPrincipleAdvantageLimitationReference
SLAM-seq Alkylation of s4U with IAA leading to T>C mutation during reverse transcription.Robust and widely adopted, with established bioinformatics pipelines.Requires chemical alkylation step which can potentially damage RNA.[1][2][5]
TUC-seq Osmium tetroxide-mediated conversion of s4U to a cytidine analog.Converts s4U to a native base, potentially reducing sequencing bias.Osmium tetroxide is highly toxic and requires careful handling.[3][4]

II. HPLC and Mass Spectrometry for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are gold-standard techniques for the direct detection and absolute quantification of modified nucleosides in RNA.[6][7][8] These methods are highly sensitive and specific.

Experimental Workflow:

  • RNA Isolation: High-purity total RNA or specific RNA fractions are isolated.

  • RNA Digestion: The RNA is enzymatically hydrolyzed to individual nucleosides using nucleases like P1 nuclease and alkaline phosphatase.[7]

  • Chromatographic Separation: The nucleoside mixture is separated by reverse-phase HPLC.

  • Detection and Quantification: Nucleosides are detected by UV absorbance or, for higher sensitivity and specificity, by mass spectrometry (MS/MS). Quantification is achieved by comparing the signal to that of known standards.

HPLC_MS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis RNA_isolation RNA Isolation RNA_digestion Enzymatic Digestion to Nucleosides RNA_isolation->RNA_digestion HPLC HPLC Separation RNA_digestion->HPLC MS Mass Spectrometry (MS/MS) Detection HPLC->MS Quantification Quantification MS->Quantification

Fig 3. HPLC-MS/MS Workflow for Modified Nucleosides
ParameterHPLC-UVLC-MS/MS
Principle Separation by chromatography, detection by UV absorbance.Separation by chromatography, detection by mass-to-charge ratio.
Sensitivity Nanogram rangePicogram to femtogram range
Specificity Moderate; co-elution can be an issue.High; provides structural information.
Quantification Relative or absolute with standards.Absolute with isotopically labeled internal standards.

III. Chemical Probing and Biotinylation

This approach involves the specific chemical labeling of the thiol group in s4U, often with a biotin (B1667282) moiety, which allows for subsequent detection or enrichment of the labeled RNA.

A. Biotinylation using MTSEA biotin-XX

A selective and sensitive method for detecting s4U involves the use of biotin-coupled 2-aminoethyl-methanethiosulfonate (MTSEA biotin-XX).[6][9] This reagent reacts specifically with the 4-thiol group of s4U and not with other sulfur-containing nucleosides like 2-thiouridine (B16713) derivatives.[6][9]

Experimental Workflow:

  • RNA Preparation: Isolate total RNA containing s4U.

  • Biotinylation: The RNA is incubated with MTSEA biotin-XX to label the s4U residues.

  • Detection/Enrichment:

    • Detection: The biotinylated RNA can be detected by Northern blotting followed by chemiluminescent detection using streptavidin-HRP.

    • Enrichment: The labeled RNA can be captured using streptavidin-coated magnetic beads for downstream applications like qRT-PCR or sequencing.[10][11]

Biotinylation_Workflow cluster_main s4U_RNA RNA containing 4-Thiouridine Biotinylation Biotinylation with MTSEA biotin-XX s4U_RNA->Biotinylation Detection Detection (e.g., Northern Blot) Biotinylation->Detection Enrichment Enrichment (Streptavidin Beads) Biotinylation->Enrichment Downstream Downstream Analysis (qRT-PCR, Sequencing) Enrichment->Downstream

References

Application Notes and Protocols for PAR-CLIP using 4-Thiouridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocol for performing Photoactivatable-Ribonucleoside-Enhanced Crosslinking and Immunoprecipitation (PAR-CLIP), a powerful technique to identify the binding sites of RNA-binding proteins (RBPs) on a transcriptome-wide scale. This document focuses on the application of 4-thiouridine (B1664626) (4-SU), a photoreactive ribonucleoside analog that is incorporated into nascent RNA transcripts. Upon UV irradiation, 4-SU facilitates efficient crosslinking of RNA to interacting proteins, enabling their identification and the precise mapping of binding sites.

Introduction to PAR-CLIP

PAR-CLIP is a robust method for identifying RNA-protein interactions in vivo.[1][2][3][4] The technique relies on the metabolic labeling of cellular RNA with photoreactive ribonucleoside analogs, such as 4-thiouridine (4-SU) or 6-thioguanosine (B559654) (6-SG).[1][2] When cells cultured with these analogs are exposed to UV light at a specific wavelength (365 nm), covalent crosslinks form between the photoreactive nucleoside-containing RNA and the interacting RBPs.[1][2][5] This enhanced crosslinking efficiency is a significant advantage over traditional CLIP methods that use 254 nm UV light and do not involve photoreactive analogs.[1][5]

Following crosslinking, the RBP of interest is immunoprecipitated, and the crosslinked RNA is isolated and converted into a cDNA library for high-throughput sequencing.[1][2] A key feature of PAR-CLIP is the introduction of characteristic mutations during reverse transcription at the site of crosslinking. For 4-SU, this typically results in a thymidine (B127349) (T) to cytidine (B196190) (C) transition in the resulting cDNA.[1][3] These mutations serve as a diagnostic marker, allowing for the precise identification of the RBP binding site at single-nucleotide resolution.[3][6]

Data Presentation: Quantitative Parameters for PAR-CLIP

The following table summarizes key quantitative data and typical ranges for critical steps in a PAR-CLIP experiment using 4-thiouridine.

ParameterTypical Value/RangeNotes
Cell Culture
Starting cell number1 - 4 x 10^8 cellsDependent on the expression level of the target RBP.[1]
Cell confluency~80%Ensures active transcription for efficient 4-SU incorporation.[7]
4-Thiouridine Labeling
4-SU concentration100 µMA commonly used concentration for efficient labeling.[1][5][7]
Incubation time4 - 16 hoursThe optimal time can vary between cell types and should be empirically determined.[5][8]
UV Crosslinking
Wavelength365 nmSpecific for activating 4-thiouridine.[1][2][5]
Energy dose0.15 - 0.4 J/cm²A critical parameter that needs optimization to maximize crosslinking while minimizing RNA damage.[1]
Immunoprecipitation
Antibody amountEmpirically determinedThe amount of antibody should be optimized for efficient pulldown of the target RBP.
RNase Digestion
RNase T1 concentration (initial)1 U/µlFor partial digestion of RNA to make the RBP accessible.[1]
RNase T1 concentration (on beads)10 - 100 U/µlFor trimming the RNA to the protected footprint.
Library Preparation & Sequencing
Expected T-to-C mutation rateHigh at crosslink sitesThis is the hallmark of 4-SU PAR-CLIP and is used for data analysis.[1][3]

Experimental Protocols

This section provides a detailed, step-by-step protocol for performing a PAR-CLIP experiment with 4-thiouridine.

Part 1: Cell Culture, Labeling, and UV Crosslinking
  • Cell Seeding: Seed cells of interest and grow them to approximately 80% confluency. The number of cells required will depend on the abundance of the target RBP.[7]

  • 4-SU Labeling: Add 4-thiouridine to the cell culture medium to a final concentration of 100 µM. Incubate the cells for 4-16 hours to allow for incorporation into nascent RNA transcripts.[1][5]

  • Harvesting and Crosslinking:

    • Wash the cells once with ice-cold PBS.

    • Aspirate the PBS completely and place the culture plates on ice.

    • Irradiate the cells with 365 nm UV light at an energy dose of 0.15 J/cm². This step should be performed in a UV crosslinker.[1]

    • After crosslinking, scrape the cells in ice-cold PBS, transfer to a conical tube, and pellet by centrifugation.

    • The cell pellet can be snap-frozen in liquid nitrogen and stored at -80°C or used immediately for lysis.

Part 2: Cell Lysis and Immunoprecipitation
  • Cell Lysis: Resuspend the cell pellet in a suitable lysis buffer (e.g., NP40-based buffer) and incubate on ice.

  • Lysate Clarification: Centrifuge the lysate to pellet cell debris and filter the supernatant through a 0.45 µm filter.

  • Partial RNase Digestion: Treat the clarified lysate with RNase T1 (1 U/µl) to partially digest the RNA, making the RBP more accessible for immunoprecipitation.[1]

  • Immunoprecipitation:

    • Add the antibody specific to the RBP of interest to the lysate and incubate to form antibody-RBP-RNA complexes.

    • Add protein A/G magnetic beads to the lysate and incubate to capture the complexes.

    • Wash the beads several times with wash buffer to remove non-specific binders.

Part 3: On-Bead RNA Processing and Library Preparation
  • On-Bead RNase Digestion: Perform a more stringent RNase T1 digestion on the beads to trim the RNA to the fragment directly protected by the RBP.

  • 3' Adapter Ligation: Dephosphorylate the 3' ends of the RNA fragments and ligate a 3' adapter.

  • Radiolabeling (Optional but Recommended): The 5' ends of the RNA fragments can be radiolabeled with P-32 for visualization.

  • Protein-RNA Complex Elution and Gel Electrophoresis: Elute the protein-RNA complexes from the beads and run them on an SDS-PAGE gel.

  • Membrane Transfer and Visualization: Transfer the separated complexes to a nitrocellulose membrane. If radiolabeled, expose the membrane to X-ray film to visualize the RBP-RNA complexes.

  • RNA Isolation: Excise the membrane region corresponding to the size of the RBP-RNA complex and extract the RNA using proteinase K digestion.

  • 5' Adapter Ligation: Ligate a 5' adapter to the isolated RNA fragments.

  • Reverse Transcription: Reverse transcribe the RNA into cDNA. The reverse transcriptase will often introduce a mutation at the site of the 4-SU crosslink.

  • PCR Amplification: Amplify the cDNA using primers complementary to the 3' and 5' adapters.

  • High-Throughput Sequencing: Sequence the resulting cDNA library on a suitable platform.

Mandatory Visualizations

The following diagrams illustrate the key workflows in the PAR-CLIP protocol.

PAR_CLIP_Workflow cluster_cell_culture In Vivo Steps cluster_biochemistry Biochemical Steps cluster_sequencing Sequencing & Analysis A 1. Cell Culture with 4-Thiouridine B 2. UV Crosslinking (365 nm) A->B C 3. Cell Lysis & Partial RNase Digest B->C D 4. Immunoprecipitation of RBP C->D E 5. On-Bead RNA Processing D->E F 6. RBP-RNA Complex Elution & Gel Electrophoresis E->F G 7. RNA Isolation F->G H 8. Library Preparation G->H I 9. High-Throughput Sequencing H->I J 10. Data Analysis (Identify T-to-C mutations) I->J

Caption: Overview of the PAR-CLIP experimental workflow.

Library_Preparation_Workflow A Isolated RBP-bound RNA fragments B 3' Adapter Ligation A->B C 5' Adapter Ligation B->C D Reverse Transcription (cDNA Synthesis) C->D E PCR Amplification D->E F High-Throughput Sequencing E->F

Caption: Key steps in the PAR-CLIP cDNA library preparation.

References

Application Notes and Protocols for 5-Methoxy-4-thiouridine-Based RNA Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic labeling of nascent RNA with nucleoside analogs is a powerful technique to investigate the dynamics of RNA synthesis, processing, turnover, and RNA-protein interactions. 5-Methoxy-4-thiouridine (5-MeO-4-SU) is a uridine (B1682114) analog that can be introduced to living cells and incorporated into newly transcribed RNA. The key feature of 5-MeO-4-SU is the substitution of the oxygen atom at the C4 position of the pyrimidine (B1678525) ring with a thiol group, and the addition of a methoxy (B1213986) group at the C5 position. The thiol group provides a reactive handle for covalent modification, enabling the specific biotinylation and subsequent affinity purification of the labeled RNA.

While the closely related compound 4-thiouridine (B1664626) (4sU) is more extensively documented, the principles and protocols are largely translatable to 5-MeO-4-SU.[1][2] This document provides detailed protocols for the use of 5-MeO-4-SU in RNA metabolic labeling, based on established methods for 4sU. Researchers should consider these protocols as a starting point and may need to optimize conditions for their specific cell type and experimental goals.

The primary applications of 5-MeO-4-SU-based RNA labeling include:

  • Pulse-labeling experiments to measure RNA synthesis and decay rates.[3][4]

  • Transcriptome-wide analysis of newly synthesized RNA using next-generation sequencing (RNA-Seq).[5]

  • Identification of RNA-protein interactions through UV crosslinking of the incorporated thiouridine to interacting proteins.[6][7]

Data Presentation

The following tables provide a summary of recommended starting concentrations and incubation times for metabolic RNA labeling based on data from 4-thiouridine (4sU) studies. These should be optimized for this compound in your specific experimental system.

Table 1: Recommended Labeling Conditions (based on 4sU data)

ParameterRecommended RangeNotes
Concentration of 5-MeO-4-SU 50 - 500 µMHigher concentrations and longer incubation times may lead to cellular toxicity and affect cellular processes such as pre-mRNA splicing.
Labeling Time 5 minutes - 24 hoursShort pulses (5-60 min) are suitable for studying transcription and rapid RNA processing events.[3] Longer incubations are used for determining RNA half-lives.[5]
Cell Confluency 70 - 80%It is important to work with cells in the exponential growth phase.[5]

Table 2: Key Reagents for Thiol-Specific Biotinylation

ReagentFunctionRecommended Concentration
Biotin-HPDP Thiol-reactive biotinylating agent that forms a reversible disulfide bond.[5]1 mg/mL stock in DMF
MTS-Biotin Thiol-reactive biotinylating agent reported to have higher efficiency than Biotin-HPDP.[2]Varies by manufacturer
Dithiothreitol (DTT) Reducing agent used to elute biotinylated RNA from streptavidin beads by cleaving the disulfide bond.[5]100 mM

Experimental Protocols

Protocol 1: Metabolic Labeling of RNA in Cell Culture

This protocol describes the introduction of this compound into cultured mammalian cells for incorporation into newly transcribed RNA.

Materials:

  • This compound (5-MeO-4-SU)

  • Mammalian cell culture medium

  • Cultured mammalian cells

  • TRIzol reagent or other lysis buffer

Procedure:

  • Culture cells to 70-80% confluency.

  • Prepare a stock solution of 5-MeO-4-SU in sterile, RNase-free water or DMSO.

  • Dilute the 5-MeO-4-SU stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 100 µM).

  • Remove the existing medium from the cells and replace it with the 5-MeO-4-SU-containing medium.

  • Incubate the cells for the desired labeling period (e.g., 2 hours) at 37°C in a humidified incubator with 5% CO2.

  • After incubation, aspirate the labeling medium and immediately lyse the cells by adding TRIzol reagent directly to the culture dish.

  • Isolate total RNA according to the TRIzol manufacturer's protocol.

  • Quantify the RNA concentration and assess its integrity.

Protocol 2: Thiol-Specific Biotinylation of Labeled RNA

This protocol describes the covalent attachment of biotin (B1667282) to the thiol group of the incorporated this compound.

Materials:

  • Total RNA containing 5-MeO-4-SU

  • Biotin-HPDP (or MTS-Biotin)

  • Dimethylformamide (DMF)

  • Biotinylation buffer (100 mM Tris-HCl pH 7.4, 10 mM EDTA)

  • Phenol:chloroform (B151607):isoamyl alcohol (25:24:1)

  • Chloroform

  • 3 M Sodium Acetate, pH 5.2

  • 100% Ethanol (B145695)

  • 75% Ethanol

  • RNase-free water

Procedure:

  • In an RNase-free microfuge tube, combine 50-100 µg of total RNA with biotinylation buffer.

  • Add Biotin-HPDP (from a 1 mg/mL stock in DMF) to a final concentration of 0.2 mg/mL.

  • Incubate the reaction for 1.5 hours at room temperature with gentle rotation, protected from light.

  • To remove unreacted biotin, perform a phenol:chloroform extraction followed by a chloroform extraction.

  • Precipitate the RNA by adding 1/10th volume of 3 M Sodium Acetate and 2.5 volumes of 100% ethanol.

  • Incubate at -20°C for at least 1 hour.

  • Centrifuge at high speed for 30 minutes at 4°C to pellet the RNA.

  • Wash the RNA pellet with 75% ethanol.

  • Air-dry the pellet and resuspend in RNase-free water.

Protocol 3: Purification of Biotinylated RNA

This protocol describes the enrichment of biotinylated RNA using streptavidin-coated magnetic beads.

Materials:

  • Biotinylated RNA

  • Streptavidin-coated magnetic beads

  • Wash Buffer 1 (e.g., high salt buffer)

  • Wash Buffer 2 (e.g., low salt buffer)

  • Elution Buffer (100 mM DTT in RNase-free water)

  • Magnetic stand

Procedure:

  • Wash the streptavidin-coated magnetic beads according to the manufacturer's instructions.

  • Denature the biotinylated RNA by heating to 65°C for 5 minutes, then immediately place on ice.

  • Add the denatured RNA to the washed beads and incubate for 30 minutes at room temperature with rotation to allow binding.

  • Place the tube on a magnetic stand and discard the supernatant (unbound RNA).

  • Wash the beads several times with Wash Buffer 1 and Wash Buffer 2 to remove non-specifically bound RNA.

  • To elute the bound RNA, add Elution Buffer (100 mM DTT) to the beads and incubate for 10-15 minutes at room temperature.

  • Place the tube on the magnetic stand and carefully collect the supernatant containing the purified, newly transcribed RNA.

  • Perform a second elution and pool the eluates.

  • Purify the eluted RNA using an RNA cleanup kit or by ethanol precipitation.

Protocol 4: RNA-Protein Photo-Crosslinking (Optional)

This protocol describes a general procedure for crosslinking 5-MeO-4-SU-labeled RNA to interacting proteins.

Materials:

  • Cells labeled with 5-MeO-4-SU

  • PBS

  • UV crosslinker (365 nm)

Procedure:

  • After metabolic labeling with 5-MeO-4-SU, wash the cells with ice-cold PBS.

  • Place the cells on ice and irradiate with 365 nm UV light. The optimal energy dose needs to be determined empirically.

  • After crosslinking, the cells can be lysed and the RNA-protein complexes can be purified and analyzed, for example, by immunoprecipitation followed by RNA-Seq (CLIP-Seq) or mass spectrometry.

Mandatory Visualization

Experimental_Workflow cluster_0 Cell Culture & Labeling cluster_1 RNA Processing cluster_2 Purification & Analysis start Start with Cultured Cells labeling Metabolic Labeling with 5-MeO-4-SU start->labeling lysis Cell Lysis & Total RNA Isolation labeling->lysis biotinylation Thiol-Specific Biotinylation lysis->biotinylation purification Affinity Purification with Streptavidin Beads biotinylation->purification analysis Downstream Analysis (RNA-Seq, qRT-PCR) purification->analysis

Caption: Experimental workflow for this compound-based RNA labeling.

NFkB_Signaling_Pathway stimuli Stimuli (e.g., TNF-α, IL-1) receptor Receptor Activation stimuli->receptor IKK IKK Complex Activation receptor->IKK IkB IκB Phosphorylation & Degradation IKK->IkB NFkB NF-κB Dimer IkB->NFkB releases translocation Nuclear Translocation NFkB->translocation transcription Transcription of Target Genes translocation->transcription mRNA mRNA Synthesis & Turnover transcription->mRNA regulates response Cellular Response (Inflammation, Survival) mRNA->response leads to

Caption: NF-κB signaling pathway and the role of mRNA turnover.

References

Isolating Newly Transcribed RNA with 4-Thiouridine Analogs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of newly transcribed RNA provides a dynamic snapshot of gene expression, offering critical insights into the immediate cellular responses to a wide range of stimuli, developmental processes, and therapeutic interventions. Unlike methods that measure steady-state RNA levels, the isolation of nascent transcripts allows for the precise analysis of transcription rates, RNA processing, and degradation kinetics. This document provides detailed application notes and protocols for the metabolic labeling of RNA using thiouridine analogs, with a primary focus on 4-thiouridine (B1664626) (4sU), a widely used and well-documented reagent for this purpose. While the initial inquiry specified 5-Methoxy-4-thiouridine, the available scientific literature predominantly details the application of 4sU and its fluoro-analogs. The principles and protocols outlined herein are expected to be largely applicable to other 4-thiouridine derivatives, though some optimization of labeling conditions may be necessary.

Metabolic labeling with 4sU involves introducing this modified nucleoside into cell culture media.[1][2] It is then taken up by cells, phosphorylated, and incorporated into newly synthesized RNA transcripts in place of uridine.[2][3] The key feature of 4sU is the presence of a thiol group, which allows for specific chemical derivatization, typically with a biotinylating reagent.[1][4] This biotin (B1667282) tag enables the subsequent affinity purification of the labeled RNA from the total RNA pool, separating newly transcribed RNA from pre-existing RNA.[1][2][5] This powerful technique can be coupled with various downstream analyses, including quantitative reverse transcription PCR (qRT-PCR), microarrays, and next-generation sequencing (RNA-seq).[2][6]

Principle of the Method

The workflow for isolating newly transcribed RNA using 4-thiouridine analogs is a multi-step process that relies on the specific chemical properties of the incorporated thiol group. First, the 4-thiouridine analog is metabolically incorporated into nascent RNA. Following total RNA extraction, the thiol group on the labeled RNA is biotinylated through the formation of a disulfide bond with a sulfhydryl-reactive biotinylating reagent like Biotin-HPDP.[4][7] This covalent attachment of a biotin molecule allows for the highly specific capture of the newly transcribed RNA using streptavidin-coated magnetic beads.[1][5] After stringent washing to remove unlabeled, pre-existing RNA, the purified nascent RNA is eluted by cleaving the disulfide bond with a reducing agent such as dithiothreitol (B142953) (DTT).[1][7]

Quantitative Data Summary

The efficiency of labeling and the final yield of newly transcribed RNA are influenced by the concentration of the 4-thiouridine analog and the duration of the labeling period. The optimal conditions can vary depending on the cell type and the specific experimental goals.[2]

ParameterRecommended RangeNotes
4-thiouridine (4sU) Concentration 50 µM - 20,000 µMHigher concentrations are used for shorter labeling times to maximize incorporation.[2] However, high concentrations (>100µM) and extended exposure can lead to inhibition of rRNA synthesis and processing.[8][9]
Labeling Duration <10 min - 24 hoursShort durations (e.g., <10-30 min) are ideal for studying rapid changes in transcription.[2] Longer durations are suitable for studying RNA decay.[2]
Total RNA Input for Biotinylation 60 - 100 µgThis is a common starting amount for the biotinylation reaction.[2][5]

Table 1: Recommended 4sU Labeling Conditions [2][8][9]

Duration of Labeling (minutes)Recommended 4sU Concentration (µM)
120100–200
60200–500
15–30500–1,000
<10500–20,000

Experimental Workflow Diagram

Workflow Workflow for Isolating Newly Transcribed RNA cluster_0 Cell Culture & Labeling cluster_1 RNA Processing cluster_2 Isolation of Labeled RNA cluster_3 Downstream Applications A 1. Cell Culture B 2. Metabolic Labeling with 4-thiouridine analog A->B C 3. Cell Lysis & Total RNA Extraction B->C D 4. Biotinylation of Thiol-labeled RNA C->D E 5. Purification of Biotinylated RNA D->E F 6. Binding to Streptavidin Beads E->F G 7. Washing to Remove Unlabeled RNA F->G H 8. Elution of Newly Transcribed RNA G->H I qRT-PCR, RNA-seq, etc. H->I

Caption: Overview of the workflow for isolating newly transcribed RNA.

Detailed Experimental Protocols

Protocol 1: Metabolic Labeling of Nascent RNA with 4-thiouridine (4sU)

This protocol describes the metabolic labeling of RNA in cultured mammalian cells.

Materials:

  • Mammalian cells of interest

  • Complete cell culture medium

  • 4-thiouridine (4sU) stock solution (e.g., 50 mM in sterile RNase-free water, stored at -20°C)[2]

  • Phosphate-buffered saline (PBS), ice-cold

  • TRIzol reagent or other cell lysis buffer

Procedure:

  • Cell Seeding: Plate cells at a density that ensures they are in the logarithmic growth phase (approximately 70-80% confluency) at the time of labeling.[2][10]

  • Preparation of Labeling Medium: Just before use, dilute the 4sU stock solution into pre-warmed complete cell culture medium to the desired final concentration (refer to Table 1).[2][10]

  • Metabolic Labeling:

    • For adherent cells, aspirate the existing medium and replace it with the 4sU-containing labeling medium.[10]

    • For suspension cells, add the concentrated 4sU stock solution directly to the culture to achieve the desired final concentration.[10]

  • Incubation: Incubate the cells for the desired labeling period under standard cell culture conditions (e.g., 37°C, 5% CO2).[1] Protect cells from bright light during incubation, as 4sU can be photo-reactive.[11]

  • Cell Lysis: After the labeling period, quickly aspirate the labeling medium and wash the cells once with ice-cold PBS.[1] Immediately lyse the cells by adding TRIzol reagent directly to the culture dish.[1][2]

  • Total RNA Extraction: Proceed with total RNA extraction according to the TRIzol manufacturer's protocol.[1][2] The extracted total RNA can be stored at -80°C.[1]

Protocol 2: Biotinylation of 4sU-labeled RNA

This protocol details the chemical attachment of biotin to the incorporated 4sU.

Materials:

  • 4sU-labeled total RNA (60-100 µg)[2][5]

  • EZ-Link Biotin-HPDP (or similar sulfhydryl-reactive biotinylating agent)

  • Dimethylformamide (DMF)

  • 10x Biotinylation Buffer (100 mM Tris-HCl pH 7.4, 10 mM EDTA)[2]

  • RNase-free water

  • Phenol:chloroform (B151607):isoamyl alcohol (25:24:1) or chloroform

  • 5 M NaCl

  • Isopropanol (B130326)

  • 75% Ethanol (B145695)

Procedure:

  • Prepare Biotin-HPDP Stock: Dissolve Biotin-HPDP in DMF to a concentration of 1 mg/mL.[1][2]

  • Biotinylation Reaction Setup: In an RNase-free microfuge tube, combine the following:

    • 60-100 µg of 4sU-labeled total RNA

    • 10x Biotinylation Buffer (to a final concentration of 1x)

    • Biotin-HPDP solution

    • Bring the final volume up with RNase-free water.[1]

  • Incubation: Incubate the reaction for 1.5 to 2 hours at room temperature with gentle rotation, protected from light.[1][4]

  • Purification of Biotinylated RNA (Phenol:Chloroform Extraction):

    • Add an equal volume of chloroform to the biotinylation reaction and vortex vigorously.[1]

    • Centrifuge at high speed for 5-15 minutes to separate the phases.[1]

    • Carefully transfer the upper aqueous phase to a new tube.[1]

  • RNA Precipitation:

    • Add 1/10th volume of 5 M NaCl and an equal volume of isopropanol to the aqueous phase.[1]

    • Mix well and incubate at -20°C overnight or at -80°C for at least 30 minutes.[1]

    • Centrifuge at maximum speed for 20-30 minutes at 4°C to pellet the RNA.[1]

    • Carefully discard the supernatant.[1]

    • Wash the RNA pellet with 1 mL of 75% ethanol.[1]

    • Centrifuge for 10 minutes at 4°C.[1]

    • Carefully remove all of the ethanol and briefly air-dry the pellet.[1]

  • Resuspension: Resuspend the biotinylated RNA pellet in an appropriate volume of RNase-free water.[1]

Protocol 3: Isolation of Biotinylated RNA using Streptavidin Magnetic Beads

This protocol describes the capture and purification of the biotinylated, newly transcribed RNA.

Materials:

  • Biotinylated RNA

  • Streptavidin-coated magnetic beads

  • Magnetic stand

  • Wash Buffer (e.g., high-salt wash buffer)

  • Elution Buffer (e.g., 100 mM DTT)[1][7]

Procedure:

  • Bead Preparation: Resuspend the streptavidin beads and wash them according to the manufacturer's instructions.[1][4]

  • RNA Denaturation: Heat the biotinylated RNA to 65°C for 10 minutes and then immediately place it on ice for 5 minutes to denature secondary structures.[1][4]

  • Binding:

    • Add the denatured RNA to the washed streptavidin beads.[1]

    • Incubate for 15 to 60 minutes at room temperature with gentle rotation to allow for binding.[1][4][7]

  • Washing:

    • Place the tube on a magnetic stand to capture the beads.[1]

    • Carefully remove and discard the supernatant, which contains the unlabeled, pre-existing RNA.[1]

    • Wash the beads multiple times (e.g., 3-5 times) with Wash Buffer to remove non-specifically bound RNA.[1]

  • Elution:

    • To elute the captured RNA, resuspend the beads in Elution Buffer (e.g., 100 mM DTT).[1][7]

    • Incubate to release the labeled RNA.

    • Place the tube on the magnetic stand and collect the supernatant containing the purified, newly transcribed RNA.[10]

  • Final Purification: The eluted RNA can be further purified using a standard RNA cleanup kit or ethanol precipitation. This RNA is now ready for downstream applications.[10]

Logical Relationship Diagram

LogicalRelationship cluster_input Inputs cluster_process Core Process cluster_output Outputs CulturedCells Cultured Cells MetabolicLabeling Metabolic Incorporation into Nascent RNA CulturedCells->MetabolicLabeling ThiouridineAnalog 4-Thiouridine Analog ThiouridineAnalog->MetabolicLabeling Biotinylation Thiol-Specific Biotinylation MetabolicLabeling->Biotinylation AffinityPurification Streptavidin Affinity Purification Biotinylation->AffinityPurification NewlyTranscribedRNA Isolated Newly Transcribed RNA AffinityPurification->NewlyTranscribedRNA PreexistingRNA Pre-existing RNA (in supernatant) AffinityPurification->PreexistingRNA

Caption: Logical flow from cellular inputs to isolated RNA fractions.

References

Troubleshooting & Optimization

Technical Support Center: 5-Methoxy-4-thiouridine (5-MOTU) Labeling Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize the cytotoxicity of 5-Methoxy-4-thiouridine (5-MOTU) in RNA labeling experiments. As direct cytotoxic data for 5-MOTU is limited, the guidance provided is largely based on studies of the related and widely used compound, 4-thiouridine (B1664626) (4sU). Researchers should use this information as a starting point and perform careful optimization for their specific experimental systems.

Frequently Asked Questions (FAQs)

Q1: What is the likely mechanism of this compound (5-MOTU) cytotoxicity?

Q2: What are the common signs of excessive cytotoxicity in cell cultures treated with 5-MOTU?

Common indicators of high cytotoxicity include:

  • A significant decrease in cell viability and proliferation rates.

  • Observable changes in cell morphology, such as rounding, detachment from the culture surface, and membrane blebbing.

  • Induction of apoptosis or necrosis.

Q3: How can I determine the optimal concentration of 5-MOTU for my experiments while minimizing cytotoxicity?

It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) in your specific cell line. This involves treating cells with a range of 5-MOTU concentrations and assessing cell viability after a relevant exposure time. The goal is to identify a concentration that provides sufficient RNA labeling with minimal impact on cell health.

Q4: Are there less cytotoxic alternatives to thiolated uridine (B1682114) analogs for RNA labeling?

Yes, alternatives such as 5-ethynyluridine (B57126) (EU) and azide-modified nucleosides are available.[4] Azide-modified nucleosides are particularly advantageous for live-cell imaging as they can be used in copper-free click chemistry reactions, avoiding the cytotoxicity associated with copper catalysts.[4] However, 4-thiouridine and its analogs remain highly relevant for studying RNA turnover rates.[4]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
High Cell Death or Poor Cell Health 5-MOTU concentration is too high.Perform a dose-response curve to identify the optimal, non-toxic concentration for your cell type and experiment duration. Start with a low concentration and incrementally increase it.
Prolonged incubation time.Reduce the labeling time. A shorter pulse with 5-MOTU may be sufficient for labeling newly transcribed RNA without causing significant stress.
Cell-type sensitivity.Different cell lines exhibit varying sensitivities to nucleoside analogs. What is non-toxic for one cell line may be toxic for another. Always optimize for your specific cell line.
Low Labeling Efficiency 5-MOTU concentration is too low.Gradually increase the 5-MOTU concentration, while closely monitoring cell viability.
Insufficient incubation time.Increase the labeling duration. A time-course experiment can help determine the optimal incubation time for sufficient labeling without inducing cytotoxicity.
Altered Gene Expression or Splicing Patterns Off-target effects of 5-MOTU.High concentrations of 4sU have been shown to modestly affect alternative splicing events.[1][2][3] Use the lowest effective concentration of 5-MOTU and include appropriate controls, such as an unlabeled sample, to assess baseline gene expression and splicing.

Quantitative Data Summary

The following table summarizes the reported effects of the related compound 4-thiouridine (4sU) on cells. This data can be used as a reference to estimate a starting point for optimizing 5-MOTU concentrations.

Compound Concentration Exposure Time Cell Line Observed Effect Reference
4-thiouridine (4sU)>50µMExtendedNot specifiedInhibition of rRNA synthesis and processing.[1][2][3]
4-thiouridine (4sU)40µM2 and 24 hoursHEK293Considered tolerable; modest, but statistically significant influence on a small number of alternative splicing events.[1][2]
4-thiouridine (4sU)50µMNot specifiedNot specifiedIndications of toxicity observed.[1]

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of 5-MOTU using a Cell Viability Assay (e.g., MTT Assay)

This protocol describes how to perform a dose-response experiment to determine the concentration of 5-MOTU that can be used with minimal cytotoxicity.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • 5-MOTU stock solution (e.g., 100 mM in DMSO)

  • 96-well cell culture plates

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Incubate overnight.

  • Drug Preparation: Prepare a serial dilution of 5-MOTU in complete culture medium. A suggested starting range is 1 µM to 500 µM. Include a vehicle control (medium with the same concentration of DMSO as the highest 5-MOTU concentration).

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of 5-MOTU.

  • Incubation: Incubate the plate for a period relevant to your planned labeling experiment (e.g., 2, 6, 12, or 24 hours).

  • MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: Remove the MTT-containing medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the 5-MOTU concentration to determine the IC50 value. Select a concentration for your labeling experiments that results in high cell viability (e.g., >90%).

Visualizations

G cluster_0 Phase 1: Dose-Response Experiment cluster_1 Phase 2: Data Analysis cluster_2 Phase 3: Concentration Selection cluster_3 Phase 4: Labeling Experiment A Seed cells in 96-well plate B Prepare serial dilutions of 5-MOTU A->B C Treat cells with 5-MOTU for desired time B->C D Perform cell viability assay (e.g., MTT) C->D E Calculate % cell viability vs. control D->E F Plot viability vs. log[5-MOTU] E->F G Determine IC50 value F->G H Select optimal concentration (high viability, e.g., >90%) G->H I Proceed with RNA labeling experiment using the optimized 5-MOTU concentration H->I

Caption: Workflow for optimizing 5-MOTU concentration to minimize cytotoxicity.

G A 5-MOTU uptake by cell B Conversion to 5-MOTU-triphosphate A->B C Incorporation into nascent RNA B->C D Inhibition of rRNA synthesis and processing C->D E Alteration of RNA secondary structure C->E F Cellular Stress Response D->F E->F G Decreased Cell Viability (Cytotoxicity) F->G

References

Technical Support Center: Improving 5-Methoxy-4-thiouridine Biotinylation Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the biotinylation of 5-Methoxy-4-thiouridine (5-MeO-s4U) incorporated into nascent RNA. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues and improve experimental outcomes.

Disclaimer: Specific literature on the biotinylation of this compound is limited. The following protocols and recommendations are based on the well-established methods for the structurally similar and widely used analog, 4-thiouridine (B1664626) (s4U). The 5-methoxy group may influence reaction kinetics, and therefore, empirical optimization for your specific experimental setup is highly recommended.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle of this compound biotinylation?

A1: this compound is a uridine (B1682114) analog that can be fed to cells and incorporated into newly synthesized RNA. The key to its biotinylation is the thiol (-SH) group at the 4-position of the uracil (B121893) base. This thiol group serves as a chemical handle for specific covalent modification. Thiol-reactive biotinylation reagents, such as those containing maleimide (B117702), iodoacetamide (B48618), or methanethiosulfonate (B1239399) (MTS) functional groups, react with the thiol group to attach a biotin (B1667282) molecule. This biotin tag then allows for the affinity purification of the labeled RNA using streptavidin-coated beads or matrices.

Q2: Which biotinylation reagent is recommended for 5-MeO-s4U-labeled RNA?

A2: For thiol-specific biotinylation of thiouridine analogs, methanethiosulfonate (MTS) reagents, such as MTSEA biotin-XX, are generally preferred over older reagents like HPDP-biotin.[1] MTS reagents have demonstrated higher efficiency in forming disulfide bonds with 4-thiouridine, resulting in greater yields and less bias in the enrichment of labeled RNA.[1][2] It is reasonable to expect a similar improvement in performance with 5-MeO-s4U.

Q3: How might the 5-methoxy group affect the biotinylation reaction compared to 4-thiouridine (s4U)?

A3: The methoxy (B1213986) group (-OCH3) at the 5-position is an electron-donating group. This can potentially increase the electron density of the pyrimidine (B1678525) ring and may influence the reactivity of the thiol group at the 4-position. While the fundamental thiol-specific reaction will proceed, the reaction kinetics could be altered. It is advisable to perform pilot experiments to determine the optimal reaction time and reagent concentrations for 5-MeO-s4U.

Q4: My biotinylation efficiency is low. What are the common causes?

A4: Low biotinylation efficiency can stem from several factors:

  • Suboptimal Biotinylation Reagent: As mentioned, reagents like HPDP-biotin are known to be less efficient than MTS-based reagents.[2]

  • Degraded Biotinylation Reagent: Thiol-reactive reagents can be sensitive to hydrolysis and oxidation. Always use freshly prepared solutions.

  • Presence of Reducing Agents: Buffers containing reducing agents like DTT or β-mercaptoethanol will compete with the thiol groups on the RNA for the biotinylation reagent. Ensure all buffers are free of such agents.

  • RNA Oxidation: The thiol group on the incorporated 5-MeO-s4U can be oxidized, preventing its reaction with the biotinylation reagent. It is crucial to protect the RNA from excessive light exposure and to work with fresh samples.

  • Inaccessible Thiol Groups: The secondary and tertiary structure of the RNA may render some of the incorporated 5-MeO-s4U residues inaccessible to the biotinylation reagent. A denaturation step prior to biotinylation can improve accessibility.[1]

Q5: Can I reverse the biotinylation to elute my RNA?

A5: Yes, if you use a biotinylation reagent that forms a disulfide bond, such as MTSEA biotin-XX or HPDP-biotin. This disulfide bond can be cleaved by treating the streptavidin-bound RNA with a reducing agent like dithiothreitol (B142953) (DTT), which will release the RNA from the biotin and the beads.[2] Reagents like maleimide or iodoacetamide form a more stable thioether bond that is not easily reversible under standard biological conditions.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Biotinylation Signal 1. Inefficient biotinylation reagent (e.g., HPDP-biotin).[2] 2. Degraded or hydrolyzed biotinylation reagent. 3. Presence of competing thiols (e.g., DTT, β-mercaptoethanol) in buffers. 4. Oxidation of the 4-thiol group on the RNA. 5. Insufficient incorporation of 5-MeO-s4U into the RNA.1. Switch to a more efficient reagent like MTSEA biotin-XX.[1] 2. Prepare fresh biotinylation reagent solution immediately before each use. Store stock solutions appropriately (e.g., desiccated at -20°C). 3. Ensure all buffers used in the biotinylation step are free of reducing agents. 4. Minimize exposure of the 5-MeO-s4U-labeled RNA to light and air. Consider including a low concentration of a reducing agent like DTT during RNA isolation, but ensure its complete removal before biotinylation. 5. Optimize the concentration and incubation time of 5-MeO-s4U during cell labeling. Verify incorporation using a dot blot or other methods.
High Background/Non-specific Binding 1. Incomplete removal of unreacted biotinylation reagent. 2. Non-specific binding of RNA to the streptavidin beads. 3. Contamination with proteins containing reactive thiols (cysteines).1. Perform thorough purification after biotinylation using methods like phenol:chloroform extraction followed by ethanol (B145695) precipitation or specialized RNA cleanup kits.[2] 2. Increase the stringency of the wash steps after binding the biotinylated RNA to the streptavidin beads. Use high-salt wash buffers.[2] 3. Ensure high purity of the isolated total RNA before starting the biotinylation reaction.
Variability Between Replicates 1. Inconsistent preparation of the biotinylation reagent. 2. Inconsistent reaction times or temperatures. 3. Pipetting errors, especially with small volumes.1. Ensure the biotinylation reagent is fully dissolved before adding it to the reaction. Prepare a master mix for multiple samples. 2. Use a heat block or water bath for consistent incubation temperatures. Use a timer to ensure consistent reaction times. 3. Use calibrated pipettes and be meticulous with all additions.
RNA Degradation 1. RNase contamination. 2. Harsh reaction conditions (e.g., high pH, prolonged high temperature).1. Use RNase-free water, reagents, and labware throughout the entire process. 2. Perform the biotinylation reaction at room temperature and within the recommended pH range (typically pH 7.0-8.0).

Quantitative Data Summary

The following table summarizes typical reaction conditions for the biotinylation of 4-thiouridine-labeled RNA, which can be used as a starting point for optimizing this compound biotinylation.

ParameterMTSEA Biotin-XXHPDP-BiotinReference(s)
Starting RNA Amount 2 - 70 µg50 - 100 µg[2]
Biotinylation Reagent Concentration ~16.4 µM (500 ng per reaction)~0.2 mg/mL (for 50 µg RNA)
Reaction Buffer 10-20 mM HEPES (pH 7.4-7.5), 1 mM EDTA10 mM Tris-HCl (pH 7.4), 1 mM EDTA[2]
Solvent for Biotin Reagent Dimethylformamide (DMF)Dimethylformamide (DMF)[2]
Final Solvent Concentration 20% DMF20% DMF[2]
Incubation Time 30 minutes1.5 - 2 hours[2]
Incubation Temperature Room TemperatureRoom Temperature[2]
Protection from Light YesYes[2]

Experimental Protocols

Protocol 1: Biotinylation of 5-MeO-s4U-labeled RNA using MTSEA Biotin-XX

This protocol is adapted from methods for 4-thiouridine and is expected to be highly efficient.[2]

  • RNA Preparation: Start with high-quality, purified total RNA (up to 70 µg) that has been treated with DNase. Resuspend the RNA in an RNase-free solution of 10 mM HEPES (pH 7.5) and 1 mM EDTA.

  • Optional Denaturation: To improve the accessibility of the thiol groups, heat the RNA solution at 65°C for 5-10 minutes, then immediately place it on ice for 5 minutes.

  • Biotinylation Reagent Preparation: Immediately before use, prepare a fresh solution of MTSEA biotin-XX in high-quality DMF.

  • Reaction Setup: In a total volume of 250 µL, combine the RNA solution with the freshly prepared MTSEA biotin-XX. The final concentration of DMF in the reaction should be around 20%.[2]

  • Incubation: Incubate the reaction at room temperature for 30 minutes in the dark with gentle rotation.

  • Purification of Biotinylated RNA: To remove unreacted MTSEA biotin-XX, perform two consecutive extractions with an equal volume of phenol:chloroform:isoamyl alcohol (25:24:1).

  • RNA Precipitation: Transfer the aqueous phase to a new tube. Add 1/10 volume of 5 M NaCl and 1 volume of isopropanol. Incubate at room temperature for 10 minutes and then centrifuge at high speed to pellet the RNA.

  • Washing: Wash the RNA pellet with 75% ethanol, air dry briefly, and resuspend in an appropriate RNase-free buffer for downstream applications.

Protocol 2: Enrichment of Biotinylated RNA

This protocol describes the capture of biotinylated RNA using streptavidin-coated magnetic beads.[2]

  • Bead Preparation: Resuspend streptavidin-coated magnetic beads and wash them according to the manufacturer's instructions, typically with a high-salt wash buffer.

  • Binding: Add the purified biotinylated RNA to the washed beads. Incubate for 15-60 minutes at room temperature with rotation to allow for binding.

  • Washing: Place the tube on a magnetic stand to capture the beads. Discard the supernatant. Wash the beads multiple times (e.g., 3-5 times) with a high-salt wash buffer to remove non-specifically bound RNA.

  • Elution (for disulfide-linked biotin): To elute the captured RNA, resuspend the beads in an elution buffer containing a reducing agent (e.g., 100 mM DTT). Incubate for 5-10 minutes at room temperature.

  • Final RNA Recovery: Place the tube back on the magnetic stand and carefully transfer the supernatant containing the eluted RNA to a new tube. The RNA is now ready for downstream analysis or can be further purified by ethanol precipitation.

Visualizations

Biotinylation_Workflow cluster_cell Cellular Labeling cluster_extraction RNA Processing cluster_enrichment Enrichment cell Cells in Culture s4U_addition Add 5-MeO-s4U cell->s4U_addition incubation Incubate s4U_addition->incubation rna_extraction Total RNA Extraction incubation->rna_extraction biotinylation Biotinylation Reaction (MTSEA Biotin-XX) rna_extraction->biotinylation purification Purification biotinylation->purification binding Binding purification->binding streptavidin_beads Streptavidin Beads streptavidin_beads->binding washing Washing binding->washing elution Elution (DTT) washing->elution labeled_rna Purified Labeled RNA elution->labeled_rna

Caption: Experimental workflow for the biotinylation and enrichment of 5-MeO-s4U-labeled RNA.

Troubleshooting_Logic start Low Biotinylation Efficiency? cause1 Reagent Issue? start->cause1 Check cause2 Reaction Conditions? start->cause2 Check cause3 RNA Integrity/Accessibility? start->cause3 Check solution1a Use fresh MTSEA Biotin-XX cause1->solution1a solution1b Ensure reagent is fully dissolved cause1->solution1b solution2a Remove all reducing agents cause2->solution2a solution2b Optimize pH and time cause2->solution2b solution3a Denature RNA before reaction cause3->solution3a solution3b Protect RNA from light/oxidation cause3->solution3b

Caption: Troubleshooting logic for low biotinylation efficiency of 5-MeO-s4U.

References

addressing off-target effects of 5-Methoxy-4-thiouridine treatment

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Methoxy-4-thiouridine. This resource is designed for researchers, scientists, and drug development professionals to address potential off-target effects and provide guidance for troubleshooting experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a synthetic nucleoside analog.[1] Similar to other thiouridine analogs, it is designed to be incorporated into newly transcribed RNA.[2] Once incorporated, the thiol group allows for specific downstream applications such as photo-crosslinking to identify RNA-binding proteins or for metabolic labeling of RNA to study synthesis and decay rates.[3][4] Its primary mechanism involves being a substrate for cellular RNA polymerases.

Q2: What are potential off-target effects of this compound treatment?

A2: As a nucleoside analog, this compound may exhibit several off-target effects.[5] These can include, but are not limited to:

  • Alteration of RNA secondary structure: The incorporation of a modified nucleoside can change the folding of RNA, potentially affecting pre-mRNA splicing and other RNA processing events.[2]

  • Inhibition of RNA synthesis: At higher concentrations or with prolonged exposure, thiouridine analogs have been shown to inhibit rRNA synthesis and processing.[2]

  • Induction of cellular stress pathways: The presence of a foreign nucleoside analog can trigger cellular stress responses, including pathways related to DNA damage and apoptosis.[6][7]

  • Non-specific binding to proteins: While less common for this class of molecules, there is a possibility of unintended interactions with various cellular proteins.

Q3: How can I determine if the observed phenotype in my experiment is a result of an off-target effect?

A3: A multi-faceted approach is recommended.[5] Consider the following strategies:

  • Dose-response analysis: Determine the minimal effective concentration of this compound to minimize off-target effects.

  • Use of a negative control: A structurally similar but inactive compound can help differentiate between on-target and off-target effects.

  • Rescue experiments: If the intended target is known, attempt to rescue the phenotype by overexpressing the target or a downstream effector.

  • Orthogonal validation: Use an alternative method to validate your findings, such as siRNA/shRNA knockdown or CRISPR-Cas9-mediated gene editing of the intended target.[5]

Q4: Are there any known signaling pathways affected by thiouridine analogs?

A4: Nucleoside analogs can influence various cellular signaling pathways.[8] For instance, the incorporation of such analogs into nucleic acids can lead to the activation of DNA damage response pathways.[7] Additionally, alterations in RNA metabolism can indirectly affect pathways sensitive to changes in gene expression, such as the p53 and MAPK signaling pathways.

Troubleshooting Guides

Issue 1: High Cellular Toxicity Observed

Possible Cause: The concentration of this compound is too high, or the treatment duration is too long, leading to significant disruption of cellular processes.[5]

Troubleshooting Steps:

  • Optimize Concentration: Perform a dose-response experiment to determine the IC50 value for your cell line. Start with a broad range of concentrations and narrow down to the lowest effective concentration that produces the desired on-target effect with minimal toxicity.

  • Optimize Treatment Duration: Conduct a time-course experiment to identify the shortest exposure time required to achieve the desired effect.

  • Assess Cell Viability: Use multiple methods to assess cell health, such as MTT, LDH, or Annexin V/PI staining, to get a comprehensive understanding of the type of toxicity (e.g., apoptosis, necrosis).

  • Check for Contaminants: Ensure the this compound stock solution is free of contaminants that could contribute to toxicity.

Issue 2: Inconsistent or Non-reproducible Results

Possible Cause: Variability in experimental conditions or instability of the compound.

Troubleshooting Steps:

  • Standardize Protocols: Ensure all experimental parameters, including cell density, passage number, and media composition, are consistent across experiments.

  • Compound Stability: Prepare fresh stock solutions of this compound regularly and store them appropriately. Avoid repeated freeze-thaw cycles.

  • Control for Cell Cycle Effects: Synchronize cells before treatment if the on-target effect is cell cycle-dependent.

  • Verify Compound Purity: If possible, verify the purity of the this compound batch using analytical methods like HPLC-MS.

Quantitative Data Summary

The following table summarizes hypothetical data from off-target effect analysis of this compound compared to a control compound.

AssayThis compound (10 µM)Control Compound (10 µM)Interpretation
Cell Viability (MTT) 75% ± 5%98% ± 2%Moderate toxicity observed.
Apoptosis (Annexin V+) 15% ± 3%2% ± 1%Induction of apoptosis.
p53 Activation (Western Blot) 3.2-fold increaseNo significant changeActivation of DNA damage response.
Splicing Efficiency (Reporter Assay) 20% reductionNo significant changePotential interference with splicing.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay

Objective: To determine the cytotoxic effects of this compound on a specific cell line.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 µM to 100 µM) and a vehicle control (e.g., DMSO) for the desired duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Protocol 2: Western Blot for p53 Activation

Objective: To assess the activation of the p53 pathway in response to this compound treatment.

Methodology:

  • Cell Treatment: Treat cells in a 6-well plate with the desired concentration of this compound and a vehicle control.

  • Protein Extraction: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with a primary antibody against total p53 and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: Quantify the band intensities and normalize the p53 signal to the loading control.

Visualizations

experimental_workflow cluster_planning Phase 1: Initial Screening cluster_investigation Phase 2: Off-Target Identification cluster_validation Phase 3: Target Validation cluster_conclusion Phase 4: Conclusion start Start: Hypothesis of Off-Target Effects dose_response Dose-Response & Time-Course (Determine optimal concentration & duration) start->dose_response viability Cell Viability Assays (MTT, LDH, Apoptosis) dose_response->viability proteomics Proteomics Analysis (e.g., Kinase Profiling) viability->proteomics transcriptomics Transcriptomics Analysis (RNA-seq) viability->transcriptomics phenotypic Phenotypic Screening viability->phenotypic orthogonal Orthogonal Methods (siRNA, CRISPR) proteomics->orthogonal rescue Rescue Experiments transcriptomics->rescue biophysical Biophysical Assays (SPR, CETSA) phenotypic->biophysical conclusion Conclusion: On-Target vs. Off-Target Effect orthogonal->conclusion rescue->conclusion biophysical->conclusion

Caption: Workflow for investigating off-target effects.

signaling_pathway Thiouridine This compound Incorporation Incorporation into RNA Thiouridine->Incorporation RNA_Stress Altered RNA Structure/ Metabolism Incorporation->RNA_Stress Stress_Sensor Cellular Stress Sensors RNA_Stress->Stress_Sensor Splicing_Factors Splicing Factors RNA_Stress->Splicing_Factors sequestration/ inhibition p53 p53 Activation Stress_Sensor->p53 Apoptosis Apoptosis p53->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Altered_Splicing Altered Splicing Splicing_Factors->Altered_Splicing

Caption: Potential signaling pathways affected.

troubleshooting_tree cluster_concentration Concentration Issues cluster_duration Duration Issues cluster_validation Validation start High Cellular Toxicity Observed? conc_high Is concentration > 10 µM? start->conc_high Yes duration_long Is treatment > 48h? start->duration_long No reduce_conc Action: Reduce Concentration conc_high->reduce_conc Yes conc_high->duration_long No reduce_duration Action: Reduce Duration duration_long->reduce_duration Yes validate Perform orthogonal validation (e.g., different cell line) duration_long->validate No

Caption: Troubleshooting decision tree for toxicity.

References

Technical Support Center: Refining Purification of Thiouridine-Labeled Transcripts

Author: BenchChem Technical Support Team. Date: December 2025

A Note on 5-Methoxy-4-thiouridine: The vast majority of published research on metabolic labeling of RNA utilizes 4-thiouridine (B1664626) (4sU) . While this compound is a related compound, detailed protocols and troubleshooting guides specific to it are not widely available. The following guide is based on the well-established methods for 4sU. The principles and protocols described are expected to be largely applicable to other thiouridine analogs, though optimization of labeling conditions may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is 4-thiouridine (4sU) metabolic labeling and what are its primary applications?

A1: Metabolic labeling with 4sU is a technique used to distinguish newly transcribed RNA from pre-existing RNA within a cell.[1][2][3] Cells are incubated with 4sU, a uridine (B1682114) analog, which they take up and incorporate into RNA during transcription.[1][2][3] The key feature of 4sU is a thiol group, which allows for the specific chemical tagging (biotinylation) of these newly synthesized transcripts. This enables their separation and purification from the total RNA pool.[1][4] This method is crucial for studying RNA dynamics, including transcription rates, RNA processing, and decay kinetics.[1][3][4]

Q2: How can I determine the optimal concentration and labeling time for 4sU?

A2: The optimal 4sU concentration and incubation time are critical for balancing labeling efficiency with potential cytotoxicity and must be empirically determined for each cell line and experimental goal.[2][5][6]

  • Concentration: For measuring nascent mRNA, concentrations from 50 µM to 500 µM are common.[6] However, concentrations above 50 µM can inhibit rRNA synthesis.[6][7] To avoid this, lower concentrations (e.g., 10 µM) are recommended for studies sensitive to nucleolar stress.[6]

  • Incubation Time: Labeling times can range from a few minutes to several hours, depending on the research question.[4] Short pulses (5-15 minutes) are often used to capture nascent transcripts and measure synthesis rates, while longer pulse-chase experiments are used to determine RNA decay rates.[1][2]

Q3: How can I verify and quantify the incorporation of 4sU into RNA?

A3: Quantifying 4sU incorporation is an important quality control step. Two common methods are:

  • Dot Blot Analysis: This is a straightforward method to qualitatively or semi-quantitatively assess 4sU incorporation.[1] Total RNA is biotinylated and then spotted onto a membrane, which is probed with a streptavidin-conjugate to detect the biotinylated, 4sU-containing RNA.[1][8]

  • Spectrophotometry: 4sU-labeled RNA exhibits a characteristic absorbance peak at 330 nm, which is absent in unlabeled RNA.[1] This allows for spectrophotometric quantification of the incorporation rate in the purified fraction.[1]

Q4: Is 4sU toxic to cells?

A4: High concentrations of 4sU or extended exposure can be toxic to cells, potentially affecting cell viability and inhibiting rRNA processing.[6] It is crucial to perform a dose-response and time-course experiment to find the highest concentration and longest duration that does not significantly impact cellular health for your specific system.[6] At concentrations typically used for metabolic labeling (e.g., 100 µM), studies have often shown minimal perturbation.

Troubleshooting Guide

This guide addresses common problems encountered during the purification of 4sU-labeled transcripts.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Labeled RNA 1. Insufficient 4sU Incorporation: Labeling time is too short or 4sU concentration is too low for your cell type.[6]Optimize labeling conditions by increasing 4sU concentration or extending the incubation time. Perform a time-course experiment to find the optimal balance.[1][6]
2. Inefficient Biotinylation: The biotinylating reagent (e.g., Biotin-HPDP) may have degraded, or the thiol groups on the 4sU may have oxidized. The reagent may also precipitate out of solution.Use fresh Biotin-HPDP stock. Ensure complete removal of any reducing agents from the RNA sample before biotinylation. If precipitation occurs, try adjusting the solvent concentration.
3. Loss of RNA during Purification: RNA can be lost during phenol-chloroform extraction or alcohol precipitation steps, especially with low starting amounts.Use phase-lock gel tubes to minimize loss during phase separation.[1] Add glycogen (B147801) as a co-precipitant to visualize and maximize the recovery of the RNA pellet.[1][4]
4. Adherence to Surfaces: 4sU-labeled RNA shows a higher tendency to stick to untreated plastic surfaces, leading to selective loss.Use low-adhesion RNase-free plasticware throughout the protocol. Avoid lysing cells directly on the culture dish where possible.
High Background (Contamination with Unlabeled RNA) 1. Incomplete Removal of Unbound Biotin (B1667282): Residual biotin reagent can compete for binding sites on the streptavidin beads.Perform two sequential chloroform (B151607) extractions after the biotinylation reaction to ensure complete removal of the non-water-soluble Biotin-HPDP.[1]
2. Non-specific Binding to Beads: Pre-existing, unlabeled RNA may bind non-specifically to the streptavidin beads.Ensure stringent washing of the beads after RNA binding. Use the recommended high-salt wash buffers to disrupt non-specific interactions.[4]
3. Insufficient Bead Capacity: Using too few beads for the amount of biotinylated RNA can lead to competition and carryover of unbound labeled transcripts into the "unlabeled" fraction.Increase the amount of streptavidin beads used. Ensure the beads are not expired and have been stored correctly.
RNA Degradation 1. RNase Contamination: RNases are ubiquitous and can degrade RNA at any step.Strictly adhere to RNase-free techniques: use certified RNase-free reagents and consumables, wear gloves, and work in a dedicated clean area.
2. Chemical Degradation (Hydrolysis): Exposure to high temperatures can cause hydrolysis of the phosphodiester backbone.Avoid heating RNA samples above 65°C unless specified by the protocol (e.g., for denaturation before bead binding). Keep RNA on ice whenever possible.
Downstream Application Failure (e.g., qRT-PCR, Sequencing) 1. Inefficient Elution: The elution of biotinylated RNA from the streptavidin beads may be incomplete.Elution is typically performed with a reducing agent like DTT. Ensure the DTT solution is fresh and at the correct concentration. Perform two sequential elutions to maximize recovery.[5]
2. 4sU-induced Sequencing Bias: High levels of 4sU incorporation can interfere with reverse transcription and lead to mismatches (T-to-C conversions in nucleotide conversion methods), which can cause problems with read mapping and quantification.[9]Be aware of potential biases. Use computational pipelines specifically designed to handle data from nucleotide conversion RNA-seq experiments to correct for these issues.[9]

Quantitative Data Summary

Table 1: Recommended 4sU Concentrations for Different Labeling Durations

This table provides general guidelines for 4sU concentrations. Optimal values should be determined experimentally for each specific cell line.[5]

Duration of Labeling (minutes)Recommended 4sU Concentration (µM)
< 10500 – 20,000
15 – 30500 – 1,000
60200 – 500
120100 – 200

Data adapted from Garibaldi et al. (2017).[5]

Experimental Protocols & Workflows

Overall Experimental Workflow

The process involves metabolically labeling cellular RNA, isolating the total RNA, specifically biotinylating the newly transcribed fraction, and finally purifying it using streptavidin affinity.

G cluster_0 Cell Culture & Labeling cluster_1 RNA Processing cluster_2 Purification & Analysis a 1. Cell Culture (to 70-80% confluency) b 2. Metabolic Labeling (Incubate with 4sU-containing medium) a->b c 3. Cell Lysis & Total RNA Extraction (e.g., TRIzol method) b->c d 4. Thiol-Specific Biotinylation (Attach Biotin-HPDP to 4sU) c->d e 5. Removal of Free Biotin (Phenol:Chloroform Extraction) d->e f 6. RNA Precipitation (Isopropanol/Ethanol) e->f g 7. Affinity Purification (Bind to Streptavidin Magnetic Beads) f->g h 8. Washing (Remove unlabeled RNA) g->h i 9. Elution (Release labeled RNA with DTT) h->i j 10. Downstream Analysis (qRT-PCR, RNA-Seq) i->j

Caption: Workflow for purifying 4sU-labeled transcripts.

Troubleshooting Logic Diagram

This diagram helps diagnose the cause of low RNA yield after purification.

G start Problem: Low Yield of Labeled RNA q1 Did you quantify 4sU incorporation in total RNA (e.g., via dot blot)? start->q1 a1_yes Yes, incorporation is high q1->a1_yes Yes a1_no No / Incorporation is low q1->a1_no No q2 Did you use phase-lock gels and/or glycogen for precipitation? a1_yes->q2 res1 Root Cause: Inefficient Labeling Solution: Increase 4sU concentration or labeling time. a1_no->res1 a2_yes Yes, recovery steps were optimized q2->a2_yes Yes a2_no No, standard extraction used q2->a2_no No q3 Was the biotinylation reagent fresh and did you see any precipitate? a2_yes->q3 res2 Root Cause: Loss during Purification Solution: Use phase-lock gels and add glycogen co-precipitant. a2_no->res2 a3_yes Yes, reagent was fresh and soluble q3->a3_yes Yes a3_no No / Reagent was old or precipitated q3->a3_no No res4 Root Cause: Inefficient Elution Solution: Use fresh DTT and perform two sequential elutions. a3_yes->res4 res3 Root Cause: Inefficient Biotinylation Solution: Use fresh biotin reagent. Optimize solvent conditions. a3_no->res3

Caption: Decision tree for troubleshooting low RNA yield.

Protocol 1: Metabolic Labeling and RNA Extraction

This protocol is adapted from established methods.[1][2][5]

  • Cell Culture: Plate cells to reach 70-80% confluency at the time of labeling.

  • Labeling: Aspirate the existing medium and replace it with fresh medium containing the desired final concentration of 4sU (see Table 1).

  • Incubation: Incubate the cells for the desired labeling period under standard culture conditions.[4]

  • Harvesting: After incubation, aspirate the 4sU-containing medium. To stop the labeling, immediately lyse the cells by adding TRIzol reagent directly to the plate (e.g., 3 mL for a 10 cm dish).[2]

  • RNA Extraction: Homogenize the lysate by pipetting and transfer to a suitable tube. Proceed with total RNA extraction following the TRIzol manufacturer's protocol or a similar phenol-based method. This typically involves chloroform addition, phase separation, and isopropanol (B130326) precipitation of the aqueous phase containing the RNA.[1][2]

  • RNA Quantification: Resuspend the final RNA pellet in RNase-free water and determine the concentration and purity using a spectrophotometer (e.g., NanoDrop).

Protocol 2: Biotinylation and Purification of Labeled RNA

This protocol assumes you have ~80-100 µg of high-quality total RNA from Protocol 1.[1][2][5]

  • Biotinylation Reaction Setup:

    • In an RNase-free tube, combine 80-100 µg of total RNA.

    • Add 10x Biotinylation Buffer (100 mM Tris pH 7.4, 10 mM EDTA).

    • Add EZ-Link Biotin-HPDP (dissolved in DMF, final concentration ~0.5 mg/mL).

    • Bring the final volume up with RNase-free water.

  • Incubation: Incubate the reaction for 1.5 to 2 hours at room temperature with gentle rotation, protected from light.[4]

  • Removal of Unbound Biotin:

    • Add an equal volume of chloroform to the reaction, vortex vigorously, and centrifuge to separate the phases.[1][4]

    • Carefully transfer the upper aqueous phase to a new tube. To ensure complete removal of biotin, this step can be repeated.[1]

  • RNA Precipitation:

    • Add 1/10th volume of 5 M NaCl and an equal volume of isopropanol to the aqueous phase.[4]

    • Incubate to precipitate the RNA (e.g., 30 minutes at -80°C).

    • Centrifuge at high speed (e.g., 20,000 x g for 20-30 min at 4°C) to pellet the RNA.[4][5]

    • Wash the pellet with 75% ethanol (B145695), air-dry briefly, and resuspend in RNase-free water.

  • Affinity Purification:

    • Prepare streptavidin-coated magnetic beads by washing them according to the manufacturer's instructions.

    • Denature the biotinylated RNA by heating to 65°C for 10 minutes, followed by immediate placement on ice for 5 minutes.[4][5]

    • Add the denatured RNA to the washed beads and incubate for 30-60 minutes at room temperature with rotation to allow binding.[4]

  • Washing:

    • Place the tube on a magnetic stand to capture the beads. Discard the supernatant (which contains the unlabeled RNA).

    • Wash the beads multiple times (3-5 times) with a high-salt wash buffer to remove non-specifically bound RNA.[4][5]

  • Elution:

    • To elute the purified 4sU-labeled RNA, resuspend the beads in a buffer containing a fresh solution of 100 mM DTT.[2][5]

    • Incubate for 5 minutes, then place on the magnetic stand and collect the supernatant into a clean tube.

    • Perform a second elution to maximize yield.[2][5]

  • Final Precipitation: Precipitate the eluted RNA using ethanol and glycogen, wash, and resuspend in a small volume of RNase-free water for downstream applications.

References

overcoming challenges in 5-Methoxy-4-thiouridine-based sequencing library preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges encountered during 5-Methoxy-4-thiouridine (5-methoxy-4-SU) based sequencing library preparation. As direct literature on 5-methoxy-4-SU is limited, this guide primarily draws upon the extensive knowledge available for the closely related and widely used analog, 4-thiouridine (B1664626) (4sU). The principles and troubleshooting strategies are largely applicable, though optimization of specific parameters for 5-methoxy-4-SU may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the expected yield of labeled RNA after enrichment?

The yield of newly transcribed RNA is influenced by several factors, including the cell type, the duration of metabolic labeling, and the concentration of the nucleoside analog. Shorter labeling times result in a lower proportion of labeled RNA relative to the total RNA pool. For instance, with 4sU, a 5-minute pulse can yield approximately 0.8% of total RNA as newly transcribed, while a 60-minute pulse can yield around 3.5%.[1] It's important to note that higher concentrations of 4sU may be needed for adherent cells compared to suspension cells to achieve similar incorporation rates.[2]

Q2: How can I verify the successful incorporation of the thiouridine analog and subsequent biotinylation?

A dot blot analysis is a straightforward method to confirm both the incorporation of the thiouridine analog into RNA and the efficiency of the biotinylation step. This technique involves spotting serial dilutions of your RNA samples (pre- and post-biotinylation) onto a nylon membrane, followed by detection with streptavidin-HRP and a chemiluminescent substrate. A biotinylated control oligo should be used as a positive control, and RNA from unlabeled cells serves as a negative control.[2]

Q3: Can the incorporation of 5-methoxy-4-SU introduce biases in my sequencing data?

Yes, metabolic labeling with nucleoside analogs like 4sU can introduce certain biases. High concentrations or extended labeling times can lead to an underrepresentation of short-lived RNAs in the sequencing data.[3][4] This bias can stem from several factors, including reduced mappability of reads containing multiple T-to-C conversions (a hallmark of this method), and potential global reduction in RNA synthesis.[3][4] It is crucial to carefully titrate the concentration of 5-methoxy-4-SU and the labeling time to minimize these effects.

Troubleshooting Guide

Low Yield of Labeled RNA
Potential Cause Recommended Solution
Suboptimal concentration of 5-methoxy-4-SU. Perform a dose-response experiment to determine the optimal concentration for your specific cell line. Start with a range of concentrations (e.g., 50 µM to 500 µM) and assess both RNA yield and potential cytotoxicity.[2]
Insufficient labeling time. For highly dynamic processes, short labeling times are necessary. However, if the yield is too low, consider extending the labeling period. Balance the need for temporal resolution with obtaining sufficient material for library preparation.[1]
Inefficient biotinylation. Ensure the biotinylation reagent (e.g., Biotin-HPDP) is fresh and properly stored. Optimize the ratio of biotinylation reagent to RNA. Denature the RNA by heating to 65°C for 10 minutes before biotinylation to improve accessibility of the thiol groups.[2]
Inefficient enrichment of biotinylated RNA. Use fresh streptavidin-coated magnetic beads and ensure they are properly washed and equilibrated. Perform the binding step at room temperature with rotation to maximize capture. Elute the RNA using a fresh solution of a reducing agent like DTT.[2]
High Background (Contamination with Unlabeled RNA)
Potential Cause Recommended Solution
Insufficient washing of streptavidin beads. After binding the biotinylated RNA, perform stringent washes to remove non-specifically bound, unlabeled RNA. Use a wash buffer containing a mild detergent.[5]
Carryover of unlabeled RNA during elution. Ensure the magnetic separation is complete and all supernatant containing unbound RNA is removed before adding the elution buffer.
Suboptimal biotinylation leading to incomplete capture. Refer to the "Inefficient biotinylation" solutions in the "Low Yield" section. Incomplete biotinylation will result in labeled RNA not being captured, and the unbound fraction will be enriched with unlabeled RNA.
Poor Sequencing Library Quality
Potential Cause Recommended Solution
RNA degradation. Use RNase-free reagents and consumables throughout the protocol. Assess RNA integrity using a Bioanalyzer or similar instrument before and after enrichment.
Adapter dimers. Optimize the adapter ligation step by adjusting the adapter-to-insert molar ratio. Perform a stringent size selection after library amplification to remove small fragments.
PCR over-amplification. Determine the optimal number of PCR cycles by performing a qPCR test on a small aliquot of the library. Over-amplification can lead to PCR duplicates and biased representation.

Experimental Protocols

Metabolic Labeling of Nascent RNA
  • Culture cells to approximately 70-80% confluency.

  • Prepare the labeling medium by dissolving this compound to the desired final concentration in pre-warmed culture medium.

  • Remove the existing medium from the cells and replace it with the labeling medium.

  • Incubate the cells for the desired labeling period (e.g., 5 to 120 minutes) under standard culture conditions. Protect the cells from bright light as thiouridine analogs can be photo-reactive.[2]

  • After incubation, aspirate the labeling medium and immediately lyse the cells with TRIzol reagent.[5]

Total RNA Extraction
  • Following cell lysis with TRIzol, add chloroform (B151607) (0.2 mL per 1 mL of TRIzol) and shake vigorously for 15 seconds.[2]

  • Incubate at room temperature for 2-3 minutes and then centrifuge at 12,000 x g for 15 minutes at 4°C.

  • Transfer the upper aqueous phase to a new tube.

  • Precipitate the RNA by adding an equal volume of isopropanol (B130326) and 1/10th volume of 3 M sodium acetate.

  • Incubate at -20°C for at least one hour.

  • Centrifuge at 12,000 x g for 30 minutes at 4°C to pellet the RNA.

  • Wash the RNA pellet with 75% ethanol (B145695), air-dry briefly, and resuspend in RNase-free water.

Thiol-Specific Biotinylation
  • Start with 60-80 µg of total RNA.

  • Set up the biotinylation reaction in the following order: 10x Biotinylation Buffer, RNA diluted in nuclease-free water, and Biotin-HPDP (1 mg/mL in DMF).[2]

  • Incubate the reaction for 1.5 hours at room temperature with gentle rotation.

  • Remove unreacted biotin (B1667282) by performing a chloroform:isoamyl alcohol extraction followed by ethanol precipitation.

Enrichment of Biotinylated RNA
  • Resuspend the biotinylated RNA in a suitable binding buffer.

  • Wash streptavidin-coated magnetic beads according to the manufacturer's instructions.

  • Incubate the biotinylated RNA with the prepared beads for 30 minutes at room temperature with rotation.

  • Place the tube on a magnetic stand and discard the supernatant.

  • Wash the beads several times with a high-salt wash buffer to remove non-specifically bound RNA.

  • Elute the captured RNA from the beads by incubating with a fresh solution of 100 mM DTT.[5]

  • Recover the eluted RNA by ethanol precipitation.

Visualizations

experimental_workflow cluster_labeling Cell Culture & Labeling cluster_rna_prep RNA Processing cluster_sequencing Sequencing & Analysis cell_culture 1. Cell Culture metabolic_labeling 2. Metabolic Labeling (5-methoxy-4-SU) cell_culture->metabolic_labeling cell_lysis 3. Cell Lysis (TRIzol) metabolic_labeling->cell_lysis rna_extraction 4. Total RNA Extraction cell_lysis->rna_extraction Lysate biotinylation 5. Thiol-Specific Biotinylation rna_extraction->biotinylation enrichment 6. Enrichment (Streptavidin Beads) biotinylation->enrichment library_prep 7. Library Preparation enrichment->library_prep Enriched Labeled RNA sequencing 8. High-Throughput Sequencing library_prep->sequencing data_analysis 9. Data Analysis sequencing->data_analysis

Caption: Experimental workflow for 5-methoxy-4-SU-based sequencing.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of Labeled RNA cause1 Suboptimal Labeling start->cause1 cause2 Inefficient Biotinylation start->cause2 cause3 Poor Enrichment start->cause3 solution1a Optimize 5-methoxy-4-SU concentration cause1->solution1a solution1b Adjust labeling time cause1->solution1b solution2 Check biotin reagent Optimize reagent:RNA ratio cause2->solution2 solution3 Use fresh beads Stringent washing cause3->solution3

Caption: Troubleshooting logic for low yield of labeled RNA.

References

Technical Support Center: Enhancing Cellular Uptake of 5-Methoxy-4-thiouridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Methoxy-4-thiouridine. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments by providing troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a modified nucleoside analog. While specific research on the 5-methoxy derivative is less abundant, it is structurally related to 4-thiouridine (B1664626) (4sU), a well-established tool in molecular biology. 4sU is widely used for metabolic labeling of newly synthesized RNA to study RNA dynamics, including transcription rates, RNA processing, and turnover. It is anticipated that this compound is being explored for similar applications, potentially with altered properties due to the 5-methoxy group.

Q2: What are the main challenges in achieving efficient cellular uptake of this compound?

Like many nucleoside analogs, the primary challenges for efficient cellular uptake of this compound include:

  • Limited membrane permeability: The hydrophilic nature of nucleosides can hinder their passive diffusion across the lipid bilayer of the cell membrane.

  • Dependence on nucleoside transporters: Cellular uptake is often reliant on specific transporter proteins, the expression levels of which can vary significantly between different cell types.[1]

  • Rate-limiting enzymatic activation: Once inside the cell, the nucleoside analog must be phosphorylated by cellular kinases to its active triphosphate form. This initial phosphorylation step can be inefficient and rate-limiting.[2]

Q3: What are the primary strategies to enhance the cellular uptake of this compound?

The main strategies to improve the intracellular concentration of this compound are:

  • Prodrug Modifications: Chemically modifying the molecule into a more lipophilic prodrug can enhance its ability to cross the cell membrane. These prodrugs are designed to be cleaved intracellularly, releasing the active this compound.[2][3]

  • Nanoparticle-based Delivery Systems: Encapsulating this compound in liposomes or other nanoparticles can facilitate its entry into cells, bypassing the need for nucleoside transporters.[4][5]

  • Modulation of Nucleoside Transporter Activity: For cell lines with known transporter expression, optimizing culture conditions to enhance transporter activity could be a viable strategy. Conversely, in cases of rapid efflux, inhibitors of specific transporters might be used, though this is a more complex approach.

Troubleshooting Guides

Issue 1: Low or undetectable intracellular levels of this compound.
Potential Cause Troubleshooting Step Rationale
Low expression of nucleoside transporters in the cell line. 1. Screen cell lines for the expression of key nucleoside transporters (e.g., ENT1, ENT2, CNT1, CNT3) using qPCR or western blotting. 2. Consider using a cell line known to have high expression of uridine (B1682114) transporters.[2] 3. Employ a prodrug or nanoparticle-based delivery strategy to bypass transporter dependency.Cellular uptake of nucleoside analogs is highly dependent on the presence of specific transporter proteins.[2]
Inefficient phosphorylation of this compound. 1. Utilize a 5'-monophosphate prodrug of this compound to bypass the initial rate-limiting phosphorylation step.[2]The first phosphorylation is often the slowest step in the activation of nucleoside analogs.[2]
Rapid efflux of the compound. 1. Investigate the expression of efflux pumps (e.g., ABC transporters) in your cell line. 2. If efflux is suspected, consider the use of broad-spectrum efflux pump inhibitors as a diagnostic tool, though this may have off-target effects.Some cells can actively pump out foreign compounds, reducing their intracellular concentration.
Degradation of the compound in the culture medium. 1. Assess the stability of this compound in your specific cell culture medium over the time course of your experiment. 2. Minimize the incubation time or replenish the medium with fresh compound during long-term experiments.The stability of modified nucleosides can vary depending on the chemical environment.
Issue 2: High cytotoxicity observed at effective concentrations.
Potential Cause Troubleshooting Step Rationale
Inhibition of essential cellular processes. 1. Perform a dose-response curve to determine the IC50 value and identify a concentration that balances efficacy with acceptable cytotoxicity.[6] 2. Reduce the incubation time with the compound.High concentrations of nucleoside analogs can interfere with DNA and RNA synthesis, leading to cell death.[6]
Off-target effects of the compound or delivery vehicle. 1. If using a prodrug, test the cytotoxicity of the promoiety alone. 2. If using a nanoparticle formulation, evaluate the cytotoxicity of the empty nanoparticles (placebo).The delivery vehicle or cleaved components of a prodrug can have their own toxic effects.
Induction of a cellular stress response. 1. Monitor for markers of cellular stress (e.g., p53 activation) at different concentrations and incubation times. 2. Use the lowest effective concentration for the shortest possible duration.High levels of modified nucleoside incorporation can trigger stress pathways.[7]

Experimental Protocols

Protocol 1: Quantification of Intracellular this compound by HPLC-MS/MS

This protocol provides a general framework for the quantification of intracellular this compound. Optimization for specific cell types and equipment is recommended.

1. Cell Culture and Treatment: a. Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvesting.[8] b. Treat cells with the desired concentration of this compound for the specified duration. Include untreated control wells.

2. Cell Harvesting and Lysis: a. Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS). b. Add 500 µL of ice-cold methanol/water (80:20, v/v) to each well to lyse the cells and precipitate proteins. c. Scrape the cells and transfer the lysate to a microcentrifuge tube.

3. Extraction: a. Vortex the lysate vigorously for 1 minute. b. Centrifuge at 14,000 x g for 10 minutes at 4°C. c. Transfer the supernatant containing the intracellular metabolites to a new tube.

4. Sample Preparation: a. Dry the supernatant under a stream of nitrogen or using a vacuum concentrator. b. Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for HPLC-MS/MS analysis.

5. HPLC-MS/MS Analysis: a. Column: Use a reverse-phase C18 column suitable for polar compounds. b. Mobile Phase A: 0.1% formic acid in water. c. Mobile Phase B: 0.1% formic acid in acetonitrile. d. Gradient: Develop a gradient to effectively separate this compound from other intracellular components. e. Mass Spectrometry: Use a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. Determine the specific precursor and product ion transitions for this compound. f. Quantification: Generate a standard curve using known concentrations of this compound to quantify the amount in the cell extracts. Normalize the results to the cell number or total protein content.

Protocol 2: Cytotoxicity Assessment using MTT Assay

This protocol outlines the determination of the cytotoxic effects of this compound.

1. Cell Seeding: a. Seed cells in a 96-well plate at a density of 5,000–10,000 cells per well in 100 µL of complete culture medium.[6] b. Incubate overnight to allow for cell attachment.[6]

2. Compound Treatment: a. Prepare serial dilutions of this compound in culture medium at 2x the final desired concentration. b. Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control.[6] c. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[6]

3. MTT Assay: a. Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[6] b. Incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.[6] c. Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well.[6] d. Gently agitate the plate to dissolve the formazan crystals.[6]

4. Data Analysis: a. Measure the absorbance at 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control. c. Plot the cell viability against the log of the drug concentration and determine the IC50 value using non-linear regression.[6]

Data Presentation

Table 1: Hypothetical Comparison of Cellular Uptake Enhancement Strategies for this compound

StrategyFold Increase in Intracellular Concentration (vs. Free Drug)IC50 (µM)Notes
Free this compound 1x50 ± 5Baseline for comparison.
5'-Monophosphate Prodrug 5x - 10x25 ± 3Bypasses the initial phosphorylation step.[2]
Liposomal Formulation 15x - 20x10 ± 2Enhances uptake via endocytosis.[4]
Lipid Nanoparticle Formulation 20x - 30x5 ± 1May offer improved stability and targeted delivery.

Note: The data in this table is illustrative and should be determined experimentally for your specific system.

Visualizations

Cellular_Uptake_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 5M4S This compound ENT ENTs 5M4S->ENT Facilitated Diffusion CNT CNTs 5M4S->CNT Active Transport 5M4S_in This compound ENT->5M4S_in CNT->5M4S_in 5M4S_MP This compound Monophosphate 5M4S_in->5M4S_MP Phosphorylation (Rate-limiting) 5M4S_TP This compound Triphosphate 5M4S_MP->5M4S_TP Phosphorylation RNA RNA Incorporation 5M4S_TP->RNA

Caption: Cellular uptake and activation of this compound.

Troubleshooting_Workflow start Low Cellular Uptake check_transporters Assess Nucleoside Transporter Expression start->check_transporters low_transporters Low Transporter Levels check_transporters->low_transporters qPCR/Western high_transporters Sufficient Transporter Levels check_transporters->high_transporters qPCR/Western use_prodrug Use Prodrug or Nanoparticle Strategy low_transporters->use_prodrug check_phosphorylation Investigate Phosphorylation Efficiency high_transporters->check_phosphorylation end_solution Enhanced Uptake use_prodrug->end_solution inefficient_phos Inefficient Phosphorylation check_phosphorylation->inefficient_phos Metabolite Analysis use_monophosphate_prodrug Use 5'-Monophosphate Prodrug inefficient_phos->use_monophosphate_prodrug use_monophosphate_prodrug->end_solution

Caption: Troubleshooting workflow for low cellular uptake.

References

Validation & Comparative

A Comparative Guide to Thiouridine Analogs for Nascent RNA Labeling: 4-Thiouridine vs. the Enigmatic 5-Methoxy-4-thiouridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise measurement of newly synthesized RNA is critical for understanding the dynamics of gene expression. Metabolic labeling with nucleoside analogs is a cornerstone technique in this endeavor. 4-Thiouridine (B1664626) (4sU) has long been a workhorse for isolating nascent RNA. This guide provides a comprehensive comparison of 4sU with the lesser-known 5-Methoxy-4-thiouridine, highlighting the current state of knowledge and providing detailed experimental protocols for the well-established 4sU.

Executive Summary

This guide delves into a comparative analysis of 4-thiouridine (4sU) and this compound for the metabolic labeling of newly transcribed RNA. Our extensive review of scientific literature reveals that 4sU is a well-characterized and widely adopted tool with a wealth of supporting experimental data and established protocols. In stark contrast, information regarding the application of this compound in RNA labeling is virtually nonexistent in the public domain. While one vendor describes this compound as a purine (B94841) nucleoside analog with potential antitumor properties, its utility for tracking RNA synthesis remains undocumented.[1]

Therefore, this comparison will primarily focus on the established performance of 4sU, while clearly delineating the significant knowledge gap concerning this compound.

4-Thiouridine (4sU): The Established Standard

4-Thiouridine is a uridine (B1682114) analog that is readily taken up by cells and incorporated into newly transcribed RNA in place of uridine.[2][3] The key to its utility lies in the substitution of the oxygen atom at the 4th position of the pyrimidine (B1678525) ring with a sulfur atom.[3] This thiol group provides a specific chemical handle for the subsequent biotinylation and affinity purification of the labeled RNA.[2]

Performance Characteristics of 4-Thiouridine
FeaturePerformanceSupporting Data/Observations
Labeling Efficiency High, with incorporation rates varying by cell type and experimental conditions.Efficient incorporation allows for the capture of newly synthesized RNA within short labeling periods.
Specificity High for newly transcribed RNA.Incorporated by RNA polymerases during transcription.
Cytotoxicity Can be cytotoxic at high concentrations and with prolonged exposure.Elevated concentrations (>50μM) and extended labeling times can lead to inhibition of rRNA synthesis and processing.[3][4]
Effects on RNA Biology May influence pre-mRNA splicing, particularly for introns with weak splice sites.[3][4]Increased incorporation of 4sU has been shown to decrease splicing efficiency in some contexts.[3]
Downstream Applications Compatible with a wide range of applications including qRT-PCR, microarrays, and next-generation sequencing (RNA-seq).[2]The thiol group allows for covalent modification, enabling stringent purification conditions.
Experimental Workflow for 4sU Labeling

The following diagram outlines the typical experimental workflow for metabolic labeling of nascent RNA using 4sU.

RNA_Labeling_Workflow cluster_cell_culture Cell Culture cluster_rna_isolation RNA Isolation & Purification cluster_analysis Downstream Analysis cell_culture 1. Cell Culture add_4su 2. Add 4sU to Media incubation 3. Incubate rna_extraction 4. Total RNA Extraction incubation->rna_extraction biotinylation 5. Biotinylation of 4sU-RNA purification 6. Affinity Purification analysis 7. qRT-PCR, RNA-seq, etc. purification->analysis sU_Incorporation_Pathway sU_ext 4-Thiouridine (extracellular) sU_int 4-Thiouridine (intracellular) sU_ext->sU_int Uridine Transporter sUMP 4sU-Monophosphate sU_int->sUMP Uridine Kinase sUDP 4sU-Diphosphate sUMP->sUDP UMP-CMP Kinase sUTP 4sU-Triphosphate sUDP->sUTP Nucleoside Diphosphate Kinase nascent_rna Nascent RNA sUTP->nascent_rna RNA Polymerase

References

A Researcher's Guide to the Validation of 5-Methoxy-4-thiouridine Incorporation in RNA

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of mass spectrometry and alternative methodologies for the quantification of a novel RNA metabolic label.

In the expanding field of epitranscriptomics, the precise analysis of RNA modifications and metabolically incorporated labels is paramount for understanding the dynamics of RNA metabolism. 5-Methoxy-4-thiouridine (5-methoxy-4-thioU) is a novel uridine (B1682114) analog designed for metabolic labeling of newly transcribed RNA. Its validation and accurate quantification upon incorporation into cellular RNA are critical for its application in studying RNA synthesis, processing, and turnover. This guide provides a comparative overview of mass spectrometry, the gold standard for molecular quantification, against alternative methods for validating the incorporation of thiouridine analogs.

Disclaimer: As this compound is a novel compound, specific quantitative data for its analysis is not yet widely available. Therefore, this guide utilizes data from its structural analog, 4-thiouridine (B1664626) (4sU), as a proxy to compare the performance of different analytical platforms. The principles and relative performance of these methods are expected to be comparable.

Comparative Analysis of Quantification Methods

The choice of a validation method depends on the specific requirements of the study, including the need for absolute quantification, high throughput, and sensitivity. The following tables provide a quantitative and qualitative comparison of key performance indicators for different analytical techniques.

Table 1: Quantitative Performance Comparison of 4-thiouridine (4sU) Detection Methods

ParameterMass Spectrometry (LC-MS/MS)SLAM-seqNanopore Direct RNA SequencingDot Blot
Limit of Detection (LOD) Low femtomole range for some modified nucleosidesNot explicitly defined; dependent on sequencing depth and T-to-C conversion rate.Under active development; can detect modifications at the single-molecule level[1].Nanogram range of total RNA[2][3].
Limit of Quantification (LOQ) Low femtomole rangeNot explicitly defined; relies on statistical analysis of T-to-C conversions[4][5].Stoichiometry can be estimated, but precise LOQ is not yet standardized.Semi-quantitative; relies on signal intensity comparison to standards[2][3].
Dynamic Range Wide, typically several orders of magnitude.Dependent on sequencing depth; can be limited by high incorporation rates causing mapping issues[4][5].Potentially wide; can be influenced by base-calling accuracy and algorithms[6].Narrower range compared to MS and sequencing methods.
Accuracy High, considered the gold standard for quantification.High, with reported T-to-C conversion rates of ~98%. Can be affected by biases that require computational correction[4][5].Accuracy for modification quantification is an area of active development and depends on the computational model used[1][6].Lower accuracy, primarily semi-quantitative.
Precision (%RSD) High, with RSDs typically below 15%.Precision is influenced by sequencing depth and bioinformatics pipeline[4][5].Variable and dependent on the specific modification, sequence context, and analytical software[1].Lower precision compared to other methods.

Table 2: Qualitative Feature Comparison of 4-thiouridine (4sU) Detection Methods

FeatureMass Spectrometry (LC-MS/MS)SLAM-seqNanopore Direct RNA SequencingDot Blot
Principle Separation by chromatography and detection by mass-to-charge ratio.Metabolic labeling, chemical conversion of 4sU to a cytosine analog, and detection of T-to-C mutations by sequencing.Direct sequencing of native RNA, with modifications causing detectable changes in the ionic current.Immobilization of RNA on a membrane and detection with a specific antibody or probe.
Quantification AbsoluteRelative (to total uridines)Relative (stoichiometry per site)Semi-quantitative
Throughput LowerHighHighHigh
Sequence Context Lost upon digestion to nucleosides; can be retained with analysis of RNA fragments.Single-nucleotide resolution.Single-nucleotide resolution.No sequence information.
Instrumentation Cost HighModerate (sequencer)Moderate (sequencer)Low
Expertise Required High (instrument operation and data analysis).Moderate (bioinformatics).Moderate (bioinformatics).Low

Experimental Workflow Overview

The general workflow for validating the incorporation of a thiouridine analog like this compound involves several key steps, from introducing the label to the cells to the final data analysis. The specific path taken depends on the chosen analytical method.

experimental_workflow cluster_labeling Metabolic Labeling cluster_rna_extraction RNA Processing cluster_analysis Analytical Methods cluster_ms Mass Spectrometry cluster_slamseq SLAM-seq cluster_nanopore Nanopore Sequencing cluster_dotblot Dot Blot cell_culture Cell Culture labeling Incubation with This compound cell_culture->labeling rna_extraction Total RNA Extraction labeling->rna_extraction ms_prep RNA Hydrolysis to Nucleosides rna_extraction->ms_prep alkylation Thiol Alkylation rna_extraction->alkylation nano_library Direct RNA Library Preparation rna_extraction->nano_library membrane RNA spotting on Membrane rna_extraction->membrane lcms LC-MS/MS Analysis ms_prep->lcms ms_data Quantification of 5-methoxy-4-thioU lcms->ms_data library_prep Library Preparation & Sequencing alkylation->library_prep slam_data T-to-C Mutation Analysis library_prep->slam_data nano_seq Nanopore Sequencing nano_library->nano_seq nano_data Signal Analysis for Modification Detection nano_seq->nano_data probing Probing with Thiol-specific Antibody membrane->probing db_data Signal Quantification probing->db_data

References

A Comparative Analysis of 5-Methoxyuridine and 5-Ethynyluridine for Cellular Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Due to the limited availability of scientific literature on "5-Methoxy-4-thiouridine" for RNA metabolic labeling, this guide provides a comparative analysis of 5-Methoxyuridine and 5-ethynyluridine (B57126) . This comparison is based on the inferred interest in evaluating a methoxy-modified uridine (B1682114) analog against an ethynyl-modified counterpart.

Introduction

The study of cellular processes, particularly gene expression and RNA metabolism, relies heavily on the use of nucleoside analogs that can be incorporated into newly synthesized nucleic acids. These molecular probes allow for the tracking, isolation, and analysis of RNA, providing invaluable insights into cellular function in both normal and disease states. This guide offers a detailed comparative analysis of two such uridine analogs: 5-Methoxyuridine and 5-ethynyluridine.

5-Methoxyuridine is a naturally occurring modified nucleoside found in the tRNA of some organisms. Its role in cellular processes is primarily associated with the regulation of protein synthesis. In contrast, 5-ethynyluridine (EU) is a synthetic nucleoside analog designed for bioorthogonal labeling of newly synthesized RNA. The terminal alkyne group of EU allows for a highly specific and efficient "click" reaction with azide-containing reporters, enabling the visualization and capture of nascent RNA.

This guide will objectively compare the properties, mechanisms of action, and experimental applications of these two compounds, supported by experimental data and detailed protocols.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the key characteristics and performance metrics of 5-Methoxyuridine and 5-ethynyluridine.

Feature5-Methoxyuridine5-Ethynyluridine (EU)
Chemical Structure Uridine with a methoxy (B1213986) group at the 5-position of the uracil (B121893) base.Uridine with an ethynyl (B1212043) group at the 5-position of the uracil base.
Primary Application Studied for its role in tRNA modification and potential as a modulator of mRNA translation.[1]Bioorthogonal labeling and analysis of newly synthesized RNA.[2][3][4]
Mechanism of Action Incorporated into RNA during transcription. May influence ribosome binding and translation efficiency.[1]Incorporated into nascent RNA by RNA polymerases. The ethynyl group serves as a handle for click chemistry.[4][5]
Detection Method Typically requires specific antibodies or mass spectrometry for detection.Highly specific and sensitive detection via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) with fluorescent or biotinylated azides.[4][5]
Cellular Perturbation May have biological effects by altering tRNA function and mRNA translation.[1]Generally considered to have low cytotoxicity at optimal concentrations, but can perturb nuclear RNA metabolism and, in some organisms, be incorporated into DNA.[6][7][8]
Reported Cytotoxicity Data on cytotoxicity is limited, but as a modified natural nucleoside, it is expected to have lower toxicity at physiological concentrations.Low at recommended concentrations, though some studies report inhibition of cell proliferation at higher concentrations or with prolonged exposure.[8]

Experimental Protocols

Protocol 1: Metabolic Labeling of Nascent RNA with 5-Ethynyluridine (EU)

This protocol is adapted from established methods for EU labeling in cultured cells.[5][9]

Materials:

  • 5-ethynyluridine (EU) stock solution (e.g., 100 mM in DMSO)

  • Cell culture medium appropriate for the cell line

  • Phosphate-buffered saline (PBS)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

  • Click chemistry reaction cocktail (e.g., Click-iT™ RNA Imaging Kit, Invitrogen) containing a fluorescent azide

  • Nuclear counterstain (e.g., DAPI)

  • Fluorescence microscope

Procedure:

  • Cell Culture: Plate cells on coverslips in a multi-well plate and grow to the desired confluency.

  • EU Labeling: Prepare the EU labeling medium by diluting the EU stock solution in pre-warmed cell culture medium to the desired final concentration (typically 0.1-1 mM).

  • Remove the existing medium from the cells and replace it with the EU-containing medium.

  • Incubate the cells for the desired labeling period (e.g., 1-24 hours) under normal growth conditions.

  • Fixation: After labeling, remove the labeling medium and wash the cells twice with PBS. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash the fixed cells twice with PBS and then permeabilize with 0.5% Triton X-100 in PBS for 15 minutes at room temperature.

  • Click Reaction: Wash the permeabilized cells twice with PBS. Prepare the click reaction cocktail according to the manufacturer's instructions and add it to the cells.

  • Incubate for 30 minutes at room temperature, protected from light.

  • Washing and Staining: Wash the cells three times with PBS. Stain the nuclei with a suitable counterstain (e.g., DAPI).

  • Imaging: Mount the coverslips on microscope slides and visualize the EU-labeled RNA using a fluorescence microscope.

Protocol 2: Analysis of 5-Methoxyuridine Incorporation (Hypothetical Protocol)

As there are no standard protocols for the specific application of 5-Methoxyuridine in metabolic labeling for visualization, this hypothetical protocol is based on general methods for detecting modified nucleosides.

Materials:

  • 5-Methoxyuridine

  • Cell culture medium

  • Cell lysis buffer

  • RNA extraction kit (e.g., TRIzol)

  • Enzymes for RNA digestion (e.g., RNase T1, Nuclease P1)

  • Liquid chromatography-mass spectrometry (LC-MS) system

  • Antibody specific for 5-Methoxyuridine (if available)

  • Secondary antibody conjugated to a fluorophore (for immunofluorescence)

Procedure for LC-MS analysis:

  • Cell Treatment: Treat cells with 5-Methoxyuridine at a desired concentration and for a specific duration.

  • RNA Extraction: Harvest the cells and extract total RNA using a standard RNA extraction protocol.

  • RNA Digestion: Digest the purified RNA to single nucleosides using a cocktail of nucleases.

  • LC-MS Analysis: Analyze the digested nucleoside mixture by LC-MS to detect and quantify the amount of 5-Methoxyuridine relative to the canonical nucleosides.

Procedure for Immunofluorescence (if a specific antibody is available):

  • Follow steps 1-5 of the EU labeling protocol for cell culture, treatment with 5-Methoxyuridine, and fixation/permeabilization.

  • Blocking: Block non-specific antibody binding with a suitable blocking buffer (e.g., 5% BSA in PBS) for 1 hour.

  • Primary Antibody Incubation: Incubate the cells with the primary antibody against 5-Methoxyuridine diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells three times with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.

  • Washing, Staining, and Imaging: Follow steps 9 and 10 of the EU labeling protocol.

Mandatory Visualizations

Signaling and Metabolic Pathways

RNA_Labeling_Pathway cluster_Extracellular Extracellular cluster_Intracellular Intracellular 5-Methoxyuridine_ext 5-Methoxyuridine Nucleoside_Transporter Nucleoside Transporter 5-Methoxyuridine_ext->Nucleoside_Transporter 5-Ethynyluridine_ext 5-Ethynyluridine 5-Ethynyluridine_ext->Nucleoside_Transporter 5-Methoxyuridine_int 5-Methoxyuridine Nucleoside_Transporter->5-Methoxyuridine_int 5-Ethynyluridine_int 5-Ethynyluridine Nucleoside_Transporter->5-Ethynyluridine_int Kinases Kinases 5-Methoxyuridine_int->Kinases Phosphorylation 5-Ethynyluridine_int->Kinases Phosphorylation 5-MeO-UTP 5-MeO-UTP Kinases->5-MeO-UTP EU-TP EU-TP Kinases->EU-TP RNA_Polymerase RNA Polymerase 5-MeO-UTP->RNA_Polymerase EU-TP->RNA_Polymerase Labeled_RNA_MeO RNA containing 5-Methoxyuridine RNA_Polymerase->Labeled_RNA_MeO Transcription Labeled_RNA_EU RNA containing 5-Ethynyluridine RNA_Polymerase->Labeled_RNA_EU Transcription Click_Reaction Click Reaction (+ Azide Probe) Labeled_RNA_EU->Click_Reaction Detected_RNA_EU Detected EU-RNA Click_Reaction->Detected_RNA_EU

Caption: Cellular uptake and metabolic pathway of 5-Methoxyuridine and 5-Ethynyluridine for RNA labeling.

Experimental Workflow

Experimental_Workflow cluster_EU 5-Ethynyluridine Workflow cluster_MeO 5-Methoxyuridine Workflow (Hypothetical) EU_Start Cell Labeling with EU EU_Fix Fixation & Permeabilization EU_Start->EU_Fix EU_Click Click Reaction with Azide Probe EU_Fix->EU_Click EU_Detect Detection (Fluorescence Microscopy) EU_Click->EU_Detect MeO_Start Cell Treatment with 5-Methoxyuridine MeO_Extract Total RNA Extraction MeO_Start->MeO_Extract MeO_Digest RNA Digestion to Nucleosides MeO_Extract->MeO_Digest MeO_Detect Detection (LC-MS) MeO_Digest->MeO_Detect

Caption: Comparative experimental workflows for the detection of incorporated 5-Ethynyluridine and 5-Methoxyuridine.

Conclusion

5-Methoxyuridine and 5-ethynyluridine represent two distinct classes of uridine analogs with different applications in cellular research. 5-ethynyluridine stands out as a powerful and versatile tool for the specific labeling and analysis of newly synthesized RNA, owing to its bioorthogonal ethynyl group that enables highly efficient and sensitive detection via click chemistry. While it can cause some cellular perturbations, its utility in studying RNA dynamics is well-established.

5-Methoxyuridine, as a naturally occurring modified nucleoside, is more relevant for studies focused on the biological roles of tRNA modifications and their impact on translation. Its use as a general metabolic label for nascent RNA is not established, and detection methods are less straightforward compared to EU.

For researchers aiming to investigate the dynamics of RNA synthesis, processing, and turnover, 5-ethynyluridine is the superior choice due to its established protocols and robust detection methods. Conversely, researchers interested in the specific roles of modified nucleosides in translation and tRNA function would find 5-Methoxyuridine to be a more relevant subject of study. The choice between these two analogs ultimately depends on the specific biological question being addressed.

References

A Comparative Guide to Metabolic Labeling Agents for Assessing Transcriptional Perturbation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The study of transcriptional dynamics is fundamental to understanding cellular processes and the effects of therapeutic agents. Metabolic labeling of nascent RNA with nucleotide analogs is a powerful technique to distinguish newly transcribed RNA from the pre-existing RNA pool, providing a direct measure of transcriptional activity. This guide provides a comparative analysis of commonly used metabolic labeling agents, with a primary focus on the widely utilized 4-thiouridine (B1664626) (4sU) and its key alternatives, offering insights into their mechanisms, applications, and potential effects on transcription.

While the specific compound 5-Methoxy-4-thiouridine is not documented in the scientific literature as a tool for assessing transcriptional perturbation, this guide will focus on the well-established and characterized alternatives that serve this purpose.

Comparison of Metabolic Labeling Agents

The selection of a metabolic labeling agent can significantly impact the outcome and interpretation of a study. The ideal agent should be efficiently incorporated into nascent RNA with minimal perturbation to the native transcriptional process and cellular health. Here, we compare three commonly used uridine (B1682114) analogs: 4-thiouridine (4sU), 5-bromouridine (B41414) (BrU), and 5-ethynyluridine (B57126) (5-EU).

Feature4-thiouridine (4sU)5-bromouridine (BrU)5-ethynyluridine (5-EU)
Mechanism of Action A uridine analog with a sulfur atom at the 4th position, incorporated into newly transcribed RNA.[1][2][3] The thio-group allows for specific chemical reactions for enrichment or identification.A halogenated uridine analog incorporated into nascent RNA. It can be detected and isolated via immunoprecipitation with anti-BrdU antibodies.[4]A uridine analog containing a terminal alkyne group. This group allows for bioorthogonal "click chemistry" reactions for detection and purification.[4][5]
Incorporation Efficiency Generally high, with median incorporation rates of 0.5% to 2.3% in mammalian cells under typical conditions.[1][2][3]Efficiently incorporated into nascent RNA.Efficiently incorporated into nascent RNA.
Detection/Isolation Method Thiol-specific biotinylation followed by streptavidin-based enrichment, or induction of T-to-C mutations during reverse transcription for sequencing-based identification (e.g., SLAM-seq).[3][4]Immunoprecipitation using anti-BrdU antibodies (BRIC-seq).[4][6]Copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" to attach fluorescent dyes or biotin (B1667282) for visualization or enrichment.[5][6]
Potential Perturbations At high concentrations (>50µM) and with extended exposure, can inhibit rRNA synthesis and processing, and may affect pre-mRNA splicing, particularly for introns with weak splice sites.[1][2][7] High incorporation rates can also lead to an increase in abortive transcripts during in vitro transcription.[1][2][7]Can be cytotoxic at high concentrations or with long incubation times. The use of antibodies for enrichment can sometimes lead to non-specific binding.The copper catalyst used in click chemistry can be toxic to cells and may cause RNA degradation, requiring modified protocols to minimize these effects.[6]
Key Applications Measuring RNA synthesis and decay rates (4sU-seq), identifying direct transcriptional targets of perturbations, mapping RNA-protein interactions (photoactivatable crosslinking).[3][4]Measuring RNA stability and turnover rates (BRIC-seq).[4][6]Imaging of newly synthesized RNA, transcriptome-wide analysis of nascent RNA (e.g., Neu-seq).[5]

Experimental Protocols

General Protocol for Metabolic Labeling of Nascent RNA with 4-thiouridine (4sU)

This protocol provides a general workflow for labeling newly transcribed RNA in mammalian cell culture using 4sU, followed by isolation for downstream analysis such as RNA sequencing (4sU-seq).

  • Cell Culture and Labeling:

    • Plate cells to be in the logarithmic growth phase at the time of labeling.

    • Prepare a stock solution of 4sU (e.g., 100 mM in DMSO).

    • Dilute the 4sU stock solution in pre-warmed complete cell culture medium to the desired final concentration. Recommended concentrations can vary based on the cell type and labeling duration (see table below).[8]

    • Remove the existing medium from the cells, wash once with pre-warmed PBS, and add the 4sU-containing medium.

    • Incubate the cells for the desired labeling period. Shorter incubation times are used to capture nascent transcripts, while longer times can be used in pulse-chase experiments to measure RNA decay.[8]

Duration of LabelingRecommended 4sU Concentration
<10 min500–20,000 µM
15–30 min500–1000 µM
60 min200–500 µM
120 min100–200 µM
(Table adapted from[8])
  • RNA Isolation:

    • After labeling, harvest the cells and extract total RNA using a standard method such as TRIzol reagent or a column-based kit.

  • Biotinylation of 4sU-labeled RNA:

    • Thiol-specifically biotinylate the 4sU-labeled RNA using a reagent like HPDP-Biotin. This step attaches a biotin molecule to the sulfur atom of the incorporated 4sU.

  • Enrichment of Labeled RNA:

    • Use streptavidin-coated magnetic beads to capture the biotinylated RNA. The strong interaction between biotin and streptavidin allows for stringent washing to remove unlabeled RNA.[8]

  • Elution and Downstream Analysis:

    • Elute the captured RNA from the beads using a reducing agent like dithiothreitol (B142953) (DTT).

    • The enriched, newly transcribed RNA is now ready for downstream applications such as qRT-PCR or library preparation for RNA sequencing.

Visualizing the Workflow and Concepts

Experimental Workflow for Nascent RNA Analysis

G cluster_cell_culture Cell Culture cluster_rna_processing RNA Processing cluster_analysis Downstream Analysis A 1. Cell Seeding B 2. Metabolic Labeling (e.g., 4-thiouridine) A->B C 3. Total RNA Extraction B->C D 4. Biotinylation of Labeled RNA C->D E 5. Affinity Purification (Streptavidin Beads) D->E F 6. Elution of Nascent RNA E->F G 7. RNA Sequencing (RNA-Seq) F->G H 8. Data Analysis G->H

Caption: A generalized workflow for studying nascent RNA using metabolic labeling.

Comparison of Uridine Analogs

Caption: Chemical structures of Uridine and its commonly used analogs.

Decision Framework for Selecting a Labeling Agent

G A Primary Experimental Goal? B RNA Synthesis/Decay Kinetics A->B Kinetics C Imaging Nascent RNA A->C Imaging D RNA-Protein Interactions A->D Interactions E Minimal Perturbation Desired? B->E F Antibody-based Enrichment Preferred? B->F H Use 5-ethynyluridine (5-EU) C->H G Use 4-thiouridine (4sU) D->G E->G Yes I Use 5-bromouridine (BrU) F->I Yes J Consider potential splicing artifacts G->J

Caption: A decision tree to guide the selection of a metabolic labeling agent.

References

A Researcher's Guide to Control Experiments for 5-Methoxy-4-thiouridine (5-OMe-4-SU) Labeling Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Metabolic labeling of nascent RNA with nucleoside analogs is a cornerstone technique for dissecting the dynamics of transcription, RNA processing, and decay. 5-Methoxy-4-thiouridine (5-OMe-4-SU) is a modified nucleoside that offers a valuable tool for these studies. However, the validity and interpretation of data from 5-OMe-4-SU labeling experiments are critically dependent on the implementation of rigorous control experiments. This guide provides a comparative overview of essential control experiments, their underlying principles, and detailed protocols to ensure the accuracy and reproducibility of your findings.

Comparison of this compound with a Key Alternative: 4-Thiouridine (B1664626)

A primary alternative and useful comparator for 5-OMe-4-SU is the well-established analog, 4-thiouridine (4sU). The structural similarity between these compounds makes 4sU an excellent benchmark for evaluating the performance and potential artifacts of 5-OMe-4-SU.

ParameterThis compound (5-OMe-4-SU)4-Thiouridine (4sU)Key Considerations
Labeling Efficiency Data not readily available in comparative studies.High, with incorporation rates of 0.5% to 2.3% in mammalian cells with concentrations of 100-500µM.[1]Efficiency can be cell-type dependent and influenced by the duration and concentration of the labeling pulse. Direct comparison is essential.
Cytotoxicity Expected to be low, but requires empirical validation.Generally low at optimal concentrations, but can inhibit rRNA synthesis and processing at elevated concentrations (>50µM) and extended exposure.[1]A dose-response and time-course analysis of cell viability is a critical control.
Perturbation to RNA Metabolism Potential for effects on splicing and RNA stability should be assessed.Can affect pre-mRNA splicing, particularly for introns with weaker splice sites.[1]Transcriptome-wide analysis of splicing patterns in labeled vs. unlabeled cells is a necessary control.
Downstream Applications Compatible with biotinylation and streptavidin enrichment.Well-established for use in techniques like TUC-seq, SLAM-seq, and TimeLapse-seq.[2]The methoxy (B1213986) group in 5-OMe-4-SU may influence the efficiency of downstream chemical reactions.

Essential Control Experiments for 5-OMe-4-SU Labeling Studies

To ensure the specificity and reliability of your 5-OMe-4-SU labeling results, the following control experiments are indispensable.

No-Labeling Control

This fundamental control is essential to establish the baseline and assess any background signal.

  • Purpose: To determine the level of non-specific binding to the affinity matrix (e.g., streptavidin beads) in the absence of the 5-OMe-4-SU label.

  • Experimental Design: Process a sample of cells in parallel with the labeled samples, but without the addition of 5-OMe-4-SU. This sample should undergo all subsequent steps of the protocol, including RNA isolation, biotinylation, and enrichment.

  • Expected Outcome: The amount of RNA recovered from the no-labeling control should be negligible compared to the labeled samples.

Transcription Inhibition Control

This negative control validates that the incorporation of 5-OMe-4-SU is dependent on active transcription. Actinomycin D is a widely used transcription inhibitor.[3][4]

  • Purpose: To demonstrate that the labeling is specific to newly synthesized RNA.

  • Experimental Design: Pre-treat cells with a transcription inhibitor, such as Actinomycin D, before and during the 5-OMe-4-SU labeling pulse.

  • Expected Outcome: A significant reduction in the amount of labeled RNA recovered from the Actinomycin D-treated sample compared to the untreated labeled sample.

Pulse-Chase Experiment

This experiment is crucial for studying RNA stability and decay kinetics.

  • Purpose: To measure the degradation rate (half-life) of the labeled RNA population.

  • Experimental Design:

    • Pulse: Incubate cells with 5-OMe-4-SU for a defined period to label newly transcribed RNA.

    • Chase: Remove the 5-OMe-4-SU-containing medium and replace it with medium containing a high concentration of unlabeled uridine (B1682114). This "chases" the label out of the nucleotide pool, preventing further incorporation of 5-OMe-4-SU.

    • Collect cells at various time points during the chase period.

  • Data Analysis: The amount of labeled RNA remaining at each time point is quantified to determine the decay curve and calculate RNA half-lives.

Experimental Protocols

Protocol 1: Actinomycin D Transcription Inhibition Control
  • Cell Culture: Plate cells to achieve 70-80% confluency on the day of the experiment.

  • Pre-treatment: Add Actinomycin D to the cell culture medium at a final concentration of 5-10 µg/mL. Incubate for 30-60 minutes.

  • Labeling: While maintaining the Actinomycin D treatment, add 5-OMe-4-SU to the desired final concentration. Incubate for the intended labeling period.

  • Control: In a parallel culture, add only the vehicle for Actinomycin D (e.g., DMSO) and then proceed with the 5-OMe-4-SU labeling.

  • Harvest and Analysis: Harvest the cells, isolate total RNA, and proceed with the standard protocol for biotinylation, enrichment, and quantification of labeled RNA.

Protocol 2: Pulse-Chase Experiment for RNA Decay Analysis
  • Pulse: Add 5-OMe-4-SU to the cell culture medium to the desired final concentration. Incubate for a period sufficient to label the RNA population of interest (e.g., 2-4 hours).[5]

  • Chase:

    • Carefully aspirate the 5-OMe-4-SU-containing medium.

    • Wash the cells twice with pre-warmed, fresh medium.

    • Add fresh, pre-warmed medium containing a high concentration of unlabeled uridine (e.g., 5 mM).[6]

  • Time Points: Harvest cells at various time points after the start of the chase (e.g., 0, 1, 2, 4, 8, 12 hours). The 0-hour time point represents the end of the pulse period.

  • RNA Isolation and Analysis: Isolate total RNA from each time point. Perform biotinylation and enrichment of the labeled RNA. Quantify the amount of labeled RNA at each time point using qRT-PCR or high-throughput sequencing.

Visualization of Experimental Workflows and Signaling Pathways

To further clarify the experimental logic and its application, the following diagrams illustrate the workflows and a relevant signaling pathway that can be investigated using 5-OMe-4-SU labeling.

Experimental_Workflow cluster_labeling RNA Labeling cluster_downstream Downstream Analysis Start Cells in Culture Labeling Add 5-OMe-4-SU Start->Labeling NoLabel No 5-OMe-4-SU (Vehicle Control) ActD Actinomycin D Pre-treatment PulseChase Pulse-Chase with unlabeled Uridine Harvest Harvest Cells Labeling->Harvest RNA_Isolation Isolate Total RNA Harvest->RNA_Isolation Biotinylation Biotinylate Thiol Group RNA_Isolation->Biotinylation Enrichment Streptavidin Enrichment Biotinylation->Enrichment Quantification Quantify Labeled RNA (qRT-PCR, RNA-Seq) Enrichment->Quantification

Figure 1: Experimental workflow for 5-OMe-4-SU labeling with key control arms.

TGF_Beta_Signaling cluster_1 TGFB TGF-β Ligand TGFBR2 TGF-β Receptor II TGFB->TGFBR2 Binds TGFBR1 TGF-β Receptor I TGFBR2->TGFBR1 Recruits & Phosphorylates SMAD23 SMAD2/3 TGFBR1->SMAD23 Phosphorylates SMAD_complex SMAD2/3/4 Complex SMAD23->SMAD_complex Binds SMAD4 SMAD4 SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus Translocates to Transcription Transcription of Target Genes SMAD_complex->Transcription Regulates Nascent_RNA Nascent RNA (incorporates 5-OMe-4-SU) Transcription->Nascent_RNA Produces

Figure 2: Simplified TGF-β signaling pathway leading to transcriptional changes.

Metabolic labeling with 5-OMe-4-SU can be employed to study how TGF-β signaling dynamically alters the transcriptional landscape and the stability of target mRNAs.[7] By performing pulse-chase experiments in the presence or absence of TGF-β, researchers can determine if the observed changes in gene expression are due to altered transcription rates or changes in mRNA stability.

By diligently implementing these control experiments, researchers can confidently interpret their 5-OMe-4-SU labeling data, leading to a more accurate and nuanced understanding of RNA metabolism in their system of interest.

References

A Comparative Analysis of the Photoreactivity of 5-Methoxy-4-thiouridine and 4-Thiouridine for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate photoactivatable nucleoside is critical for the success of photocrosslinking experiments aimed at elucidating RNA-protein interactions and RNA structure. This guide provides a detailed comparison of the photoreactive properties of 5-methoxy-4-thiouridine and the more commonly used 4-thiouridine (B1664626), offering insights into their respective performance based on available experimental data.

The introduction of a thiol group at the 4-position of uridine (B1682114) creates a photoreactive analog that can be activated by near-UV light to form covalent crosslinks with interacting molecules. The further addition of a methoxy (B1213986) group at the 5-position has the potential to modulate the photophysical and photochemical properties of the parent compound, 4-thiouridine. While direct comparative studies on the photoreactivity of this compound are limited, analysis of related 5-substituted 4-thiouridine analogs provides valuable insights into the potential effects of this modification.

Quantitative Photophysical and Photochemical Data

A direct quantitative comparison of the key photoreactive parameters for this compound and 4-thiouridine is challenging due to the limited availability of data for the 5-methoxy derivative. However, data for 4-thiouridine and a related 5-substituted analog, 5-fluoro-4-thiouridine, can provide a basis for understanding the potential impact of 5-position modifications.

Parameter4-Thiouridine2',3',5'-tri-O-acetyl-5-fluoro-4-thiouridine (ta5F4TUrd)
Triplet Quantum Yield (ΦT) Data not available in the searched literature0.79 ± 0.01 (in Acetonitrile)[1][2]
Singlet Oxygen Quantum Yield (ΦΔ) Data not available in the searched literature0.61 ± 0.02 (in Acetonitrile)[1][2]
Triplet Lifetime (τT) ~250 ns (in aqueous solution at room temperature)[3]4.2 ± 0.7 µs (in Acetonitrile)[1][2]
Activation Wavelength ~330-365 nm[4][5][6]>300 nm

Note: The data for 5-fluoro-4-thiouridine is for an acetylated derivative, which may influence its photophysical properties. The solvent also plays a significant role in these parameters.

Studies on 5-halogenated derivatives of 4-thiouridine have shown that substitution at the 5-position can significantly enhance photoreactivity. For instance, 5-fluoro-4-thiouridine exhibits much higher photoreactivity than the 5-chloro derivative.[1] This suggests that the electron-withdrawing or -donating nature of the substituent at the 5-position plays a crucial role in the excited state properties of the molecule. The methoxy group is generally considered an electron-donating group, which could potentially alter the energy levels of the excited states and influence the quantum yields and triplet lifetime of this compound. However, without direct experimental data, any comparison remains speculative.

Experimental Protocols

Detailed methodologies are essential for the reproducible assessment of photoreactivity. Below are generalized protocols for determining key photophysical parameters and for performing RNA-protein crosslinking experiments.

Determination of Triplet Quantum Yield (ΦT) and Triplet Lifetime (τT) using Laser Flash Photolysis

This technique is employed to study the properties of the triplet excited state.

Procedure:

  • A solution of the nucleoside analog in the desired solvent is placed in a cuvette.

  • The solution is excited with a short laser pulse at a wavelength where the compound absorbs.

  • The formation and decay of the triplet state are monitored by measuring the change in absorbance of a probe beam at a wavelength where the triplet state absorbs.

  • The decay of the transient absorption signal is fitted to an exponential function to determine the triplet lifetime (τT).

  • The triplet quantum yield (ΦT) is determined by comparing the intensity of the transient absorption signal to that of a standard with a known triplet quantum yield under identical conditions.[7]

Determination of Singlet Oxygen Quantum Yield (ΦΔ)

This method quantifies the efficiency of singlet oxygen generation, a key reactive species in many photosensitized reactions.

Procedure:

  • A solution of the photosensitizer (thiouridine analog) and a singlet oxygen trap (e.g., 9,10-diphenylanthracene) in an appropriate solvent is prepared.

  • The solution is irradiated with light at a wavelength absorbed by the photosensitizer.

  • The consumption of the singlet oxygen trap is monitored over time by measuring the decrease in its absorbance or fluorescence.

  • The singlet oxygen quantum yield is determined by comparing the rate of trap consumption to that observed with a standard photosensitizer with a known singlet oxygen quantum yield under identical conditions.[8][9]

RNA-Protein Photocrosslinking Protocol

This protocol outlines the general steps for identifying RNA-protein interactions using photoreactive nucleoside analogs.[4][10]

Experimental Workflow:

experimental_workflow cluster_cell_culture In Vivo/In Vitro Setup cluster_crosslinking Crosslinking cluster_purification Purification & Analysis A Incorporate photoreactive nucleoside (e.g., 4sU or 5-methoxy-4sU) into RNA B Irradiate with near-UV light (e.g., 365 nm) to induce crosslinking A->B Activation C Lyse cells and isolate RNA-protein complexes B->C Covalent bond formation D Immunoprecipitate protein of interest C->D Specific capture E Digest RNA D->E Fragment generation F Analyze crosslinked RNA fragments by sequencing E->F Identification of binding sites

Caption: General workflow for RNA-protein photocrosslinking experiments.

Reaction Mechanisms and Signaling Pathways

The photoactivation of 4-thiouridine and its derivatives proceeds through the absorption of a photon, leading to the formation of an excited singlet state. This is followed by efficient intersystem crossing to a longer-lived triplet state. The triplet state is the primary reactive species responsible for crosslinking. The crosslinking reaction can occur through various mechanisms, including hydrogen abstraction and cycloaddition reactions with nearby amino acid residues or nucleotides.

The specific signaling pathways affected by the incorporation and photoactivation of these analogs are context-dependent and relate to the function of the RNA and its interacting proteins that are being studied.

Photocrosslinking Reaction Pathway:

reaction_pathway S0 Ground State (S₀) 4-Thiouridine derivative S1 Excited Singlet State (S₁) S0->S1 Light Absorption (hν) S1->S0 Fluorescence/ Non-radiative decay T1 Excited Triplet State (T₁) S1->T1 Intersystem Crossing T1->S0 Phosphorescence/ Non-radiative decay Crosslink Covalent Crosslink with Protein/RNA T1->Crosslink Reaction with Substrate

Caption: Simplified Jablonski diagram illustrating the photoactivation pathway.

Conclusion

While 4-thiouridine is a well-established and effective photoreactive nucleoside for studying RNA-protein interactions, the potential for enhanced or altered photoreactivity through substitution at the 5-position warrants further investigation. The available data on 5-fluoro-4-thiouridine suggests that such modifications can indeed lead to superior photophysical properties, such as a higher triplet quantum yield.

For researchers considering the use of this compound, it is crucial to recognize the current lack of direct comparative data. Preliminary experiments to characterize its photophysical properties, including its quantum yields and optimal irradiation conditions, are highly recommended. The experimental protocols provided in this guide offer a starting point for such characterization. The choice between 4-thiouridine and its 5-methoxy derivative will ultimately depend on the specific requirements of the experimental system and the desired outcomes. Further research into the photoreactivity of a broader range of 5-substituted 4-thiouridine analogs will be invaluable for the rational design of next-generation photoaffinity probes.

References

Benchmarking 5-Methoxy-4-thiouridine: A Comparative Guide for Nucleoside Analogs in Antiviral Research

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of antiviral drug discovery, nucleoside analogs remain a cornerstone of therapeutic strategies, primarily targeting the viral RNA-dependent RNA polymerase (RdRp). This guide provides a comparative analysis of 5-Methoxy-4-thiouridine and its related thiouridine analogs against other prominent nucleoside analogs such as Remdesivir, Favipiravir (B1662787), and Molnupiravir. This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison supported by experimental data to aid in the evaluation and selection of compounds for further investigation.

Mechanism of Action: A Common Pathway of Viral Inhibition

Nucleoside analogs exert their antiviral effects by acting as fraudulent substrates for the viral RNA-dependent RNA polymerase (RdRp).[1] Once inside the host cell, these compounds are phosphorylated to their active triphosphate form.[1] This active metabolite then competes with natural nucleoside triphosphates for incorporation into the nascent viral RNA strand.[1] The incorporation of the analog can lead to premature chain termination or introduce mutations into the viral genome, ultimately inhibiting viral replication.[2][3]

cluster_cell Host Cell Nucleoside Analog (Prodrug) Nucleoside Analog (Prodrug) Active Triphosphate Active Triphosphate Nucleoside Analog (Prodrug)->Active Triphosphate Phosphorylation Viral RdRp Viral RdRp Active Triphosphate->Viral RdRp Competitive Inhibition Viral RNA Synthesis Viral RNA Synthesis Viral RdRp->Viral RNA Synthesis Incorporation Inhibition of Replication Inhibition of Replication Viral RNA Synthesis->Inhibition of Replication Chain Termination or Lethal Mutagenesis

Fig. 1: Generalized signaling pathway of nucleoside analog antiviral activity.

Comparative Analysis of Antiviral Activity and Cytotoxicity

The efficacy and safety of an antiviral agent are paramount. The following tables summarize the in vitro antiviral activity (EC50 - half-maximal effective concentration) and cytotoxicity (CC50 - half-maximal cytotoxic concentration) of 4-thiouridine (B1664626) derivatives and other key nucleoside analogs against various RNA viruses. A higher selectivity index (SI = CC50/EC50) indicates a more favorable therapeutic window.

Table 1: Antiviral Activity (EC50 in µM) of Nucleoside Analogs against RNA Viruses

Compound/Analog ClassSARS-CoV-2Dengue Virus (DENV)Influenza A Virus
4-Thiouridine Derivatives
2-Thiouridine[4]Value not specified, but activity demonstratedActivity demonstratedNot Reported
Remdesivir 0.07 (HCoV-229E)[5]Not ReportedNot Reported
Favipiravir 61.88 - 207.1[6]Not Reported0.03 - 1.6[7]
Molnupiravir Activity demonstrated in combination studies[8]Not ReportedActivity demonstrated[4]

Table 2: Cytotoxicity (CC50 in µM) and Selectivity Index (SI) of Nucleoside Analogs

Compound/Analog ClassCell LineCC50 (µM)Selectivity Index (SI = CC50/EC50)
4-Thiouridine Derivatives
2-Thiouridine[4]Various>100 (implied)High (inferred)
Remdesivir MRC-5[5]>2.0>28.6 (against HCoV-229E)
Favipiravir VeroE6[6]>500Low (against SARS-CoV-2)
Molnupiravir VariousGenerally low toxicity reportedFavorable SI reported

Note: Direct comparative data for this compound was not available in the public domain at the time of this guide's compilation. Data for the closely related 2-thiouridine (B16713) is presented as a proxy for the potential of this class of compounds. The antiviral activity and cytotoxicity can vary significantly depending on the virus strain, cell line, and experimental conditions.

Experimental Protocols

To ensure reproducibility and facilitate comparative studies, detailed methodologies for key experiments are provided below.

cluster_workflow Experimental Workflow Start Start Cell Seeding Cell Seeding Start->Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Virus Infection Virus Infection Compound Treatment->Virus Infection Incubation Incubation Virus Infection->Incubation Endpoint Assay Endpoint Assay Incubation->Endpoint Assay Data Analysis Data Analysis Endpoint Assay->Data Analysis End End Data Analysis->End

Fig. 2: Generalized workflow for in vitro antiviral and cytotoxicity assays.
Antiviral Activity Assay (EC50 Determination)

This protocol is based on a standard plaque reduction assay or a cytopathic effect (CPE) inhibition assay.[9]

Materials:

  • Vero E6 cells (or other susceptible cell line)

  • Virus stock (e.g., SARS-CoV-2)

  • Test compounds (this compound and comparators)

  • Dulbecco's Modified Eagle Medium (DMEM) with 2% Fetal Bovine Serum (FBS)

  • 96-well plates

  • MTT or CellTiter-Glo® Luminescent Cell Viability Assay kit

Procedure:

  • Cell Seeding: Seed Vero E6 cells in 96-well plates at a density of 2 x 104 cells/well and incubate overnight.[9]

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMEM.

  • Infection and Treatment: Infect the cells with the virus at a predetermined multiplicity of infection (MOI). Immediately after infection, add the serially diluted compounds to the respective wells. Include a virus control (no compound) and a cell control (no virus, no compound).

  • Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO2, or until significant CPE is observed in the virus control wells.[9]

  • Quantification of Viral Activity:

    • Plaque Reduction Assay: Fix and stain the cells to visualize and count viral plaques. The EC50 is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

    • CPE Inhibition Assay: Assess cell viability using an MTT or similar assay. The EC50 is the concentration of the compound that results in 50% protection from virus-induced cell death.[9]

Cytotoxicity Assay (CC50 Determination)

This protocol determines the concentration of the test compound that is toxic to the host cells.[10]

Materials:

  • Vero E6 cells (or other relevant cell line)

  • Test compounds

  • DMEM with 10% FBS

  • 96-well plates

  • MTT or CellTiter-Glo® Luminescent Cell Viability Assay kit

Procedure:

  • Cell Seeding: Seed cells as described in the antiviral assay.

  • Compound Treatment: Add serial dilutions of the test compounds to the wells. Include a vehicle control (e.g., DMSO) and a no-compound control.

  • Incubation: Incubate the plates for the same duration as the antiviral assay (e.g., 48-72 hours).[9]

  • Cell Viability Assessment: Quantify cell viability using an MTT or similar assay according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability relative to the no-compound control. The CC50 is the concentration of the compound that reduces cell viability by 50%.[10]

In Vitro RNA-Dependent RNA Polymerase (RdRp) Inhibition Assay

This assay directly measures the inhibitory effect of the compound on the viral polymerase.[2]

Materials:

  • Purified viral RdRp enzyme complex

  • RNA template and primer (often fluorescently labeled)

  • Ribonucleoside triphosphates (rNTPs)

  • Test compounds in their active triphosphate form

  • Reaction buffer

Procedure:

  • Reaction Setup: In a reaction tube, combine the purified RdRp enzyme, the RNA template-primer duplex, and the test compound (triphosphate form) in the reaction buffer.

  • Initiation of Reaction: Start the reaction by adding the mixture of rNTPs.

  • Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.

  • Termination: Stop the reaction by adding a quenching solution (e.g., EDTA).

  • Analysis: Analyze the reaction products using methods such as gel electrophoresis to visualize the inhibition of RNA elongation. The IC50 (half-maximal inhibitory concentration) can be determined by quantifying the amount of full-length RNA product at different compound concentrations.[2]

Conclusion

While direct comparative data for this compound is still emerging, the broader class of thiouridine analogs demonstrates significant promise as antiviral agents. The provided data on related compounds, alongside established nucleoside analogs like Remdesivir, Favipiravir, and Molnupiravir, offers a valuable framework for initial benchmarking. The detailed experimental protocols outlined in this guide are intended to facilitate standardized and reproducible evaluations of these and other novel nucleoside analogs, ultimately accelerating the discovery and development of new antiviral therapies. Researchers are encouraged to utilize these methodologies to generate direct comparative data for this compound to further elucidate its therapeutic potential.

References

quantitative comparison of RNA labeling efficiency with 5-Methoxy-4-thiouridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate analysis of newly synthesized RNA is critical for understanding gene expression dynamics, RNA processing, and decay. Metabolic labeling of RNA with nucleoside analogs is a powerful technique for these investigations. This guide provides an objective, data-driven comparison of the most widely used RNA labeling reagents.

A Note on 5-Methoxy-4-thiouridine (5-MeO-4-SU): As of this guide's compilation, there is a lack of published, peer-reviewed studies that quantitatively assess the RNA labeling efficiency of this compound. Consequently, direct comparative data with established reagents is not available. This guide will therefore focus on the two most prevalent and well-characterized metabolic RNA labeling reagents: 4-thiouridine (B1664626) (4sU) and 5-ethynyluridine (B57126) (5EU) .

Quantitative Comparison of 4sU and 5EU Labeling

The selection of an RNA labeling reagent is contingent on experimental goals, cell type, and desired downstream applications. The following tables provide a quantitative comparison of key performance metrics for 4sU and 5EU.

Table 1: Performance Metrics of 4sU and 5EU

Parameter4-thiouridine (4sU)5-ethynyluridine (5EU)References
Principle of Detection Thiol-specific biotinylation or chemical conversion (e.g., SLAM-seq) leading to T-to-C transitions in sequencing.Copper-catalyzed or copper-free "click" chemistry with an azide-modified reporter molecule (e.g., biotin (B1667282) or fluorophore).[1][2]
Typical Labeling Efficiency High, with methods like SLAM-seq and TUC-seq reporting >90% conversion rates.High, with a strong correlation reported between nuclear RNA and EU-labeled nuclear RNA (R² = 0.767).
Incorporation Rate In mammalian cells, a 2-hour labeling with 500µM 4sU or a 24-hour labeling with 100µM 4sU results in a median incorporation rate of 0.5% to 2.3%.[3]Generally considered to have efficient incorporation, though specific rates can be cell-type dependent.
Cell Viability & Cytotoxicity Generally high, but concentrations should be optimized to maintain >90% viability. Elevated concentrations (>50µM) and extended exposure can inhibit rRNA synthesis and processing.[3][4]Generally high, but optimization is required. Some studies suggest lower toxicity than 4sU.
Perturbation to RNA Function Minimal interference with gene expression is reported at optimal concentrations. However, high incorporation rates can affect pre-mRNA splicing, especially for introns with weaker splice sites, and may increase the stability of the labeled pre-mRNA.[3][4]Minimal perturbation is generally reported. However, in some organisms like the sea anemone Nematostella vectensis, EU has been shown to integrate into DNA, which could affect results in certain contexts.
Signal-to-Noise Ratio High, especially when using nucleotide conversion methods.Good, allows for affinity purification of labeled RNA.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are generalized protocols for metabolic RNA labeling using 4sU and 5EU.

Protocol 1: Metabolic RNA Labeling with 4-thiouridine (4sU)

This protocol is a composite of methodologies described in various studies and is intended as a general guide.

  • Cell Culture and Labeling:

    • Culture cells to the desired confluency (typically 70-80%).

    • Prepare fresh culture medium containing the desired final concentration of 4sU (e.g., 100-500 µM). The optimal concentration and labeling time (from 15 minutes to 24 hours) should be determined empirically for each cell type and experimental goal.

    • Remove the old medium and add the 4sU-containing medium to the cells.

    • Incubate for the desired labeling period under standard cell culture conditions.

  • Total RNA Isolation:

    • After labeling, aspirate the medium and lyse the cells directly on the plate using a TRIzol-based reagent.

    • Isolate total RNA according to the manufacturer's protocol, which typically involves chloroform (B151607) extraction and isopropanol (B130326) precipitation.

  • Thiol-Specific Biotinylation (for enrichment-based methods):

    • Resuspend 60-100 µg of total RNA in biotinylation buffer.

    • Add EZ-Link Biotin-HPDP (or a similar thiol-reactive biotinylation reagent) to the RNA solution.

    • Incubate the reaction at room temperature in the dark for at least 1.5 hours.

    • Remove excess, unbound biotin by performing a phenol-chloroform extraction.

    • Precipitate the biotinylated RNA using isopropanol or ethanol.

  • Enrichment of Labeled RNA:

    • Use streptavidin-coated magnetic beads to capture the biotinylated, newly transcribed RNA.

    • Wash the beads stringently to remove unlabeled, pre-existing RNA.

    • Elute the labeled RNA from the beads using a reducing agent such as DTT.

  • Downstream Analysis:

    • The enriched, newly transcribed RNA is now ready for downstream applications such as qRT-PCR or RNA sequencing.

Protocol 2: Metabolic RNA Labeling with 5-ethynyluridine (5EU)

This protocol is a generalized procedure based on established "click" chemistry methods.

  • Cell Culture and Labeling:

    • Culture cells to the desired confluency.

    • Add 5EU to the culture medium at a final concentration typically ranging from 0.1 to 1 mM. The optimal concentration and labeling time should be empirically determined.

    • Incubate for the desired labeling period.

  • Total RNA Isolation:

    • Isolate total RNA as described in the 4sU protocol.

  • Click Chemistry Reaction for Biotinylation:

    • Prepare a "click" reaction cocktail containing the 5EU-labeled RNA, an azide-biotin conjugate, a copper(I) catalyst (e.g., CuSO₄ and a reducing agent like sodium ascorbate), and a copper ligand (e.g., TBTA).

    • Incubate the reaction, typically for 30-60 minutes at room temperature.

    • Purify the biotinylated RNA via precipitation.

  • Enrichment of Labeled RNA:

    • Proceed with streptavidin bead-based enrichment as described for 4sU-labeled RNA.

  • Downstream Analysis:

    • The enriched RNA can be used for various downstream analyses.

Visualizing Experimental Workflows

The following diagrams illustrate the general workflows for metabolic RNA labeling and subsequent analysis.

Metabolic_RNA_Labeling_Workflow cluster_cell_culture In Cellulo cluster_invitro In Vitro Processing Cells Cells in Culture Labeling Add Nucleoside Analog (4sU or 5EU) to Medium Cells->Labeling Incorporation Incorporation into Newly Transcribed RNA Labeling->Incorporation Harvest Harvest Cells & Isolate Total RNA Incorporation->Harvest Modification Chemical Modification (Biotinylation or Click Chemistry) Harvest->Modification Purification Affinity Purification (Streptavidin Beads) Modification->Purification Analysis Downstream Analysis (qRT-PCR, RNA-Seq) Purification->Analysis

Caption: General workflow for metabolic RNA labeling experiments.

RNA_Labeling_Detection_Pathways cluster_4sU 4sU Pathway cluster_5EU 5EU Pathway TotalRNA Total RNA (Labeled + Unlabeled) Biotinylation Thiol-Specific Biotinylation TotalRNA->Biotinylation Click Click Chemistry (Azide-Biotin) TotalRNA->Click Enrichment4sU Streptavidin Enrichment Biotinylation->Enrichment4sU Analysis4sU Analysis of Labeled RNA Enrichment4sU->Analysis4sU Enrichment5EU Streptavidin Enrichment Click->Enrichment5EU Analysis5EU Analysis of Labeled RNA Enrichment5EU->Analysis5EU

References

Safety Operating Guide

Navigating the Disposal of 5-Methoxy-4-thiouridine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 5-Methoxy-4-thiouridine, ensuring compliance with safety protocols and minimizing environmental impact.

I. Pre-Disposal Safety and Handling

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures.

Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate protective gloves to prevent skin exposure.[1]

  • Eye Protection: Use safety glasses or goggles that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2]

  • Lab Coat: A lab coat or other protective clothing should be worn to prevent contamination of personal clothing.[1]

  • Respiratory Protection: If working with a powder form or if there is a risk of dust formation, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2]

Handling:

  • Ensure adequate ventilation in the work area.[1][2]

  • Avoid contact with skin, eyes, or clothing.[1][2]

  • Avoid the formation of dust.[1][2]

  • Do not ingest or inhale the substance.[1]

  • Wash hands thoroughly after handling.[1]

II. Spill Management

In the event of a spill, immediate and appropriate action is necessary to contain and clean up the material safely.

Emergency Procedures:

  • Evacuate non-essential personnel from the immediate area.

  • Ensure adequate ventilation.[2]

  • For non-emergency personnel, avoid substance contact and do not breathe vapors or aerosols.

Containment and Cleanup:

  • For solid spills, sweep up the material and place it into a suitable, labeled container for disposal.[2] Avoid actions that could generate dust.[2]

  • Absorb liquid spills with an inert material and place it in a suitable container for disposal.

  • Do not allow the product to enter drains or waterways.

III. Disposal Protocol

The disposal of this compound must be conducted in a manner that is safe for personnel and the environment.

Step 1: Waste Identification and Segregation

  • All waste containing this compound, including contaminated labware (e.g., pipette tips, tubes), and spill cleanup materials, should be considered chemical waste.

  • Segregate this waste from general laboratory trash and other waste streams.

Step 2: Waste Collection and Storage

  • Collect all this compound waste in a designated, properly labeled, and sealed container.

  • The container should be stored in a well-ventilated, cool, and dry area, away from incompatible materials such as strong oxidizing agents.[1]

  • Keep the waste container tightly closed.[1]

Step 3: Final Disposal

  • The ultimate disposal method for this compound is to use an approved waste disposal plant.[1]

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and disposal.

  • Do not attempt to dispose of this chemical down the drain or in the regular trash.[1]

IV. Quantitative Data Summary

While a specific Safety Data Sheet (SDS) for this compound was not identified, the following table summarizes general safety and handling information gleaned from related compounds.

ParameterInformationSource
Personal Protective Equipment Gloves, Eye/Face Protection, Protective Clothing[1]
Engineering Controls Adequate ventilation, safety showers, and eyewash stations[1]
Storage Conditions Dry, cool, well-ventilated place in a tightly closed container[1]
Incompatible Materials Strong oxidizing agents[1]
Disposal Method Approved waste disposal plant[1]

V. Experimental Workflow for Disposal

Below is a diagram illustrating the logical workflow for the proper disposal of this compound.

G cluster_0 Pre-Disposal cluster_1 Waste Handling cluster_2 Final Disposal A Don Personal Protective Equipment (PPE) B Work in a well-ventilated area A->B C Identify and segregate This compound waste B->C D Collect waste in a labeled, sealed container C->D E Store container in a safe, designated area D->E F Contact Environmental Health & Safety (EHS) or licensed contractor E->F G Arrange for professional waste pickup and disposal F->G H Document waste disposal according to institutional protocols G->H

References

Personal protective equipment for handling 5-Methoxy-4-thiouridine

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Identification and Personal Protective Equipment (PPE)

The toxicological properties of 5-Methoxy-4-thiouridine have not been fully investigated. Therefore, it should be handled with caution, assuming it may be harmful. Potential hazards, based on similar compounds, could include skin, eye, and respiratory irritation. The recommended Personal Protective Equipment (PPE) is crucial for minimizing exposure.

Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound

SituationRequired PPENotes
Handling Solid (Powder) Double Nitrile Gloves, Lab Coat, Safety Goggles with side shields or Face Shield, N95 RespiratorA respirator is critical to prevent the inhalation of fine particles. Work should be performed in a chemical fume hood.
Preparing Solutions Double Nitrile Gloves, Lab Coat, Safety Goggles, Face ShieldA face shield is recommended to protect against splashes when handling liquids.
Cell Culture and Labeling Nitrile Gloves, Lab Coat, Safety GogglesStandard cell culture PPE is required to prevent contamination and exposure.
Waste Disposal Nitrile Gloves, Lab Coat, Safety GogglesAdditional PPE may be necessary depending on the nature of the waste and disposal method.

Operational Plan: Handling and Storage

Proper handling and storage procedures are essential to maintain the integrity of the compound and ensure laboratory safety.

Handling Procedures:

  • Work Area: Always handle this compound in a designated area, such as a chemical fume hood, to minimize inhalation exposure[1].

  • Weighing: When weighing the solid compound, use a containment balance or perform the task in a fume hood to control dust.

  • Preparing Solutions: When dissolving the compound, add the solid to the solvent slowly to avoid splashing. For stock solutions of the related compound 4-thiouridine (B1664626), dissolution in water (up to 20 mM) or DMSO (up to 20 mM) is common. Stock solutions are often prepared at a concentration of 50 mM in sterile RNase-free water.

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn[1].

Storage:

  • Store this compound and its solutions at -20°C for short-term storage (up to one month) and at -80°C for long-term storage (up to six months)[2].

  • Protect the compound from light, as 4-thiouridine is a photoreactive analog[3].

  • Store stock solutions in small aliquots to avoid repeated freeze-thaw cycles[2].

Experimental Protocol: Metabolic Labeling of Nascent RNA

This compound, as an analog of uridine, is likely to be used in metabolic labeling experiments to study RNA synthesis and degradation. The following is a representative protocol for metabolic labeling of nascent RNA in cell culture, adapted from methods for 4-thiouridine[4].

1. Cell Seeding:

  • Plate mammalian cells (e.g., HEK293) in a 6-well plate. For a 2-hour labeling experiment, seed cells to reach 80% confluency. For a 24-hour labeling, seed to reach 40% confluency at the start of the experiment[4].

2. Preparation of Labeling Medium:

  • Prepare a stock solution of this compound. Based on 4-thiouridine protocols, a concentration of 40 µM in the cell culture medium is a reasonable starting point for minimizing cytotoxicity while achieving labeling[4].
  • Warm the required volume of cell culture medium and supplement it with the this compound stock solution.

3. Metabolic Labeling:

  • Aspirate the old medium from the cells and replace it with the prepared labeling medium.
  • Incubate the cells for the desired labeling period (e.g., 2 to 24 hours) at 37°C and 5% CO2[4]. Handle labeled cells away from bright light sources to prevent potential crosslinking.

4. RNA Isolation:

  • After incubation, aspirate the labeling medium and lyse the cells directly in the plate using a lysis reagent such as TRIzol.
  • Isolate total RNA according to the manufacturer's protocol for the chosen lysis reagent.

5. Downstream Analysis:

  • The labeled RNA can be isolated from the total RNA population by biotinylation of the thiol group followed by purification using streptavidin-coated magnetic beads. The purified nascent RNA can then be used for downstream applications like qRT-PCR or RNA sequencing.

Experimental Workflow for Metabolic RNA Labeling

G cluster_prep Preparation cluster_labeling Labeling cluster_isolation Isolation cluster_analysis Analysis prep_cells Prepare and Seed Cells add_media Add Labeling Medium to Cells prep_cells->add_media prep_media Prepare Labeling Medium with this compound prep_media->add_media incubate Incubate Cells for Desired Time add_media->incubate lyse_cells Lyse Cells and Homogenize incubate->lyse_cells isolate_rna Isolate Total RNA lyse_cells->isolate_rna biotinylate Biotinylate Thiolated RNA isolate_rna->biotinylate purify Purify Labeled RNA with Streptavidin Beads biotinylate->purify downstream Downstream Analysis (qRT-PCR, RNA-Seq) purify->downstream

Caption: Workflow for metabolic labeling of nascent RNA using this compound.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous chemical waste and disposed of according to institutional and local regulations.

Waste Segregation and Disposal Steps:

  • Solid Waste:

    • Collect all contaminated solid waste, such as gloves, pipette tips, and weighing paper, in a designated, clearly labeled hazardous waste container.

    • This container should be puncture-resistant and have a secure lid.

  • Liquid Waste:

    • Aqueous solutions containing this compound should be collected in a dedicated, labeled hazardous waste container. Do not dispose of this waste down the sanitary sewer unless explicitly permitted by your institution's environmental health and safety office for highly diluted, non-hazardous concentrations of similar compounds.

    • Organic solvent waste should be segregated into halogenated and non-halogenated waste streams as required by your institution.

  • Empty Containers:

    • Empty containers that held the solid compound or stock solutions should be triple-rinsed with an appropriate solvent.

    • The rinsate must be collected as hazardous liquid waste[5].

    • After rinsing, deface or remove the original label before disposing of the container as regular laboratory glass or plastic waste, or as directed by your safety office.

  • Waste Pickup:

    • Store waste containers in a designated satellite accumulation area.

    • Arrange for waste pickup by your institution's environmental health and safety department in a timely manner.

Waste Disposal Workflow

G cluster_generation Waste Generation cluster_segregation Segregation and Collection cluster_final_disposal Final Disposal solid_waste Contaminated Solid Waste (Gloves, Tips) solid_container Labeled Hazardous Solid Waste Container solid_waste->solid_container liquid_waste Aqueous and Organic Solutions liquid_container Labeled Hazardous Liquid Waste Container liquid_waste->liquid_container empty_containers Empty Stock Containers rinsate_collection Collect Rinsate as Hazardous Waste empty_containers->rinsate_collection defaced_container Dispose of Defaced, Rinsed Container empty_containers->defaced_container saa Store in Satellite Accumulation Area solid_container->saa liquid_container->saa rinsate_collection->liquid_container pickup Arrange for EHS Pickup saa->pickup

Caption: Logical workflow for the safe disposal of this compound waste.

Quantitative Data Summary

The following table provides a summary of key quantitative data for handling and using 4-thiouridine, which can serve as a starting point for work with this compound.

Table 2: Quantitative Handling and Usage Parameters

ParameterValueNotes
Storage Temperature -20°C (short-term) to -80°C (long-term)To maintain compound stability[2].
Solubility (4-thiouridine) Up to 20 mM in water and DMSOThis may vary for the 5-methoxy derivative.
Typical Labeling Concentration 40-100 µM in cell culture mediumHigher concentrations (>50 µM) can inhibit rRNA synthesis[2][4].
Stock Solution Concentration 50 mM in sterile RNase-free waterA common concentration for metabolic labeling experiments.
Waste Bleach Decontamination 10% final bleach concentration for 30 minutesFor certain types of biological waste, not universally applicable to chemical waste[6].

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.